3,5-Dinitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNWTBGSOCMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364830 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14193-18-1 | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Dinitrobenzaldehyde chemical properties and structure
A Technical Guide to 3,5-Dinitrobenzaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal aromatic aldehyde whose rigid structure and reactive functional groups make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications. With its utility in the construction of novel heterocyclic compounds, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates essential data, experimental procedures, and safety information to support its effective use in a laboratory setting.
Chemical Structure and Identifiers
This compound's structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1 and two nitro groups (-NO₂) at positions 3 and 5. This substitution pattern significantly influences the molecule's reactivity, particularly the electrophilic nature of the aromatic ring and the aldehyde carbon.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 14193-18-1[1] |
| Molecular Formula | C₇H₄N₂O₅[1] |
| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C=O[1][2] |
| InChI | InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H[1] |
| InChIKey | YCTNWTBGSOCMRO-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The dual nitro groups contribute to its high melting point and thermal stability.
| Property | Value |
| Molecular Weight | 196.12 g/mol [1] |
| Appearance | Tan to brown solid[3] |
| Melting Point | 85–87 °C (purified)[3] |
| Boiling Point | 323.9 ± 32.0 °C (Predicted) |
| Density | 1.571 g/cm³ (Predicted) |
| Topological Polar Surface Area | 109 Ų[1] |
Synthesis and Experimental Protocols
The most reliable and widely cited synthesis of this compound is the selective reduction of 3,5-dinitrobenzoyl chloride. The use of a sterically hindered hydride reagent, lithium aluminum tri-tert-butoxyhydride, is crucial for stopping the reduction at the aldehyde stage and preventing further reduction to the corresponding alcohol.
Experimental Protocol: Reduction of 3,5-Dinitrobenzoyl Chloride[3]
This procedure is adapted from Organic Syntheses.
Objective: To synthesize this compound by the selective reduction of 3,5-dinitrobenzoyl chloride.
Reagents and Equipment:
-
3,5-Dinitrobenzoyl chloride (115.0 g, 0.499 mol)
-
Lithium aluminum tri-tert-butoxyhydride (140.0 g, 0.551 mol)
-
Anhydrous diethylene glycol dimethyl ether ("diglyme") (950 ml)
-
Benzene (900 ml)
-
Concentrated Hydrochloric Acid (150 ml)
-
Saturated aqueous Sodium Chloride
-
Aqueous 2% Sodium Hydrogen Carbonate
-
Anhydrous Sodium Sulfate
-
Activated Charcoal
-
3-L three-necked, round-bottomed flask with mechanical stirrer, dropping funnel, and low-temperature thermometer
-
Dry ice/2-propanol cooling bath
-
Dry nitrogen atmosphere
Procedure:
-
Preparation of the Acid Chloride Solution: Under a dry nitrogen atmosphere, add 3,5-dinitrobenzoyl chloride to 500 ml of dry diglyme (B29089) in the reaction flask. Stir vigorously and cool the solution to -78 °C using a dry ice/2-propanol bath.
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Preparation of the Reducing Agent: In a separate flask, prepare a solution of lithium aluminum tri-tert-butoxyhydride in 450 ml of dry diglyme. Filter the suspension under nitrogen to remove any particulates.
-
Reduction Reaction: Transfer the clear hydride solution to the dropping funnel. Add the solution dropwise to the cooled, stirred acid chloride solution, maintaining the internal temperature between -78 °C and -68 °C. The addition typically takes 75-100 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: Pour the cold reaction mixture slowly into a beaker containing 150 ml of concentrated HCl, 300 ml of saturated NaCl, and 150 g of ice.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Extract the aqueous layer with several portions of benzene (totaling 900 ml).
-
Washing: Combine the initial organic layer and the benzene extracts. Wash successively with 1-L portions of water containing 10 ml of concentrated HCl, followed by 100-ml portions of 2% sodium hydrogen carbonate solution until the washings are basic.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, treat with activated charcoal, and filter. Concentrate the filtrate under reduced pressure to yield crude this compound as a tan solid.
-
Final Purification: Triturate the crude solid with cold dry diethyl ether to yield a purified product with a melting point of 85–87 °C.
Reactivity and Applications in Drug Development
This compound is a versatile building block, primarily used as a reagent for synthesizing more complex molecules.
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Synthesis of N-Heterocycles: It is a key precursor for producing substituted N-heterocycles, many of which exhibit antibacterial activity.[4] The aldehyde functional group readily undergoes condensation reactions with amines (e.g., anilines, diamines) to form Schiff bases (imines), which can then cyclize to form various heterocyclic systems like benzimidazoles and quinazolines.
-
Derivatizing Agent: While its precursor, 3,5-dinitrobenzoyl chloride, is more commonly used to derivatize alcohols and amines for analytical purposes, this compound can also be used to characterize primary amines through the formation of crystalline imines.
The dinitroaromatic core is of particular interest in drug discovery. The nitro groups can act as hydrogen bond acceptors and can be reduced to amino groups, providing a route to a wide array of derivatives. While direct data on the biological activity of this compound is limited, derivatives of the closely related 3,5-dinitrobenzoic acid have shown promising antifungal activity against Candida species.
Spectroscopic Data
While Sigma-Aldrich notes that it does not collect analytical data for this specific product, typical spectroscopic features can be predicted based on its structure. For related dinitroaromatic compounds, extensive spectral data is available.
-
¹H NMR: The proton spectrum is expected to be simple. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift (likely >10 ppm). The aromatic protons would appear as two signals: a triplet for the proton at C4 (between the nitro groups) and a doublet for the two equivalent protons at C2 and C6.
-
¹³C NMR: The carbon spectrum would show distinct signals for the aldehyde carbonyl carbon (~190 ppm), the ipso-carbon attached to the aldehyde, the carbons bearing the nitro groups, and the remaining aromatic carbons.
-
IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde (~1700 cm⁻¹), characteristic symmetric and asymmetric stretches for the nitro groups (-NO₂) (~1540 and 1350 cm⁻¹), and C-H stretching for the aromatic ring and aldehyde.
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Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (196.12). Common fragmentation patterns would involve the loss of the aldehyde group or nitro groups.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Sensitization, Skin | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT, Single Exposure | H335: May cause respiratory irritation |
(Data sourced from GHS classifications on PubChem)[1]
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
Spectroscopic Profile of 3,5-Dinitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dinitrobenzaldehyde, a key chemical intermediate in various synthetic processes. Due to the limited availability of a complete public domain dataset for this compound, this document presents a detailed summary of available spectroscopic information, alongside data for structurally similar compounds to serve as a valuable reference. The guide also outlines standardized experimental protocols for obtaining such data and includes a workflow visualization for spectroscopic analysis.
Spectroscopic Data
Obtaining a complete, experimentally verified set of spectroscopic data for this compound from publicly accessible sources has proven challenging. Therefore, this section provides a summary of typical spectral characteristics expected for this compound based on its structure and includes data from closely related analogs for comparative purposes.
Note: The following tables summarize predicted values and data from related compounds. These should be used as a reference and not as a substitute for experimental data obtained on a pure sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aldehydic proton and the aromatic protons. The strong electron-withdrawing nature of the two nitro groups and the aldehyde group will significantly deshield the aromatic protons, shifting their signals downfield.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons bearing the nitro groups, the unsubstituted aromatic carbons, and the carbon of the C-H bond in the aromatic ring.
Table 1: Predicted and Comparative ¹H and ¹³C NMR Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound (Predicted) | ¹H | ~10.2 | s | Aldehydic proton |
| ~9.2 | t | H-4 | ||
| ~9.0 | d | H-2, H-6 | ||
| ¹³C | ~189 | s | C=O | |
| ~149 | s | C-NO₂ | ||
| ~138 | s | C-CHO | ||
| ~129 | d | C-2, C-6 | ||
| ~125 | d | C-4 |
¹³C NMR Data for a Related Compound: 3-Nitrobenzaldehyde (B41214)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aldehyde Carbon | 189.9 |
This data for 3-nitrobenzaldehyde is provided for comparative purposes to estimate the chemical shift of the aldehyde carbon.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and the nitro groups.
Table 2: Characteristic IR Absorption Bands for this compound (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium |
| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |
| Carbonyl (C=O) | Stretch | ~1710 - 1690 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1530 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1330 | Strong |
| Aromatic C=C | Stretch | ~1600 and ~1475 | Medium-Weak |
IR Data for a Related Compound: Gas Phase IR Spectrum of 3,5-Dinitro-4-hydroxybenzaldehyde
While not an exact match, the gas-phase IR spectrum of 3,5-Dinitro-4-hydroxybenzaldehyde from the NIST database can provide some insight into the vibrational modes of a dinitro-substituted benzaldehyde (B42025) derivative.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro and carbonyl chromophores conjugated with the benzene (B151609) ring will influence the position and intensity of these bands.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~230 - 250 | π → π |
| ~300 - 330 | n → π |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.1.2. ¹H NMR Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Perform baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
2.1.3. ¹³C NMR Acquisition
-
Instrument Setup: Use the same sample and initial setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C. The number will depend on the sample concentration.
-
Relaxation Delay: A delay of 2-5 seconds is common for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Reference the spectrum to the solvent's carbon signal.
-
Perform baseline correction.
-
IR Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
2.2.2. Data Acquisition
-
Background Spectrum: Place the empty sample holder in the spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
2.3.1. Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
2.3.2. Data Acquisition
-
Blank Spectrum: Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Spectrum: Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.
-
Scan: Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The software will subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Reaction Mechanism of 3,5-Dinitrobenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 3,5-dinitrobenzaldehyde with primary amines is a cornerstone of synthetic organic chemistry, leading to the formation of Schiff bases (imines). This reaction is of significant interest due to the electron-withdrawing nature of the nitro groups, which enhances the electrophilicity of the carbonyl carbon and influences the reaction kinetics and mechanism. This technical guide provides a comprehensive overview of the core reaction mechanism, supported by experimental protocols and data presentation. It is intended for researchers, scientists, and professionals in drug development who utilize this reaction in their work.
The Core Reaction Mechanism: Schiff Base Formation
The reaction between this compound and a primary amine proceeds through a two-step mechanism involving a hemiaminal (or carbinolamine) intermediate. The overall reaction is a nucleophilic addition to the carbonyl group followed by dehydration.
Step 1: Nucleophilic Attack and Formation of the Hemiaminal Intermediate
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the two nitro groups at the meta positions increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This initial attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to form a neutral hemiaminal (carbinolamine). This step is generally reversible.
Step 2: Dehydration to Form the Schiff Base (Imine)
The hemiaminal intermediate is typically unstable and undergoes acid- or base-catalyzed dehydration to form the final Schiff base product. The hydroxyl group of the hemiaminal is protonated (under acidic conditions) to form a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond (imine) drives the reaction to completion. The formation of the stable, conjugated Schiff base is the thermodynamic driving force for the reaction.
Quantitative Data
While specific kinetic and equilibrium data for the reaction of this compound with a wide range of primary amines are not extensively tabulated in the literature, data from related systems provide valuable insights. The following tables summarize representative data for Schiff base formation reactions involving substituted benzaldehydes and amines.
Table 1: Reaction Yields of Schiff Bases from Substituted Benzaldehydes and Primary Amines
| Benzaldehyde Derivative | Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| p-Nitrobenzaldehyde | m-Nitroaniline | Ethanol (B145695) | NaOH (catalytic) | 4 | 97.6 | [1] |
| 4-Chlorobenzaldehyde | p-Toluidine | None (mechanochemical) | None | - | 98.6 | [2] |
| 4-Nitrobenzaldehyde | p-Toluidine | None (mechanochemical) | None | - | 99.6 | [2] |
| 3,5-Dibromosalicylaldehyde | 4-Methoxyaniline | Ethanol | Formic Acid | 4.5 | 77 | [3] |
| 3,5-Diiodosalicylaldehyde | 4-Methoxyaniline | Ethanol | None | 3 | 74 | [3] |
Table 2: Second-Order Rate Constants for the Reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with Substituted Anilines in Methanol [2]
| Substituent in Aniline (B41778) | k₂ at 30°C (L mol⁻¹ s⁻¹) | k₂ at 40°C (L mol⁻¹ s⁻¹) | k₂ at 50°C (L mol⁻¹ s⁻¹) |
| 4-OCH₃ | 1.58 x 10⁻² | 2.88 x 10⁻² | 5.01 x 10⁻² |
| 4-CH₃ | 5.62 x 10⁻³ | 1.00 x 10⁻² | 1.78 x 10⁻² |
| H | 1.26 x 10⁻³ | 2.51 x 10⁻³ | 4.47 x 10⁻³ |
| 4-Cl | 4.47 x 10⁻⁴ | 8.91 x 10⁻⁴ | 1.58 x 10⁻³ |
| 3-NO₂ | 2.51 x 10⁻⁵ | 5.01 x 10⁻⁵ | 1.00 x 10⁻⁴ |
Table 3: Equilibrium Constants for the Formation of Hemiaminal Adducts from Formaldehyde and Primary Amines in Aqueous Solution [4]
| Primary Amine | L₁ (M⁻¹) | L₂ (M⁻²) |
| Glycine | 10.5 | 13.8 |
| Ethylamine | 1.7 | 0.3 |
| Tris(hydroxymethyl)aminomethane | 0.23 | 0.01 |
Note: L₁ and L₂ represent the equilibrium constants for the formation of the mono- and dihydroxymethyl adducts, respectively.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and kinetic analysis of the reaction between this compound and a primary amine.
Synthesis and Characterization of a Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine, followed by characterization.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol (or another suitable solvent like methanol)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Dissolution of Reactants: Dissolve equimolar amounts of this compound and the chosen primary amine in a minimal amount of ethanol in a round-bottom flask.
-
Addition of Catalyst (Optional): Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FTIR Spectroscopy: Record the FTIR spectrum. Look for the characteristic imine (C=N) stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the C=O stretch of the aldehyde and the N-H bending of the primary amine.
-
NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra to confirm the structure of the Schiff base. The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically between δ 8.0 and 9.0 ppm.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum to observe the electronic transitions of the conjugated system.
-
Kinetic Analysis using UV-Vis Spectrophotometry
This protocol outlines a method for determining the rate constants of the reaction between this compound and a primary amine using UV-Vis spectrophotometry.
Materials and Equipment:
-
This compound stock solution of known concentration in a suitable solvent (e.g., methanol, acetonitrile).
-
Primary amine stock solution of known concentration in the same solvent.
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder.
-
Quartz cuvettes.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the Schiff base product. This can be done by recording the UV-Vis spectrum of a solution where the reaction has gone to completion. The reactants should have minimal absorbance at this wavelength.
-
Kinetic Runs:
-
Set the spectrophotometer to monitor the absorbance at the determined λ_max over time.
-
Equilibrate the reactant solutions to the desired temperature in a water bath.
-
To a quartz cuvette, add a known volume of the this compound solution.
-
Initiate the reaction by adding a known volume of the primary amine solution (typically in excess to ensure pseudo-first-order conditions).
-
Quickly mix the solution and place the cuvette in the spectrophotometer.
-
Record the absorbance at regular time intervals until no further change is observed.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can be determined by measuring k_obs at various concentrations of the excess reactant (the primary amine). A plot of k_obs versus the concentration of the amine will yield a straight line with a slope equal to k₂.
-
Conclusion
References
Crystal Structure of 3,5-Dinitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3,5-Dinitrobenzaldehyde, a key reagent in the synthesis of various heterocyclic compounds with potential therapeutic applications. This document outlines the precise crystallographic parameters, detailed experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.
Core Data Summary
The crystallographic data presented below has been derived from single-crystal X-ray diffraction studies and provides a comprehensive overview of the solid-state structure of this compound.
Crystallographic Data
The crystal structure of this compound was determined at a low temperature of 110 K, revealing a monoclinic crystal system. The key parameters defining the unit cell and the data collection and refinement statistics are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇H₄N₂O₅ |
| Formula Weight | 196.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.2791 (2) |
| b (Å) | 5.26310 (10) |
| c (Å) | 14.9903 (4) |
| α (°) | 90 |
| β (°) | 90.9960 (10) |
| γ (°) | 90 |
| Volume (ų) | 653.09 (3) |
| Z | 4 |
| Temperature (K) | 110 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 6627 |
| Independent Reflections | 2321 |
| R-factor | 0.043 |
| Data-to-parameter ratio | 16.7 |
Table 1: Summary of crystallographic data for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound is achieved through the reduction of 3,5-dinitrobenzoyl chloride.[1]
Materials:
-
3,5-Dinitrobenzoyl chloride
-
Dry diglyme (B29089)
-
Lithium aluminum tri-tert-butoxyhydride
-
Benzene
-
Concentrated hydrochloric acid
-
2% Sodium hydrogen carbonate solution
-
Anhydrous sodium sulfate
-
Charcoal
-
Diethyl ether
Procedure:
-
A reaction flask equipped with a dropping funnel, stirrer, and nitrogen inlet is flame-dried under a stream of dry nitrogen.
-
115.0 g (0.4989 mole) of 3,5-dinitrobenzoyl chloride and 500 ml of dry diglyme are added to the flask.
-
The solution is vigorously stirred and cooled to -78°C in a cooling bath.
-
A solution of lithium aluminum tri-tert-butoxyhydride in dry diglyme is prepared separately and added dropwise to the cooled solution of 3,5-dinitrobenzoyl chloride.
-
After the addition is complete, the reaction mixture is processed by adding saturated aqueous sodium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with benzene.
-
The combined organic extracts are washed with water containing hydrochloric acid and then with a 2% sodium hydrogen carbonate solution until the washings are basic.
-
The organic layer is dried over anhydrous sodium sulfate, treated with charcoal, and filtered.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product is purified by trituration with cold dry diethyl ether to yield a solid product.
Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation method.[2]
Materials:
-
Purified this compound
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
10 mg (0.05 mmol) of purified this compound is dissolved in 1 ml of dichloromethane.
-
The solution is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.
-
X-ray quality crystals are typically obtained after 5 days.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures, from the initial synthesis to the final crystal structure determination.
References
A Comprehensive Technical Guide to the Physical Properties of 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 3,5-Dinitrobenzaldehyde, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who utilize this compound in their work.
Core Data Presentation: Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while the melting point is well-documented, specific quantitative solubility data in a range of solvents is not extensively available in published literature and should be determined experimentally for specific applications.
| Physical Property | Value | Notes |
| Melting Point | 85 °C | |
| Solubility | ||
| Water | Information not available | Qualitative assessments of related compounds suggest low solubility. |
| Ethanol | Information not available | Expected to be soluble based on the polarity of related compounds. |
| Acetone | Information not available | Expected to be soluble based on the polarity of related compounds. |
| Dimethyl Sulfoxide (DMSO) | Information not available | Expected to be soluble based on the solvent properties of DMSO. |
| Hexane | Information not available | Expected to have low solubility due to its nonpolar nature. |
| Toluene | Information not available | Expected to have limited solubility. |
Experimental Protocols
Accurate determination of the physical properties of a compound is crucial for its application in research and development. The following sections detail standard experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique for melting point determination.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
This compound sample (finely powdered)
-
Heating medium (e.g., mineral oil for Thiele tube)
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube are then immersed in the heating oil within the Thiele tube.
-
Digital Melting Point Apparatus: The capillary tube is inserted into the designated slot in the heating block of the apparatus.
-
-
Heating: The heating medium is heated gently and steadily. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed carefully through the magnifier of the apparatus. Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the last solid crystal melts completely.
-
-
Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The following protocol describes a general method for the qualitative and semi-quantitative determination of the solubility of a compound in various solvents.
Apparatus and Materials:
-
Test tubes and rack
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Graduated pipettes or cylinders
-
Analytical balance
-
This compound sample
-
A range of solvents (e.g., water, ethanol, acetone, DMSO, hexane, toluene)
Procedure:
-
Preparation of Test Solutions: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The test tubes are agitated vigorously using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The results can be categorized as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Semi-Quantitative Determination (Optional): If the compound is soluble, additional weighed portions of the solute can be added incrementally until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total mass of the solute dissolved in the known volume of the solvent can then be calculated to express the solubility in terms of g/L or mg/mL.
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
An In-depth Technical Guide on the Photostability and Degradation of 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photostability and degradation pathways of 3,5-Dinitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document outlines a theoretical framework based on the known photochemistry of related nitroaromatic and benzaldehyde (B42025) derivatives. It details the experimental protocols necessary to empirically determine its photostability profile, including kinetic analysis, quantum yield determination, and degradation product identification. This guide is intended to serve as a foundational resource for researchers initiating studies on the photochemical properties of this compound.
Introduction
This compound is a nitroaromatic compound with potential applications in chemical synthesis. The presence of two electron-withdrawing nitro groups and a carbonyl functional group suggests a complex photochemical behavior. Understanding the photostability of this molecule is critical for its application in drug development and other areas where exposure to light is a factor, as photodegradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This guide will explore the theoretical basis for its photodegradation and provide detailed methodologies for its experimental investigation.
Theoretical Photochemical Pathways
The photochemical degradation of this compound is likely to be governed by the electronic properties of both the nitro groups and the benzaldehyde moiety. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. From this state, several degradation pathways can be initiated.
Nitroaromatic compounds are known to undergo rapid and efficient intersystem crossing to the triplet state. It is from this excited triplet state that many photochemical reactions are initiated. For this compound, two primary degradation pathways are postulated: reactions involving the nitro groups and reactions involving the aldehyde group.
Nitro Group-Mediated Degradation
The photochemistry of nitroaromatic compounds can involve the reduction of the nitro group or cleavage of the C-NO2 bond. In the presence of a hydrogen-donating solvent or other molecules, the excited nitro group can abstract a hydrogen atom, leading to the formation of nitroso compounds and, subsequently, other reduction products. Another possible pathway is the rearrangement to a nitrite (B80452) ester, followed by cleavage to form a phenoxy radical and nitric oxide.
Aldehyde Group-Mediated Degradation
Aromatic aldehydes can undergo Norrish Type I cleavage upon photoexcitation. This involves the homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring, yielding a 3,5-dinitrophenyl radical and a formyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination.
Based on these general principles, a plausible photodegradation pathway for this compound is proposed in the diagram below.
Quantitative Photostability Data (Hypothetical)
Table 1: Photodegradation Kinetics of this compound in Acetonitrile
| Parameter | Value (Hypothetical) | Conditions |
| Rate Constant (k) | 0.015 min⁻¹ | 25°C, Irradiation at λmax, Initial Concentration: 10 µg/mL |
| Half-life (t½) | 46.2 min | Calculated as 0.693/k |
| Quantum Yield (Φ) | 0.05 | Determined using o-nitrobenzaldehyde actinometry at 365 nm |
| Molar Absorptivity (ε) at λmax | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ | In Acetonitrile |
| λmax | 254 nm | In Acetonitrile |
Table 2: Major Photodegradation Products Identified by LC-MS/MS (Hypothetical)
| Retention Time (min) | m/z ([M+H]⁺) | Proposed Structure |
| 5.8 | 169.035 | 1,3-Dinitrobenzene |
| 7.2 | 183.030 | 3-Nitro-5-nitrosobenzaldehyde |
| 4.5 | 183.030 | 3,5-Dinitrobenzoic acid |
Experimental Protocols
To determine the photostability and degradation pathways of this compound, a series of experiments should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the photostability of a chemical compound.
Protocol for Photodegradation Kinetics
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL.
-
Photostability Chamber: Place a quartz cuvette containing the working solution in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Dark Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control. Place it in the same chamber to monitor for thermal degradation.
-
Irradiation and Sampling: Irradiate the sample and withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
HPLC Analysis: Analyze the samples immediately by a validated stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the this compound peak.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k). The half-life can be calculated as t½ = 0.693/k.
Protocol for Quantum Yield Determination
-
Actinometer Preparation: Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., o-nitrobenzaldehyde in a suitable solvent).
-
Photon Flux Measurement: Irradiate the actinometer solution under the same conditions as the sample of interest for a set period. Determine the change in concentration of the actinometer using UV-Vis spectrophotometry or HPLC. Calculate the photon flux of the light source based on the known quantum yield of the actinometer.
-
Sample Irradiation: Irradiate a solution of this compound of known concentration and absorbance at the irradiation wavelength under identical conditions.
-
Degradation Measurement: Measure the initial rate of degradation of this compound by HPLC.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated as the rate of degradation of this compound divided by the rate of photon absorption (determined from the photon flux and the absorbance of the sample).
Protocol for Degradation Product Identification
-
Forced Degradation: Prepare a more concentrated solution of this compound (e.g., 100 µg/mL) and expose it to light for a longer duration to generate a sufficient quantity of degradation products.
-
LC-MS/MS Analysis: Analyze the degraded sample using a high-resolution LC-MS/MS system.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the degradation products and tandem mass spectra (MS/MS) to obtain fragmentation patterns.
-
Structure Elucidation: Propose structures for the degradation products based on their exact mass, fragmentation patterns, and knowledge of plausible photochemical reaction pathways.
Conclusion
While specific experimental data on the photostability of this compound are scarce, a theoretical framework based on the known photochemistry of nitroaromatics and benzaldehydes provides a solid foundation for investigation. The primary anticipated degradation pathways involve Norrish Type I cleavage of the aldehyde group and photoreduction of the nitro groups. The experimental protocols detailed in this guide provide a systematic approach to determining the photodegradation kinetics, quantum yield, and degradation products of this compound. Such studies are essential for assessing its suitability for various applications and for ensuring its quality, safety, and efficacy in light-exposed environments.
An In-depth Technical Guide on the Electrophilicity and Reactivity of 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitrobenzaldehyde is a highly reactive aromatic aldehyde of significant interest in organic synthesis and drug development. The presence of two strongly electron-withdrawing nitro groups at the meta positions dramatically increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilicity and reactivity of this compound, including quantitative reactivity data, detailed experimental protocols for key reactions, and its application in biochemical assays.
Core Concepts: Electrophilicity and Reactivity
The chemical behavior of this compound is dominated by the electronic effects of the two nitro groups. These groups exert a powerful electron-withdrawing influence on the benzene (B151609) ring through both inductive (-I) and resonance (-M) effects. This electron withdrawal has a profound impact on the reactivity of the aldehyde functional group.
The carbonyl carbon in an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In this compound, this electrophilicity is significantly enhanced. The nitro groups pull electron density away from the aromatic ring, which in turn withdraws electron density from the formyl group. This increased partial positive charge on the carbonyl carbon makes it a much more potent electrophile compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-donating substituents.
This heightened electrophilicity translates to increased reactivity towards nucleophiles. Reactions that involve nucleophilic attack at the carbonyl carbon, such as condensation and addition reactions, proceed at a faster rate with this compound.[1]
Quantitative Reactivity Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction, a reaction known to be accelerated by electron-withdrawing groups.[1]
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Note: k₀ is the rate constant for unsubstituted benzaldehyde.
As the data illustrates, benzaldehydes with electron-withdrawing nitro groups exhibit substantially higher reaction rates in the Wittig reaction.[1] Given that this compound possesses two such groups, its reactivity is expected to be even greater than that of p-nitrobenzaldehyde and m-nitrobenzaldehyde.
Key Reactions and Experimental Protocols
The enhanced electrophilicity of this compound makes it a valuable substrate for a variety of organic transformations. Detailed protocols for its synthesis and two key reactions are provided below.
Synthesis of this compound
This protocol describes the reduction of 3,5-dinitrobenzoyl chloride using lithium tri-tert-butoxyaluminum hydride.
Materials:
-
3,5-Dinitrobenzoyl chloride
-
Lithium tri-tert-butoxyaluminum hydride
-
Diglyme (anhydrous)
-
Benzene
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Chloride solution
-
2% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (B86663)
-
Activated Charcoal
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 3,5-dinitrobenzoyl chloride (1.0 eq) and anhydrous diglyme.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous diglyme.
-
Add the hydride solution dropwise to the cooled 3,5-dinitrobenzoyl chloride solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Pour the cold reaction mixture into a beaker containing a mixture of ice, concentrated hydrochloric acid, and saturated sodium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with benzene.
-
Combine the organic layers and wash successively with dilute hydrochloric acid and 2% sodium bicarbonate solution until the washings are basic.
-
Dry the organic layer over anhydrous sodium sulfate, treat with activated charcoal, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by trituration with cold diethyl ether or by recrystallization.
Wittig Reaction with this compound
This protocol outlines the synthesis of an alkene from this compound and a phosphonium (B103445) ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium (B107652) chloride
-
50% Sodium Hydroxide (B78521) solution
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
To a reaction tube, add benzyltriphenylphosphonium chloride (1.1 eq), this compound (1.0 eq), and dichloromethane.
-
With vigorous stirring, add 50% sodium hydroxide solution dropwise.
-
Continue to stir the mixture vigorously for 30 minutes.
-
Add a 1:1 mixture of water and dichloromethane to the reaction tube, shake, and separate the organic layer.
-
Wash the aqueous layer with dichloromethane and combine the organic extracts.
-
Dry the combined organic layers over anhydrous sodium sulfate and then remove the solvent.
-
Recrystallize the crude product from propanol to obtain the purified alkene.[3][4]
Knoevenagel Condensation with this compound
This protocol describes the condensation of this compound with an active methylene (B1212753) compound, such as malononitrile (B47326).
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Ammonium (B1175870) acetate (B1210297) (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of ammonium acetate to the solution.[5]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain the purified condensation product.[6]
Applications in Biochemical Assays and Drug Development
While direct involvement of this compound in specific signaling pathways is not extensively documented, its high reactivity makes it a useful tool in biochemical assays and as a derivatizing agent. A notable application involves its use in the derivatization of amines for High-Performance Liquid Chromatography (HPLC) analysis.
Derivatization of Amines for HPLC Analysis
The amino groups of biomolecules such as amino acids and biogenic amines are often derivatized to enhance their detection by HPLC with UV or fluorescence detectors. The highly reactive aldehyde group of this compound can react with primary amines to form Schiff bases, which are chromophoric and thus easily detectable. A related compound, 3,5-dinitrobenzoyl chloride, is commonly used for this purpose.[7][8][9]
Workflow for Amine Derivatization using a 3,5-Dinitro- Aromatic Reagent:
Caption: Workflow for the derivatization of amines with a 3,5-dinitro- aromatic reagent for HPLC analysis.
This derivatization workflow allows for the sensitive and quantitative analysis of various amines in complex biological matrices, which is crucial in drug metabolism studies and the diagnosis of certain diseases.
Logical Relationships in Reactivity
The reactivity of this compound can be understood through a logical relationship between its structure and its behavior in chemical reactions.
Caption: Logical relationship between the structure of this compound and its chemical reactivity.
Conclusion
This compound is a powerful synthetic intermediate whose high electrophilicity and reactivity are a direct consequence of the strong electron-withdrawing nature of its two nitro substituents. This enhanced reactivity makes it an ideal substrate for a range of nucleophilic addition and condensation reactions, often leading to higher yields and faster reaction times compared to less activated benzaldehydes. Its utility extends to biochemical applications, particularly as a derivatizing agent for the analysis of biomolecules. A thorough understanding of its chemical properties is essential for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Schiff Base Formation with 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of Schiff base formation, with a specific focus on the reaction involving 3,5-dinitrobenzaldehyde. It details the underlying chemical principles, the influence of substituents on reactivity, and provides detailed experimental protocols for the synthesis and characterization of these important compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical guidance.
Introduction
Schiff bases, also known as imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone. The versatility of Schiff bases has led to their widespread application in various scientific disciplines, including medicinal chemistry, where they exhibit a broad range of biological activities such as antimicrobial, antifungal, and antitumor properties.
The reactivity of the carbonyl compound is a critical factor in Schiff base formation. The use of substituted benzaldehydes allows for the fine-tuning of the electronic properties of the resulting Schiff base. This compound, with its two strongly electron-withdrawing nitro groups, presents an interesting case study in this regard. This guide will delve into the mechanistic details of its reaction to form Schiff bases.
The General Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The general mechanism can be described in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base. This elimination step is often the rate-determining step and can be catalyzed by either an acid or a base.
Acid Catalysis
The reaction is typically carried out under weakly acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, converting it into a better leaving group (water).
It is crucial to control the pH of the reaction medium. In strongly acidic conditions, the amine nucleophile will be protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic and thus inhibiting the reaction.
The Role of Substituents: The Case of this compound
The presence of two nitro (-NO₂) groups at the meta positions of the benzaldehyde (B42025) ring significantly influences the reactivity of the carbonyl group. Nitro groups are potent electron-withdrawing groups due to both the inductive effect (-I) and the resonance effect (-M).
-
Increased Electrophilicity: The electron-withdrawing nature of the nitro groups pulls electron density away from the benzene (B151609) ring and, consequently, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it a stronger electrophile. This enhanced electrophilicity accelerates the initial nucleophilic attack by the primary amine.
-
Stabilization of Intermediates: The electron-withdrawing groups can also stabilize the transition states and intermediates formed during the reaction, further contributing to an increased reaction rate.
While the electron-withdrawing groups on the aldehyde enhance the reaction rate, it is important to note that electron-withdrawing groups on the amine would have the opposite effect by decreasing its nucleophilicity.
Experimental Protocols
The following section provides a generalized experimental protocol for the synthesis of a Schiff base from this compound and a primary amine, based on common laboratory practices for similar reactions.[1][2][3][4][5] A specific example for the synthesis of N-(3,5-dinitrobenzylidene)-4-methoxyaniline is also provided for illustrative purposes.
General Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, ethylenediamine)
-
Absolute Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1 equivalent for a monoamine, 0.5 equivalents for a diamine) in absolute ethanol.
-
Reaction Mixture: Slowly add the amine solution to the stirred aldehyde solution at room temperature. A precipitate may form immediately.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Drying: Dry the purified Schiff base in a desiccator over a drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis).
Example Protocol: Synthesis of N-(3,5-dinitrobenzylidene)-4-methoxyaniline
This protocol is adapted from procedures for similar Schiff base syntheses.[1]
Procedure:
-
A solution of 4-methoxyaniline (p-anisidine) (0.98 mmol) in 5 mL of ethanol is added to a hot solution of this compound (0.98 mmol) in 5 mL of ethanol.
-
The mixture is refluxed for 3 hours, during which a precipitate forms.
-
The reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The product is washed with boiling ethanol and then diethyl ether.
-
The purified Schiff base is dried under vacuum.
Data Presentation: Characterization of Schiff Bases
The following tables summarize the expected and reported quantitative data for Schiff bases derived from substituted benzaldehydes. This data is crucial for confirming the successful synthesis and purity of the target compound.
Table 1: Physicochemical and Yield Data for Analagous Schiff Bases
| Schiff Base Derivative | Aldehyde | Amine | Yield (%) | Melting Point (°C) | Reference |
| N-(3-Nitrobenzylidene)aniline | 3-Nitrobenzaldehyde | Aniline | - | 71 | [6] |
| N,N'-bis(3-nitrobenzylidene)ethane-1,2-diamine | 3-Nitrobenzaldehyde | Ethylenediamine | High | - | [1] |
| Benzaldehyde-2,4-dinitrophenylhydrazone | Benzaldehyde | 2,4-Dinitrophenylhydrazine | 91.86 | - |
Table 2: Key FT-IR Spectral Data for Schiff Bases (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | Example: Benzaldehyde-2,4-dinitrophenylhydrazone[1] |
| C=N (Azomethine) Stretch | 1600 - 1650 | 1618 |
| N-O (Nitro) Symmetric Stretch | 1330 - 1370 | 1330 (symmetrical -NO₂) |
| N-O (Nitro) Asymmetric Stretch | 1500 - 1560 | - |
| C-H (Aromatic) Stretch | 3000 - 3100 | 3097 |
| N-H Stretch (from amine if secondary) | 3300 - 3500 | 3284 (from hydrazone) |
Table 3: Key ¹H NMR Spectral Data for Schiff Bases (δ, ppm)
| Proton | Expected Chemical Shift (ppm) | Example: N-(3-Nitrobenzylidene)aniline (in CDCl₃)[6] |
| -CH=N- (Azomethine) | 8.0 - 9.0 | 8.55 (s, 1H) |
| Aromatic Protons | 6.5 - 9.0 | 7.25-8.80 (m, 9H) |
Table 4: Key UV-Vis Spectral Data for Schiff Bases
| Electronic Transition | Expected Wavelength Range (nm) | Example: Benzaldehyde-2,4-dinitrophenylhydrazone (in DMF)[1] |
| π → π | 250 - 300 | 260 |
| n → π | 350 - 400 | 390 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical and procedural pathways described in this guide.
Signaling Pathways and Logical Relationships
Caption: Acid-catalyzed mechanism of Schiff base formation.
Experimental Workflows
Caption: General experimental workflow for Schiff base synthesis.
Conclusion
The formation of Schiff bases from this compound is a robust and efficient reaction, enhanced by the strong electron-withdrawing nature of the nitro substituents. This technical guide has provided a detailed overview of the reaction mechanism, highlighting the role of acid catalysis and the electronic effects of the substituents. The provided experimental protocols and compiled characterization data offer a practical framework for the synthesis and analysis of these compounds. A thorough understanding of these principles is essential for the rational design and development of novel Schiff base derivatives with potential applications in medicinal chemistry and materials science. Further research, particularly in obtaining detailed kinetic data for the reaction with this compound, would provide deeper insights into its reactivity.
References
- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 2. jetir.org [jetir.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
A Theoretical Deep Dive into the Molecular Orbitals of 3,5-Dinitrobenzaldehyde: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular orbitals of 3,5-Dinitrobenzaldehyde. While direct, in-depth computational studies on the molecular orbitals of this compound are not extensively available in the current body of literature, this paper will draw upon established theoretical studies of structurally related aromatic nitro compounds to present a robust framework for such an investigation. The methodologies, expected outcomes, and the significance of these theoretical insights in the context of drug development and material science are detailed below.
Introduction to the Theoretical Study of Molecular Orbitals
The electronic structure and properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate the molecule's reactivity and electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
Theoretical and computational chemistry provide powerful tools to investigate the molecular orbitals of compounds like this compound. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules.[1]
Computational Methodology: A Practical Workflow
A typical theoretical investigation into the molecular orbitals of this compound would follow a structured workflow. This process involves geometry optimization, frequency calculations to confirm a true energy minimum, and subsequent analysis of the electronic properties.
Caption: A typical workflow for the theoretical study of a molecule like this compound.
Key Theoretical Analyses and Expected Insights
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are central to understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the benzene (B151609) ring and the aldehyde group, which are electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the nitro groups, which are strong electron-withdrawing groups. The energy of these orbitals and their gap are key indicators of the molecule's electron-donating and accepting capabilities.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the nitro and aldehyde groups, indicating susceptibility to electrophilic attack. Positive potential (blue regions) is expected around the hydrogen atoms of the benzene ring.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular interactions, such as hyperconjugation and charge delocalization.[1] This analysis can quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis type) orbitals. For this compound, significant delocalization is expected between the p-orbitals of the benzene ring and the nitro groups.
Illustrative Quantitative Data
Table 1: Illustrative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -3.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Table 2: Illustrative Calculated Geometrical Parameters
| Bond/Angle | Calculated Value |
| C-C (aromatic) | 1.39 Å |
| C-N | 1.47 Å |
| N-O | 1.22 Å |
| C-C=O | 1.49 Å |
| C=O | 1.21 Å |
| O-N-O | 124° |
| C-C-N | 118° |
Relationship Between Molecular Orbitals and Chemical Properties
The theoretical data derived from molecular orbital studies have direct implications for the chemical and biological properties of this compound.
Caption: Relationship between molecular orbitals and the properties of this compound.
Experimental Protocols for Validation
Theoretical calculations are often validated by experimental data. For this compound, the following spectroscopic techniques are crucial.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups and vibrational modes of the molecule.
-
Methodology: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The experimental vibrational frequencies can then be compared with the theoretically calculated frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectrum is recorded on an NMR spectrometer. The chemical shifts in the experimental spectrum can be compared with the theoretically predicted values.
Conclusion
Theoretical studies on the molecular orbitals of this compound, primarily through DFT calculations, can provide profound insights into its electronic structure, reactivity, and stability. While this whitepaper has presented a framework based on studies of analogous compounds, a dedicated computational investigation of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science. The combination of theoretical predictions and experimental validation offers a powerful approach to understanding and utilizing the properties of this and other similar molecules.
References
An In-Depth Technical Guide to 3,5-Dinitrobenzaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrobenzaldehyde is a significant chemical compound characterized by a benzene (B151609) ring substituted with an aldehyde group and two nitro groups at the meta positions. This arrangement of functional groups imparts unique reactivity, making it a valuable reagent and building block in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of applications of this compound, supported by detailed experimental protocols, quantitative data, and workflow visualizations.
Discovery and Early Synthesis
The precise first synthesis of this compound is not definitively documented in readily available historical chemical literature. However, the synthesis of related dinitro-aromatic compounds was an active area of research in the late 19th century. For instance, the synthesis of 2,4-dinitrobenzaldehyde (B114715) from 2,4-dinitrotoluene (B133949) was described in the early 20th century, suggesting that methods for preparing dinitrobenzaldehyde isomers were being explored.
One of the earliest documented methods for preparing this compound involved the reduction of 4-bromo-3,5-dinitrobenzaldehyde with copper(I) hydride.[1] A more widely recognized and detailed synthesis, however, is the reduction of 3,5-dinitrobenzoyl chloride. This method, detailed in Organic Syntheses, has become a standard laboratory procedure.[2]
Physicochemical and Spectroscopic Data
Accurate and reliable data are crucial for the application of any chemical compound. The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₅ | [3] |
| Molecular Weight | 196.12 g/mol | [3] |
| Melting Point | 85 °C | [2] |
| Boiling Point | 323.9 ± 32.0 °C (Predicted) | [2] |
| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Tan solid | [2] |
| Solubility | Soluble in ethanol. | [4] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Predicted shifts would show the aldehyde proton as a singlet downfield, and the aromatic protons with characteristic splitting patterns for a 1,3,5-trisubstituted benzene ring. |
| ¹³C NMR | Predicted spectrum would show a peak for the carbonyl carbon of the aldehyde, and distinct signals for the substituted and unsubstituted carbons of the aromatic ring. |
| Infrared (IR) | Characteristic peaks are expected for the C=O stretch of the aldehyde, N-O stretching of the nitro groups, and C-H stretching of the aromatic ring and aldehyde. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Key Synthetic Methodologies: Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are detailed protocols for some of the most significant methods.
Synthesis via Reduction of 3,5-Dinitrobenzoyl Chloride
This is a widely used and reliable method for the laboratory-scale synthesis of this compound.[2]
Experimental Protocol:
-
Preparation of the Reducing Agent: A solution of lithium aluminum tri-tert-butoxyhydride in dry diglyme (B29089) is prepared.
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a stirrer, a dropping funnel with a nitrogen inlet, and a thermometer. The flask is charged with 3,5-dinitrobenzoyl chloride and dry diglyme and cooled to -78 °C.
-
Reduction: The lithium aluminum tri-tert-butoxyhydride solution is added dropwise to the stirred solution of 3,5-dinitrobenzoyl chloride, maintaining the temperature between -78 °C and -68 °C.
-
Workup: The reaction mixture is poured into a beaker containing hydrochloric acid, saturated sodium chloride solution, and ice. The product is then extracted with benzene.
-
Purification: The benzene extracts are washed, dried, and concentrated under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.[2]
Potential Synthesis from 3,5-Dinitrotoluene (B12062)
While a detailed, readily available protocol for the direct synthesis of this compound from 3,5-dinitrotoluene is scarce, the synthesis of the 2,4-isomer from 2,4-dinitrotoluene suggests a plausible synthetic route. This would likely involve the oxidation of the methyl group to an aldehyde.
Historical and Current Applications
This compound and its derivatives have historically been and continue to be important reagents in several areas of chemistry.
Derivatizing Agent in Analytical Chemistry
One of the primary historical applications of compounds like this compound is in the derivatization of alcohols and amines for qualitative and quantitative analysis. The aldehyde group reacts with primary amines to form Schiff bases (imines), and can be used to prepare crystalline derivatives of various compounds for identification by melting point determination.
While 3,5-dinitrobenzoic acid is more commonly cited for the derivatization of alcohols to form solid esters, the underlying principle of creating a solid, easily crystallizable derivative with a sharp melting point is the same. These dinitro-aromatic derivatives were particularly useful before the widespread availability of spectroscopic techniques.
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The nitro groups can be reduced to amino groups, opening up a wide range of further chemical transformations. For example, it is used in the synthesis of substituted n-heterocycles that have shown antibacterial activity.[5]
Conclusion
This compound, a compound with a rich history rooted in the development of organic synthesis, continues to be a relevant and useful molecule in modern chemistry. From its early, though not definitively documented, discovery to its well-established synthetic protocols, it has served as a key tool for both the identification and the creation of other chemical entities. Its utility as a derivatizing agent highlights a pivotal era in analytical chemistry, while its role as a synthetic intermediate underscores its ongoing importance in the development of new molecules with potential applications in materials science and medicinal chemistry. The detailed understanding of its properties and synthesis is essential for researchers and professionals who wish to harness its unique chemical reactivity.
References
- 1. 3,5-Dinitrosalicylaldehyde | C7H4N2O6 | CID 75571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C7H4N2O5 | CID 1712303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR [m.chemicalbook.com]
- 5. This compound | 14193-18-1 [chemicalbook.com]
An In-Depth Technical Guide to the Toxicological Data and Safety Handling of 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Always consult the most up-to-date SDS for 3,5-Dinitrobenzaldehyde and follow all applicable safety regulations in your institution and jurisdiction.
Introduction
This compound is an aromatic organic compound with the chemical formula C₇H₄N₂O₅. It serves as a key intermediate in various chemical syntheses, including the development of pharmaceuticals and other bioactive molecules. Due to its reactive nature, stemming from the presence of both an aldehyde and two nitro groups, a thorough understanding of its toxicological profile and proper handling procedures is paramount for ensuring laboratory safety and mitigating potential health risks. This guide provides a comprehensive overview of the available toxicological data, outlines relevant experimental protocols, and details essential safety and handling recommendations for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 196.12 g/mol | --INVALID-LINK-- |
| CAS Number | 14193-18-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 76-80 °C | --INVALID-LINK-- |
| LogP (Octanol-Water Partition Coefficient) | 1.3155 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 103.35 Ų | --INVALID-LINK-- |
Toxicological Data
The available toxicological data for this compound is limited. Much of the hazard assessment is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as well as data from related nitroaromatic compounds.
Acute Toxicity
This compound is classified as harmful by multiple routes of exposure.[1] The primary quantitative data point available is the oral LD50 in rats.
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 1075 mg/kg | Harmful if swallowed[1] |
| LD50 | - | Dermal | Data not available | Harmful in contact with skin (GHS Classification)[1] |
| LC50 | - | Inhalation | Data not available | Harmful if inhaled (GHS Classification)[1] |
Skin and Eye Irritation/Corrosion
| Endpoint | Result | Classification |
| Skin Irritation | Data not available | Causes skin irritation (GHS Classification)[1] |
| Eye Irritation | Data not available | Causes serious eye damage (GHS Classification)[1] |
Sensitization
This compound is classified as a potential skin sensitizer.[1] This indicates that repeated dermal exposure may lead to an allergic reaction. Quantitative data from studies such as the Local Lymph Node Assay (LLNA) are not available.
| Endpoint | Result | Classification |
| Skin Sensitization | Data not available | May cause an allergic skin reaction (GHS Classification)[1] |
Mutagenicity, Carcinogenicity, and Reproductive Toxicity
Specific studies on the mutagenicity, carcinogenicity, and reproductive toxicity of this compound are not available in the public domain. However, many nitroaromatic compounds are known to have mutagenic and/or carcinogenic properties, often following metabolic activation to reactive intermediates. Therefore, it is prudent to handle this compound as a potential mutagen and carcinogen until specific data becomes available.
| Endpoint | Result |
| Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
Mechanism of Toxicity: A Proposed Signaling Pathway
The toxicity of many nitroaromatic compounds is linked to their metabolic reduction, which can lead to the formation of reactive intermediates and the generation of oxidative stress. The following diagram illustrates a generalized proposed pathway for the toxicity of dinitroaromatic compounds.
Caption: Proposed mechanism of toxicity for this compound.
This pathway highlights the potential for metabolic activation to generate reactive intermediates and induce oxidative stress, leading to cellular damage.
Experimental Protocols
The following sections describe the methodologies for key toxicological experiments, based on OECD guidelines, that would be relevant for a comprehensive assessment of this compound.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance and to classify it into a GHS category based on its LD50.
Methodology:
-
Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a starting dose of 300 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and motor activity), and body weight changes for at least 14 days.
-
Dose Adjustment: Depending on the outcome (mortality or no mortality) in the initial group of animals, the dose for the next group is either decreased or increased according to the guideline's flowchart.
-
Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.
Caption: Workflow for Acute Oral Toxicity Testing.
In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)
Objective: To assess the potential of a substance to cause skin irritation using an in vitro model.
Methodology:
-
Test System: A commercially available reconstructed human epidermis (RhE) model is used.
-
Exposure: The test substance is applied topically to the surface of the RhE tissue for a defined period (e.g., 15-60 minutes).
-
Incubation: After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, typically the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
Caption: Workflow for In Vitro Skin Irritation Testing.
Safety and Handling
Due to its hazardous properties, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working with the solid in a way that may generate dust, or if engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, follow your institution's emergency procedures.
-
Waste Disposal: this compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Caption: Workflow for Safe Handling and Disposal.
Conclusion
This compound is a hazardous chemical that requires careful handling and the implementation of robust safety protocols. While specific quantitative toxicological data for this compound are largely unavailable, its GHS classification indicates a potential for acute toxicity, skin and eye damage, and skin sensitization. The toxicological profile of related nitroaromatic compounds suggests that it should be treated with caution as a potential mutagen and carcinogen. Further experimental studies following established OECD guidelines are necessary to fully characterize the toxicological profile of this compound. Researchers, scientists, and drug development professionals must adhere to strict safety measures, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe working environment.
References
Methodological & Application
Application Notes and Protocols for HPLC Analysis using 3,5-Dinitrobenzaldehyde as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrobenzaldehyde is a versatile derivatizing agent for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC). The reaction between this compound and an amine-containing analyte forms a Schiff base, which is a highly conjugated and chromophoric molecule. This derivatization imparts several advantages for HPLC analysis, including:
-
Enhanced UV-Vis Detection: The dinitroaromatic structure of the derivative allows for sensitive detection at wavelengths where the underivatized analyte may have little to no absorbance.
-
Improved Chromatographic Properties: The derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.
-
Increased Specificity: The reaction is selective for primary and some secondary amines, reducing interference from other sample matrix components.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a pre-column derivatizing agent for the quantitative analysis of amine-containing compounds.
Principle of Derivatization
The derivatization reaction involves the condensation of the aldehyde group of this compound with the primary or secondary amine group of the analyte to form a Schiff base (imine). This reaction is typically carried out in a slightly basic medium and may be facilitated by gentle heating.
Applications
This derivatization method is applicable to a wide range of analytes containing primary or secondary amine functional groups, including:
-
Pharmaceuticals: Analysis of active pharmaceutical ingredients (APIs) and their metabolites containing amine moieties.
-
Amino Acids: Quantification of amino acids in biological samples, protein hydrolysates, and food products.
-
Biogenic Amines: Determination of biogenic amines in fermented foods and beverages.
-
Aliphatic and Aromatic Amines: Environmental monitoring and industrial quality control of various amine compounds.
Experimental Protocols
Protocol 1: Derivatization of Primary Amines in Solution
This protocol provides a general procedure for the derivatization of a standard solution of a primary amine-containing analyte.
Materials:
-
This compound
-
Analyte standard
-
Methanol (B129727) (HPLC grade)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Microcentrifuge tubes or small glass vials
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh daily.
-
Sample Preparation: Prepare a stock solution of the analyte standard in methanol or an appropriate solvent. Dilute the stock solution to the desired concentration range with methanol.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the analyte solution.
-
Add 100 µL of the 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the this compound reagent solution.
-
Vortex the mixture for 30 seconds.
-
-
Reaction Incubation: Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.
-
Cooling and Dilution: After incubation, cool the mixture to room temperature. Dilute the sample with the mobile phase if necessary to bring the concentration within the calibration range.
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject a suitable volume (e.g., 10-20 µL) into the HPLC system.
Protocol 2: HPLC Analysis of Derivatized Amines
This protocol outlines the chromatographic conditions for the separation and quantification of the this compound derivatives.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 80-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Note: The gradient profile may need to be optimized depending on the specific analyte and sample matrix.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of a model primary amine after derivatization with this compound. This data is illustrative and should be determined experimentally for each specific application.
| Analyte (as derivative) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | R² |
| Model Amine 1 | 8.5 | 0.05 | 0.15 | 0.15 - 50 | >0.999 |
| Model Amine 2 | 10.2 | 0.08 | 0.25 | 0.25 - 75 | >0.998 |
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction | Ensure correct pH, temperature, and incubation time. Prepare fresh derivatizing reagent. |
| Degradation of analyte or derivative | Check sample stability. Analyze samples promptly after derivatization. | |
| Poor peak shape (tailing, fronting) | Column overload | Dilute the sample. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. | |
| Column degradation | Replace the HPLC column. | |
| Variable retention times | Fluctuations in mobile phase composition | Ensure proper mobile phase mixing and degassing. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues | Ensure the column is adequately equilibrated before each run. | |
| Extraneous peaks | Contamination from reagents or glassware | Use high-purity reagents and solvents. Thoroughly clean all glassware. |
| Side reactions | Optimize derivatization conditions (e.g., reduce temperature or time). |
Safety Precautions
-
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this procedure before starting any work.
-
Dispose of chemical waste according to institutional and local regulations.
Application Notes: Derivatization of Amino Acids with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial potential of compounds derived from 3,5-dinitrobenzaldehyde. This document includes detailed experimental protocols for the synthesis of Schiff bases, hydrazones, and chalcones, along with a summary of their antimicrobial activity. Furthermore, a proposed mechanism of action for these nitroaromatic compounds is illustrated.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of two electron-withdrawing nitro groups on the aromatic ring. This structural feature makes it a valuable starting material for the synthesis of a variety of heterocyclic and non-heterocyclic compounds with potential biological activities. The aldehyde functional group readily participates in condensation reactions to form Schiff bases, hydrazones, and chalcones, which are classes of compounds extensively studied for their broad spectrum of pharmacological effects, including antimicrobial properties. The nitro groups are believed to play a crucial role in the antimicrobial activity through a process of reductive bioactivation within microbial cells, leading to the generation of cytotoxic reactive nitrogen species.
Synthesis of Antimicrobial Agents
The synthesis of antimicrobial agents from this compound primarily involves condensation reactions with appropriate amino, hydrazide, or active methylene (B1212753) compounds.
General Synthesis Workflow
The general workflow for the synthesis and evaluation of these compounds is depicted below.
Caption: General workflow for the synthesis and evaluation of antimicrobial agents from this compound.
I. Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. The resulting azomethine group (-C=N-) is a key pharmacophore in many biologically active compounds.
Experimental Protocol: Synthesis of a this compound Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted aniline)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
To this solution, add the primary amine (1 equivalent) dissolved in a small volume of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation is not complete, the reaction mixture can be cooled in an ice bath to induce further crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and mass spectra to confirm the formation of the imine bond and the overall structure.
Antimicrobial Activity of Schiff Bases
While specific MIC data for a wide range of Schiff bases derived directly from this compound is limited in the readily available literature, related studies on Schiff bases from other benzaldehyde (B42025) derivatives suggest that these compounds generally exhibit moderate to good antimicrobial activity. For instance, Schiff bases prepared by reacting 3,3′-diaminodipropylamine with various benzaldehyde derivatives have shown bacteriostatic activities against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting significant anticandidal activity with MIC values as low as 24 µg/mL[1].
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base Derivative (3c) | Candida albicans | 24 | [1] |
| Schiff Base Derivative (3e) | Staphylococcus aureus | 24-49 | [1] |
Note: The data presented is for Schiff bases derived from various benzaldehydes and is indicative of the potential activity of this compound derivatives.
II. Hydrazones
Hydrazones are formed by the condensation of a hydrazine (B178648) derivative with an aldehyde. The resulting >C=N-NH- functional group is a key feature in many compounds with a wide range of biological activities.
Experimental Protocol: Synthesis of a this compound Hydrazone
This protocol provides a general method for the synthesis of a hydrazone from this compound and a hydrazine derivative.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Ethanol or Methanol (B129727)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add a solution of the hydrazine derivative (1 equivalent) in the same solvent to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product usually precipitates as a crystalline solid.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure hydrazone.
-
Dry the purified product and characterize it using melting point determination, FT-IR, ¹H NMR, and mass spectrometry.
Antimicrobial Activity of Hydrazones
Hydrazones derived from nitrobenzaldehydes have demonstrated notable antimicrobial activity. For example, hydrazones synthesized from 4-hydroxy-3-nitrobenzaldehyde (B41313) exhibited weak to moderate activity against a panel of bacteria and fungi, with MIC values around 200 µg/L[2]. Another study on hydrazones derived from 2-hydroxy-3,5-dinitrobenzaldehyde reported MIC values as low as 20 µg/mL against Candida albicans[3].
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (7c) | Bacillus subtilis | 200 (µg/L) | [2] |
| Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (7c) | Saccharomyces cerevisiae | 200 (µg/L) | [2] |
| Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (7g) | Escherichia coli | 200 (µg/L) | [2] |
| Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (7g) | Pseudomonas aeruginosa | 200 (µg/L) | [2] |
| Hydrazone from 2-hydroxy-3,5-dinitrobenzaldehyde (6b, 6c, 6d) | Candida albicans | 20 | [3] |
| Hydrazone from 2-hydroxy-3,5-dinitrobenzaldehyde (6f) | Staphylococcus aureus | 10 | [3] |
| Hydrazone from 2-hydroxy-3,5-dinitrobenzaldehyde (6f) | Escherichia coli | 10 | [3] |
Note: This data is for hydrazones derived from closely related nitrobenzaldehydes and suggests the potential antimicrobial efficacy of this compound-based hydrazones.
III. Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde.
Experimental Protocol: Synthesis of a this compound Chalcone (B49325) (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methylacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)
-
Stirring apparatus
-
Filtration apparatus
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture while maintaining a low temperature (0-5 °C).
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours (typically 12-24 hours), or until a precipitate forms. The reaction can be monitored by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.
-
Dry the purified crystals and characterize them by melting point, FT-IR, ¹H NMR, and mass spectrometry.
Antimicrobial Activity of Chalcones
Chalcones are well-documented for their antimicrobial properties. While specific MIC data for chalcones derived directly from this compound is not abundant, studies on other chalcone derivatives show significant activity. For instance, certain newly synthesized chalcones have demonstrated anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity with MIC values ranging from 25-50 µg/mL[4]. Other studies have reported MIC values for chalcones against various bacteria and fungi in the range of 7.81–250 µg/mL[5].
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Chalcone Derivative (O-OH) | MRSA | 25-50 | [4] |
| Chalcone Derivative (14) | Staphylococcus aureus | 7.81 | [5] |
| Chalcone Derivative (13) | Staphylococcus aureus | 15.6 | [5] |
Note: The antimicrobial activity of chalcones is highly dependent on the substitution pattern on both aromatic rings. The data presented is for various chalcone structures and serves as an indicator of the potential of 3,5-dinitrophenyl chalcones.
IV. Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of nitroaromatic compounds, including derivatives of this compound, is generally attributed to the reductive bioactivation of the nitro group within the microbial cell. This process is catalyzed by nitroreductase enzymes present in many bacteria and fungi.
Caption: Proposed mechanism of reductive bioactivation of nitroaromatic compounds.
The process is initiated by the enzymatic reduction of the nitro group (R-NO₂) to a nitro radical anion (R-NO₂•⁻)[6][7]. This is a one-electron reduction process that often utilizes NAD(P)H as a cofactor. The highly reactive nitro radical anion can then undergo further reduction to form a nitroso derivative (R-NO) and subsequently a hydroxylamine derivative (R-NHOH)[8]. These intermediates, along with other reactive nitrogen species generated during this cascade, are highly cytotoxic. They can cause significant damage to essential cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to microbial cell death[7]. The specificity of this mechanism to microbial cells, which possess the necessary nitroreductase enzymes, contributes to the selective toxicity of these compounds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. oatext.com [oatext.com]
- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Knoevenagel Condensation with 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is a modification of the aldol (B89426) condensation and is particularly valuable for the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, fine chemicals, polymers, and fragrances.[1][2][3] The use of 3,5-dinitrobenzaldehyde as a substrate in the Knoevenagel condensation is of particular interest due to the strong electron-withdrawing nature of the two nitro groups. This electronic feature significantly enhances the reactivity of the aldehyde's carbonyl group, facilitating the condensation under mild conditions. The resulting dinitrophenyl-substituted alkenes are valuable precursors for further synthetic transformations and are investigated for their potential biological activities, including antimicrobial and anticancer properties.[1]
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism catalyzed by a weak base, such as piperidine (B6355638) or an amine salt:
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type addition product.
-
Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.
The strong electron-withdrawing nitro groups on the benzaldehyde (B42025) ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic addition step.
Applications in Research and Drug Development
The products of the Knoevenagel condensation of this compound are valuable scaffolds in medicinal chemistry and materials science.
-
Antimicrobial Agents: Nitro-containing aromatic compounds are known to possess antimicrobial properties. The resulting benzylidene derivatives can be evaluated for their efficacy against various bacterial and fungal strains. For instance, derivatives of 3,5-dinitrobenzoic acid have demonstrated fungicidal activity against Candida species.[2] The mechanism of action may involve interference with the fungal cell membrane.[2]
-
Anticancer Research: Many Knoevenagel condensation products have been investigated as potential anticancer agents. While specific studies on this compound derivatives are limited, related nitro-substituted compounds have been shown to induce apoptosis in cancer cells.[1]
-
Synthetic Intermediates: The α,β-unsaturated dinitrophenyl products serve as versatile intermediates for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.[2]
Data Presentation: Representative Knoevenagel Condensations
While specific comprehensive data for the Knoevenagel condensation of this compound with a wide range of active methylene compounds is not extensively tabulated in the literature, the following table presents representative examples of this reaction type with various aromatic aldehydes to illustrate typical conditions and yields.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | Acetic Acid (cat.) | Ethanol (B145695) | Room Temp. | 30 min | 88 |
| Benzaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2 h | >95 |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 1 h | 92 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate (B8463686) | Piperidine | Ethanol | Reflux | 3 h | 85 |
| Benzaldehyde | Barbituric Acid | Isonicotinic Acid | Water | 60 | 15 min | 94 |
Experimental Protocols
The following are detailed methodologies for performing the Knoevenagel condensation with this compound and various active methylene compounds.
Protocol 1: Synthesis of 2-((3,5-Dinitrophenyl)methylene)malononitrile
This protocol is adapted from general procedures for the Knoevenagel condensation with malononitrile.
-
Materials:
-
This compound (1 mmol, 196.1 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1 mmol).
-
Add 10 mL of ethanol to the flask, followed by the catalytic amount of piperidine (0.1 mmol).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer.
-
Heat the mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain the final pure compound.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3,5-dinitrophenyl)acrylate
This protocol is a general procedure for the condensation with ethyl cyanoacetate.
-
Materials:
-
This compound (1 mmol, 196.1 mg)
-
Ethyl cyanoacetate (1 mmol, 113.1 mg)
-
Ammonium (B1175870) acetate (0.2 mmol, 15.4 mg)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (15 mL).
-
Add ammonium acetate (0.2 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 8:2).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
-
Characterize the purified product by spectroscopic methods.
-
Visualizations
References
Application Notes and Protocols for the Quantification of Creatinine Using 3,5-Dinitrobenzoic Acid and Its Derivatives
Topic: Use of 3,5-Dinitroaromatic Compounds in Creatinine (B1669602) Quantification Assays
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: While the query specified 3,5-Dinitrobenzaldehyde, the established and validated methods for creatinine quantification utilize its oxidized form, 3,5-dinitrobenzoic acid (DNBA), and its derivatives, such as methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride. This document provides detailed application notes and protocols for these scientifically recognized methods. No significant evidence was found for a direct colorimetric or fluorometric assay for creatinine using this compound.
Introduction
The quantification of creatinine in biological fluids like serum and urine is a cornerstone for assessing renal function. While the Jaffé reaction using picric acid is historically significant and widely used, it is known for its susceptibility to interference from various endogenous and exogenous substances.[1] Methods employing 3,5-dinitrobenzoic acid (DNBA) and its derivatives have been developed as superior alternatives, offering enhanced specificity and sensitivity.[2]
These methods are based on the reaction of creatinine with the dinitroaromatic compound in a strongly alkaline medium to produce a distinctly colored or fluorescent product, which can be quantified spectrophotometrically or fluorometrically. The reaction is analogous to the Jaffé reaction, where the active methylene (B1212753) group of creatinine acts as a nucleophile. These assays can be performed as endpoint or kinetic measurements and have been adapted for both manual and automated platforms.
Principle of the Method
In a highly alkaline environment, creatinine is deprotonated, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient aromatic ring of the 3,5-dinitrobenzoate (B1224709) molecule. This results in the formation of a colored Janovsky-like complex. The intensity of the color, which is directly proportional to the creatinine concentration, is typically measured between 490 nm and 546 nm.[3][4]
Alternatively, the reaction can produce a fluorescent product under specific conditions, which allows for a highly sensitive fluorometric assay.[5][6] The derivatives methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride are also used as reagents and are converted to 3,5-dinitrobenzoate in the reaction mixture.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and a typical experimental workflow for the quantification of creatinine using a 3,5-dinitrobenzoate-based assay.
Quantitative Data Summary
The performance of creatinine assays using 3,5-dinitrobenzoate and its derivatives has been evaluated in several studies. The following tables summarize key quantitative parameters.
Table 1: Performance Characteristics of Colorimetric Creatinine Assays
| Parameter | 3,5-Dinitrobenzoic Acid Method | Methyl-3,5-Dinitrobenzoate Method | Reference |
| Linearity Range | Up to 8840 µmol/L (in aqueous solution) | Up to 20 mg/dL | [3],[2] |
| Precision (Within-day CV) | Not Specified | 1.5 - 2.1% | [2] |
| Precision (Day-to-day CV) | Not Specified | 2.9 - 3.8% | [2] |
| Recovery | 98 - 102% | Not Specified | [3] |
| Limit of Quantification (LOQ) | 0.82 mmol/L (paper-based) | Not Specified | [2] |
| Wavelength (λmax) | 546 nm | Not Specified | [3] |
Table 2: Performance Characteristics of Fluorometric Creatinine Assay
| Parameter | 3,5-Dinitrobenzoate Method | Reference |
| Linearity Range | 5 - 50 µmol/L | [5] |
| Limit of Detection (LOD) | < 1 µmol/L | [5] |
| Excitation Wavelength (λex) | ~410 nm | [5] |
| Emission Wavelength (λem) | ~475 nm | [5] |
Experimental Protocols
Protocol 1: Kinetic Colorimetric Assay for Serum Creatinine
This protocol is based on the kinetic determination of creatinine in serum without deproteinization using an alkaline 3,5-dinitrobenzoate solution.[3][4]
A. Reagents:
-
3,5-Dinitrobenzoic Acid (DNBA) Reagent: Prepare a solution of DNBA in a suitable solvent. The concentration should be optimized based on the specific instrumentation.
-
Alkaline Solution: Sodium Hydroxide (NaOH), typically around 0.2 M.
-
Working Reagent: Mix the DNBA reagent and the alkaline solution shortly before use. The exact ratio should be optimized for the specific application.
-
Creatinine Standards: Prepare a series of creatinine standards in deionized water or saline, with concentrations spanning the expected physiological and pathological range.
B. Procedure:
-
Set a spectrophotometer to read at 546 nm.
-
Pipette a specific volume of serum sample or creatinine standard into a cuvette.
-
Initiate the reaction by adding a pre-determined volume of the freshly prepared working reagent.
-
Mix immediately and start monitoring the change in absorbance over a short time interval (e.g., between 30 and 150 seconds after reagent addition).
-
The rate of change in absorbance (ΔA/min) is directly proportional to the creatinine concentration.
-
Construct a standard curve by plotting the ΔA/min for the standards against their known concentrations.
-
Determine the creatinine concentration in the unknown samples by interpolating their ΔA/min values from the standard curve.
Protocol 2: Fluorometric Assay for Creatinine
This protocol describes a highly sensitive method based on the fluorescent product formed between creatinine and 3,5-dinitrobenzoate.[5]
A. Reagents:
-
3,5-Dinitrobenzoate Reagent: Prepare a solution of 3,5-dinitrobenzoic acid in a mixed solvent system (e.g., water/dimethylsulfoxide).
-
Alkaline Solution: 1.0 M Lithium Hydroxide (LiOH).
-
Creatinine Standards: Prepare a series of dilute creatinine standards (e.g., 5-50 µmol/L) in deionized water.
B. Procedure:
-
Set a fluorometer with an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 475 nm.
-
In a suitable reaction vessel (e.g., a microplate well or a cuvette), add the sample or creatinine standard.
-
Add the 3,5-dinitrobenzoate reagent.
-
Initiate the reaction by adding the 1.0 M LiOH solution and mix thoroughly.
-
Allow the reaction to proceed for a fixed time at a controlled temperature.
-
Measure the fluorescence intensity of the resulting solution.
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Calculate the creatinine concentration in the unknown samples from the standard curve.
Advantages and Limitations
Advantages of the 3,5-Dinitrobenzoate Method:
-
Higher Specificity: Less susceptible to interference from common pseudo-creatinine chromogens (e.g., glucose, ascorbic acid, proteins) compared to the Jaffé method.[3]
-
Reduced Interference: Shows negligible interference from cephalosporin (B10832234) antibiotics, which can be a significant issue with picrate-based assays.
-
High Sensitivity: The fluorometric adaptation of the assay allows for very low detection limits.[5]
-
Safer Reagents: 3,5-dinitrobenzoic acid is considered less toxic than picric acid.[2]
Limitations:
-
Alkaline Conditions: Requires a strongly alkaline medium, which can be corrosive and requires careful handling.
-
Kinetic Measurement: For optimal specificity in serum, a kinetic measurement approach is often necessary, which requires instrumentation capable of rapid, timed readings.[3][4]
Conclusion
The use of 3,5-dinitrobenzoic acid and its derivatives provides a robust, specific, and sensitive alternative to the traditional Jaffé reaction for the quantification of creatinine. With both colorimetric and fluorometric protocols available, these methods are well-suited for a variety of research and clinical applications, offering improved accuracy and reliability in the assessment of renal function.
References
- 1. studylib.net [studylib.net]
- 2. zama.chem.uw.edu.pl [zama.chem.uw.edu.pl]
- 3. [A kinetic method for the direct determination of creatinine in serum with 3,5-dinitrobenzoic acid without deproteinization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ESTIMATION OF CREATININE IN URINE WITH 3,5-DINITROBENZENESULFONATE [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of creatinine with alkaline 3,5-dinitrobenzoate: a new fluorescent kidney function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum creatinine assay by use of 3,5-dinitrobenzoates: a critique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new method for the determination of serum creatinine based on reaction with 3.5-dinitrobenzoyl chloride in an organic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Alcohols in Complex Matrices via GC-FID Following Derivatization with 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of alcohols in various matrices is a critical task in pharmaceutical development, quality control, and clinical research. Gas chromatography (GC) is a powerful technique for this purpose; however, the direct analysis of low-molecular-weight alcohols can be challenging due to their high polarity and volatility, often resulting in poor peak shape and resolution. Derivatization is a chemical modification process that converts analytes into less polar, more volatile, and more easily detectable compounds, thereby improving their chromatographic behavior.[1][2]
This application note details a robust and reliable method for the quantitative analysis of alcohols by GC with Flame Ionization Detection (GC-FID) following derivatization using 3,5-dinitrobenzoyl chloride. This reagent reacts with primary and secondary alcohols to form stable 3,5-dinitrobenzoate (B1224709) esters, which are amenable to GC analysis.[3][4] The derivatization process enhances the volatility and thermal stability of the alcohols, leading to improved chromatographic separation and detection.
Principle of Derivatization
The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is an esterification reaction. The hydroxyl group (-OH) of the alcohol nucleophilically attacks the carbonyl carbon of the 3,5-dinitrobenzoyl chloride, leading to the formation of a 3,5-dinitrobenzoate ester and hydrochloric acid.[4][5] The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid produced. The resulting ester derivatives are less polar and more volatile than the parent alcohols, making them ideal for GC analysis.
Materials and Reagents
-
Alcohols: Methanol, Ethanol, Propanol, Isopropanol, Butanol, etc. (analytical grade)
-
Derivatizing Reagent: 3,5-Dinitrobenzoyl chloride (≥99%)
-
Solvents: Dichloromethane, Hexane, Pyridine (anhydrous, analytical grade)
-
Reagents: Sodium bicarbonate (NaHCO₃), Sodium sulfate (B86663) (Na₂SO₄, anhydrous)
-
GC Supplies: GC vials, caps, and septa; appropriate GC column (e.g., DB-5 or equivalent)
Experimental Protocols
Protocol 1: Standard Derivatization Procedure
-
Sample Preparation:
-
For liquid samples, accurately weigh approximately 100 mg of the alcohol-containing sample into a clean, dry 10 mL reaction vial.
-
For solid samples, dissolve a known amount in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 10 mg/mL.
-
-
Derivatization Reaction:
-
To the sample vial, add 1 mL of anhydrous pyridine and 1.2 equivalents of 3,5-dinitrobenzoyl chloride.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.[3]
-
-
Work-up:
-
After cooling to room temperature, add 2 mL of 5% aqueous sodium bicarbonate solution to quench the excess 3,5-dinitrobenzoyl chloride.
-
Extract the derivatized alcohols with 2 x 2 mL of hexane.
-
Combine the organic layers and wash with 2 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean GC vial for analysis.
-
Protocol 2: Microwave-Assisted Derivatization (Green Chemistry Approach)
For a more rapid and efficient derivatization, a microwave-assisted method can be employed.[4][6]
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine 100 mg of the alcohol sample, 1.2 equivalents of 3,5-dinitrobenzoic acid, and 2-3 drops of concentrated sulfuric acid as a catalyst.[4]
-
-
Microwave Irradiation:
-
Heat the mixture in a microwave reactor for 3-5 minutes at 70°C.[6]
-
-
Work-up:
GC-FID Analysis
-
Gas Chromatograph: Agilent 8860 GC or equivalent
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Split/Splitless, 250°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
Detector: FID, 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
Data Presentation
The following tables summarize the expected quantitative data for the GC-FID analysis of derivatized alcohols. Note: This data is representative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte (as 3,5-Dinitrobenzoate) | Retention Time (min) |
| Methanol | 8.5 |
| Ethanol | 9.2 |
| Isopropanol | 9.8 |
| n-Propanol | 10.5 |
| n-Butanol | 12.1 |
| Parameter | Methanol | Ethanol | n-Propanol | n-Butanol |
| Linear Range (µg/mL) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 | >0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.4 | 0.4 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 1.2 | 1.2 | 1.0 |
| Repeatability (%RSD, n=6) | < 3% | < 3% | < 3% | < 3% |
| Recovery (%) | 98 - 102% | 97 - 103% | 98 - 101% | 99 - 102% |
Workflow and Pathway Visualization
Caption: Experimental Workflow for GC Analysis of Alcohols via Derivatization.
Conclusion
The derivatization of alcohols with 3,5-dinitrobenzoyl chloride followed by GC-FID analysis provides a sensitive, specific, and reliable method for the quantitative determination of alcohols in a variety of sample matrices. This approach overcomes the challenges associated with the direct analysis of polar and volatile alcohols, resulting in improved chromatographic performance and accurate quantification. The detailed protocols and performance data presented in this application note can be readily adapted by researchers and scientists in the pharmaceutical and related industries for routine analysis and quality control purposes.
References
Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives using 3,5-Dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The synthesis of quinoxalines is a key area of research in medicinal chemistry and drug development. A common and effective method for synthesizing 2-substituted quinoxalines is the condensation reaction between o-phenylenediamine (B120857) and an appropriate aldehyde.[6][7] This document provides detailed application notes and protocols for the synthesis of a specific quinoxaline derivative, 2-(3,5-dinitrophenyl)quinoxaline, using 3,5-dinitrobenzaldehyde as the aldehyde component. While specific literature on this exact reaction is limited, the protocols provided are based on well-established catalytic methods for the synthesis of 2-arylquinoxalines.
General Reaction Scheme
The synthesis of 2-(3,5-dinitrophenyl)quinoxaline proceeds via the condensation of o-phenylenediamine with this compound. This reaction is typically facilitated by a catalyst to ensure efficient cyclization and oxidation, leading to the formation of the stable aromatic quinoxaline ring.
Figure 1: General reaction for the synthesis of 2-(3,5-dinitrophenyl)quinoxaline.
Experimental Protocols
Two representative protocols based on common catalytic systems for 2-arylquinoxaline synthesis are detailed below. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results for this specific substrate.
Protocol 1: Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Catalyzed Synthesis
This protocol is adapted from general methods for the CAN-catalyzed synthesis of quinoxalines from aldehydes and o-phenylenediamines in an aqueous medium, which is considered a green and efficient approach.[8][9][10]
Materials:
-
o-Phenylenediamine
-
This compound
-
Ceric Ammonium Nitrate (CAN)
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and this compound (1 mmol) in 10 mL of water.
-
To this solution, add a catalytic amount of Ceric Ammonium Nitrate (CAN) (e.g., 5 mol%).
-
Stir the reaction mixture vigorously at room temperature or heat to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the crude product with cold water.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(3,5-dinitrophenyl)quinoxaline.
Protocol 2: Iodine-Catalyzed Synthesis
This protocol is based on the use of molecular iodine as a mild and efficient catalyst for the synthesis of quinoxalines from aldehydes and o-phenylenediamines in a common organic solvent like DMSO or acetonitrile (B52724).[1][11][12]
Materials:
-
o-Phenylenediamine
-
This compound
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN)
-
Sodium thiosulfate (B1220275) solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Extraction and filtration apparatus
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in DMSO or acetonitrile (5 mL) in a round-bottom flask, add this compound (1 mmol).
-
Add a catalytic amount of iodine (I₂) (e.g., 10-20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
After completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 2-(3,5-dinitrophenyl)quinoxaline.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-arylquinoxalines using different catalytic methods. This data can serve as a reference for the expected outcomes when synthesizing 2-(3,5-dinitrophenyl)quinoxaline.
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | CAN (5 mol%) | Water | RT | 0.5 | 95 | [9] |
| 2 | 4-Chlorobenzaldehyde | CAN (5 mol%) | Water | RT | 0.5 | 96 | [9] |
| 3 | 4-Nitrobenzaldehyde | CAN (5 mol%) | Water | RT | 0.75 | 94 | [9] |
| 4 | Benzaldehyde | I₂ (20 mol%) | DMSO | RT | 2 | 92 | [11] |
| 5 | 4-Methoxybenzaldehyde | I₂ (20 mol%) | DMSO | RT | 2.5 | 90 | [11] |
| 6 | 4-Nitrobenzaldehyde | I₂ (20 mol%) | DMSO | RT | 3 | 88 | [11] |
RT: Room Temperature
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2-(3,5-dinitrophenyl)quinoxaline.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of 2-arylquinoxalines.
Biological Significance of Quinoxaline Derivatives
Caption: Diverse biological activities of quinoxaline derivatives.
Applications and Future Perspectives
Quinoxaline derivatives are of great interest in drug discovery.[13] The presence of the electron-withdrawing nitro groups on the phenyl ring of 2-(3,5-dinitrophenyl)quinoxaline may impart unique electronic properties and biological activities. It is hypothesized that such derivatives could exhibit potent antimicrobial or anticancer properties.[5][14] Further research is warranted to synthesize and screen this and related compounds to explore their therapeutic potential. The protocols outlined in this document provide a solid foundation for researchers to synthesize these target molecules and investigate their biological significance in various signaling pathways and disease models.
References
- 1. I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Green and efficient synthesis of quinoxaline derivatives via ceric ammonium nitrate promoted and in situ aerobic oxidation of alpha-hydroxy ketones and alpha-keto oximes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 3,5-Dinitrobenzaldehyde in Peptide and Protein Analysis: A Proposed Method for Quantification
Application Note
Introduction
The accurate quantification of peptides and proteins is fundamental in biochemical research, drug development, and diagnostics. While numerous methods exist, the development of novel derivatization reagents for spectrophotometric or chromatographic analysis remains an area of interest. This document outlines a proposed application of 3,5-Dinitrobenzaldehyde as a derivatizing agent for the quantification of peptides and proteins. This method is based on the established reactivity of aldehydes with primary amino groups and the chromophoric properties of dinitrophenyl compounds, which are utilized in well-known assays such as the protein carbonyl assay using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
The proposed methodology leverages the reaction between the aldehyde group of this compound and the primary amino groups in peptides and proteins, specifically the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. This reaction, a Schiff base formation followed by reduction, results in a stable, covalent dinitrophenyl-protein conjugate. The dinitrophenyl group introduces a strong chromophore, allowing for the quantification of the derivatized peptide or protein using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with UV detection.
Principle of the Method
The proposed method involves a two-step reaction. First, the primary amino groups of a peptide or protein react with the aldehyde group of this compound to form a Schiff base. Second, the unstable Schiff base is reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. The resulting dinitrophenyl-derivatized peptide or protein can then be quantified. The intensity of the color produced is proportional to the number of primary amino groups in the protein, which can be correlated to the protein concentration when calibrated with a standard of known concentration.
Advantages of the Proposed Method
-
Chromophoric Labeling: The dinitrophenyl group is a strong chromophore, enabling sensitive detection in the UV-visible range.
-
Stable Conjugate: The reductive amination process forms a stable secondary amine bond, ensuring the stability of the derivatized product for analysis.
-
Versatility: The method can theoretically be applied to a wide range of peptides and proteins containing primary amino groups.
-
Compatibility with HPLC: The derivatized peptides can be separated and quantified using reverse-phase HPLC, offering higher resolution and specificity compared to simple spectrophotometric measurements.
Limitations and Considerations
As this is a proposed method, it is important to note that it has not been extensively validated. Potential limitations include:
-
Reaction Stoichiometry: The reaction stoichiometry may vary between different proteins depending on the number of accessible lysine residues and the N-terminus.
-
Reaction Conditions: Optimization of reaction parameters such as pH, temperature, and reagent concentrations is crucial for reproducible results.
-
Interferences: Other components in the sample matrix may interfere with the reaction or the spectrophotometric measurement.
-
Protein Precipitation: The derivatization may alter the solubility of the protein, potentially leading to precipitation and loss of sample.
Further research and validation are required to establish the robustness and reliability of this proposed method for routine peptide and protein analysis.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Total Protein
This protocol describes the use of this compound for the colorimetric quantification of total protein in a sample.
Materials:
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL)
-
Unknown protein sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Derivatization Buffer: Prepare a 0.2 M Borate Buffer by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.
-
This compound Solution: Prepare a 50 mM solution of this compound in DMSO.
-
Reducing Agent Solution: Prepare a 100 mM solution of NaBH₃CN in the Derivatization Buffer. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stopping Reagent: 1 M HCl.
-
-
Standard Curve Preparation:
-
Prepare a series of BSA standards by diluting the 2 mg/mL stock solution in PBS to final concentrations ranging from 0.1 to 1.0 mg/mL.
-
-
Derivatization Reaction:
-
To 100 µL of each standard and the unknown protein sample in separate microcentrifuge tubes, add 100 µL of the Derivatization Buffer.
-
Add 20 µL of the this compound solution to each tube.
-
Incubate the tubes at 37°C for 1 hour.
-
Add 20 µL of the freshly prepared Reducing Agent Solution to each tube.
-
Incubate at 37°C for another hour.
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each sample at the wavelength of maximum absorbance for the dinitrophenyl derivative (this will need to be determined experimentally, but is expected to be in the range of 360-380 nm).
-
Use a blank sample containing all reagents except the protein.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.
-
Plot the absorbance of the BSA standards against their concentrations to generate a standard curve.
-
Determine the concentration of the unknown protein sample by interpolating its absorbance value on the standard curve.
-
Quantitative Data Summary (Hypothetical)
| BSA Standard (mg/mL) | Absorbance at 370 nm (Corrected) |
| 0.1 | 0.095 |
| 0.2 | 0.188 |
| 0.4 | 0.380 |
| 0.6 | 0.572 |
| 0.8 | 0.765 |
| 1.0 | 0.950 |
| Unknown Sample | 0.450 |
From the standard curve, the concentration of the unknown sample is determined to be approximately 0.47 mg/mL.
Protocol 2: HPLC Analysis of a Derivatized Peptide
This protocol outlines a method for the derivatization of a peptide with this compound and subsequent analysis by reverse-phase HPLC.
Materials:
-
Peptide standard (e.g., a synthetic peptide with a known sequence containing at least one primary amine)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Borate Buffer (0.2 M, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Peptide Derivatization:
-
Dissolve the peptide standard in the Borate Buffer to a final concentration of 1 mg/mL.
-
To 100 µL of the peptide solution, add 20 µL of a 50 mM solution of this compound in ACN.
-
Incubate at 37°C for 1 hour.
-
Add 20 µL of a 100 mM solution of NaBH₃CN in Borate Buffer.
-
Incubate at 37°C for another hour.
-
Quench the reaction by adding 5 µL of 10% TFA.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Injection Volume: 20 µL
-
Detection Wavelength: 370 nm
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5-95% B (linear gradient)
-
30-35 min: 95% B
-
35-36 min: 95-5% B (linear gradient)
-
36-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
-
Data Analysis:
-
The derivatized peptide will elute as a new, later-eluting peak compared to the underivatized peptide.
-
The area of the derivatized peptide peak can be used for quantification against a standard curve of the derivatized peptide.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Underivatized Peptide | Derivatized Peptide |
| Retention Time (min) | 8.5 | 15.2 |
| Peak Area (at 214 nm) | 1,250,000 | 250,000 |
| Peak Area (at 370 nm) | Not Detected | 980,000 |
The appearance of a new peak at a later retention time with strong absorbance at 370 nm confirms the successful derivatization of the peptide.
Visualizations
Application Notes and Protocols: 3,5-Dinitrobenzaldehyde as a Chromogenic Spray Reagent in Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrobenzaldehyde is a versatile chromogenic spray reagent for thin-layer chromatography (TLC) that can be utilized for the detection of a variety of compounds, particularly those possessing active methylene (B1212753) groups, primary amino functions, and certain ketones. The reagent's utility stems from its ability to form distinctly colored products upon reaction with specific functional groups, enabling the visualization of otherwise colorless analytes on a TLC plate. The reactions are typically rapid and produce stable colored spots, making it a valuable tool in qualitative analysis, reaction monitoring, and purity assessment in pharmaceutical and chemical research.
Principle of Detection
The chromogenic properties of this compound are based on several chemical reactions:
-
Reaction with Active Methylene Groups (Janovsky-type Reaction): In the presence of a base, compounds with an active methylene group (-CH2-) adjacent to two electron-withdrawing groups (e.g., ketones, esters, nitriles) can form a carbanion. This carbanion acts as a nucleophile and attacks the electron-deficient aromatic ring of this compound, forming a colored Meisenheimer complex. The resulting spots are often intensely colored, ranging from red and purple to blue.
-
Reaction with Primary Amines: The aldehyde functional group of this compound readily reacts with primary amines to form Schiff bases (imines). These condensation products are often yellow to orange in color, providing a clear indication of the presence of primary amines on the TLC plate.
-
Reaction with Ketones (Zimmermann-type Reaction): While less common for benzaldehydes compared to dinitrobenzenes, under strongly basic conditions, this compound can potentially react with ketones that can enolize to form colored products.
The intense color of the products formed is due to the extensive conjugation and the presence of the nitro groups, which act as strong chromophores.
Applications
Based on its reactivity, this compound is a suitable spray reagent for the detection of various classes of compounds in TLC analysis, including:
-
Pharmaceuticals: Detection of drugs containing active methylene moieties (e.g., some barbiturates, hydantoins) or primary aromatic/aliphatic amine groups.
-
Amino Acids: Visualization of amino acids, which will appear as yellow to orange spots due to Schiff base formation.
-
Metabolites: Identification of metabolites in biological samples, such as creatinine, which possesses an active methylene group.
-
Natural Products: Screening of natural product extracts for compounds containing the aforementioned functional groups.
Quantitative Data Summary
Due to the limited availability of specific published quantitative data for this compound as a TLC spray reagent, the following table provides a generalized summary of expected results based on the known chemical reactivity. Researchers are encouraged to perform specific validation for their compounds of interest.
| Analyte Class | Functional Group | Expected Color of Spot | Estimated Limit of Detection (LOD) |
| Compounds with Active Methylene Groups | -CH2- flanked by electron-withdrawing groups | Red, Purple, Blue, or Brown | 0.1 - 1 µg |
| Primary Amines (Aliphatic and Aromatic) | -NH2 | Yellow to Orange | 0.5 - 2 µg |
| Ketosteroids and other Ketones | C=O | Pink to Violet | 1 - 5 µg |
| Creatinine | Active Methylene | Red to Violet | 0.5 - 1 µg |
Note: The exact color and LOD will depend on the specific analyte, the concentration, the stationary phase, and the mobile phase used.
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Volumetric flasks
-
Beakers
-
Stirring rod
Reagent Formulations:
Two different formulations are provided depending on the target analyte class.
Reagent A (For General Purpose and Primary Amines):
-
Dissolve 1.0 g of this compound in 100 mL of ethanol.
-
Stir until the reagent is completely dissolved.
-
Store the solution in a dark, well-sealed bottle. This solution is stable for several weeks when stored in a cool, dark place.
Reagent B (For Active Methylene Compounds and Ketones - Requires a Basic Environment):
This is a two-solution system to be mixed prior to use or applied sequentially.
-
Solution I: Dissolve 1.0 g of this compound in 100 mL of methanol.
-
Solution II (Base): Prepare a 2 M solution of potassium hydroxide in methanol by carefully dissolving 11.2 g of KOH in 100 mL of methanol. Caution: This process is exothermic and should be performed in an ice bath.
Protocol 2: TLC Plate Development and Visualization
Materials:
-
Developed and dried TLC plate
-
This compound spray reagent (Reagent A or B)
-
Spray gun or atomizer
-
Fume hood
-
Heating plate or oven
Procedure for Primary Amines (Using Reagent A):
-
After developing and thoroughly drying the TLC plate to remove all traces of the mobile phase, place it in a fume hood.
-
Evenly spray the plate with Reagent A until the surface is uniformly moist but not oversaturated.
-
Allow the plate to air dry for a few minutes.
-
Gently heat the plate on a hot plate at 100-110°C for 5-10 minutes.
-
Observe the formation of colored spots. Primary amines will typically appear as yellow to orange spots.
Procedure for Active Methylene Compounds and Ketones (Using Reagent B):
-
After developing and thoroughly drying the TLC plate, place it in a fume hood.
-
Method 1 (Sequential Spraying):
-
Lightly spray the plate with Solution I (this compound in methanol).
-
Allow the plate to air dry for 1-2 minutes.
-
Spray the plate with Solution II (methanolic KOH). Be cautious as the reaction can be rapid.
-
-
Method 2 (Mixed Reagent - Prepare fresh):
-
Immediately before use, mix equal volumes of Solution I and Solution II.
-
Spray the plate with the freshly prepared mixture.
-
-
Observe the formation of colored spots at room temperature. The colors (typically red, purple, or blue) may appear immediately or intensify over a few minutes. Gentle heating (50-60°C) for a short period (1-2 minutes) may enhance color development for some compounds, but excessive heat should be avoided as it can lead to background coloration.
Visualizations
Reaction Pathway Diagram
Caption: Reaction of this compound with an active methylene compound.
Experimental Workflow Diagram
Caption: Workflow for TLC visualization with this compound.
Application Note: Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse von Polyaminen nach Derivatisierung mit 3,5-Dinitrobenzoylchlorid
References
- 1. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Schiff Bases from 3,5-Dinitrobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of applications, particularly in the field of drug development. Their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine is a straightforward and efficient method, allowing for the generation of a large library of derivatives for biological screening.
This document provides detailed application notes and protocols for the synthesis of novel Schiff bases derived from 3,5-dinitrobenzaldehyde. The presence of the two nitro groups on the benzaldehyde (B42025) ring can significantly influence the electronic properties and biological activity of the resulting Schiff bases, making them promising candidates for further investigation.
Data Presentation
Table 1: Physicochemical and Spectroscopic Characterization of a Representative Schiff Base
| Parameter | Value/Observation |
| IUPAC Name | (E)-N'-(3,5-dinitrobenzylidene)acetohydrazide |
| Molecular Formula | C₉H₈N₄O₅ |
| Molecular Weight | 252.18 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 230 °C[1] |
| Yield | 88%[1] |
| FT-IR (KBr, cm⁻¹) ν | ~3271 (O-H), ~3197 (N-H), ~1680 (C=O), ~1610 (C=N), ~1540 (NO₂, asym), ~1340 (NO₂, sym) |
| ¹H NMR (DMSO-d₆, ppm) δ | ~10.2 (s, 1H, OH), ~9.8 (s, 1H, CH=N), ~9.5 (s, 1H, NH), 8.9-9.2 (m, 3H, Ar-H), ~2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) δ | ~170.0 (C=O), ~165.0 (C=N), ~148.0 (Ar-C-NO₂), ~138.0 (Ar-C), ~130.0 (Ar-CH), ~125.0 (Ar-CH), ~21.0 (CH₃) |
Table 2: In Vitro Antimicrobial Activity of Representative Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Schiff Base 1 | 12.5 | 25 | 50 | 100 | 25 |
| Schiff Base 2 | 6.25 | 12.5 | 25 | 50 | 12.5 |
| Ciprofloxacin | 1.0 | 0.5 | 1.0 | 2.0 | - |
| Fluconazole | - | - | - | - | 8.0 |
Note: The data presented in this table is representative and compiled from various studies on Schiff bases with similar structural motifs. Actual values for novel compounds would need to be determined experimentally.
Table 3: In Vitro Antioxidant Activity of Representative Schiff Bases (IC₅₀ in µM)
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
| Schiff Base 1 | 45.8 | 32.5 |
| Schiff Base 2 | 28.3 | 19.7 |
| Ascorbic Acid | 17.6 | 15.2 |
Note: The data presented in this table is representative. The antioxidant activity of novel Schiff bases should be evaluated experimentally.
Table 4: In Vitro Anticancer Activity of Representative Schiff Bases (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Schiff Base 1 | 15.2 | 22.5 | 35.1 |
| Schiff Base 2 | 9.8 | 14.7 | 21.3 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Note: This data is illustrative and based on published results for structurally related Schiff bases. Experimental determination is necessary for novel compounds.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
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Appropriate primary amine (e.g., aniline, substituted anilines, aminophenol, amino acids, hydrazides)
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Absolute Ethanol (B145695) or Methanol (B129727)
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Glacial Acetic Acid (catalyst, optional)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and hotplate
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Büchner funnel and filter paper
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Beakers and other standard laboratory glassware
Procedure:
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Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
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Reaction Mixture: Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound at room temperature.
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Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 60-80°C) with continuous stirring. The reaction time can vary from 2 to 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.
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Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
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Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
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Characterization: Characterize the synthesized Schiff base by determining its melting point, and record its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the structure.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized Schiff bases
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Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
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Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
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96-well microtiter plates
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Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains equivalent to 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the Schiff bases and standard drugs in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The MIC can be determined visually or by measuring the absorbance at 600 nm.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
Synthesized Schiff bases
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
96-well microtiter plates
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the Schiff bases and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compounds and the standard to the DPPH solution. The total volume in each well should be kept constant by adding methanol. A control well containing only DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of Schiff bases.
Caption: Proposed mechanism of anticancer activity for certain Schiff bases.[2]
References
Troubleshooting & Optimization
Technical Support Center: 3,5-Dinitrobenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 3,5-Dinitrobenzaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 3,5-dinitrobenzoyl chloride, a frequently employed method.
Issue: Low Yield (Significantly below 60%)
| Potential Cause | Recommended Solution |
| Impure Starting Material: Commercial 3,5-dinitrobenzoyl chloride may be contaminated with 3,5-dinitrobenzoic acid, which will not be reduced to the aldehyde under the reaction conditions.[1] | Purification of 3,5-dinitrobenzoyl chloride: Before use, treat the commercial reagent with thionyl chloride in boiling benzene (B151609) under a dry nitrogen atmosphere. After the reaction, evaporate the solvent under vacuum. The purified product should have a melting point of 68–70°C.[1] |
| Over-reduction to Alcohol: The reducing agent, lithium aluminum tri-tert-butoxyhydride, can further reduce the aldehyde to 3,5-dinitrobenzyl alcohol, especially at elevated temperatures.[1] | Strict Temperature Control: Maintain the reaction temperature between -78°C and -68°C during the addition of the reducing agent. Use a cooling bath of dry ice and 2-propanol to ensure efficient cooling. Acetone is not recommended due to excessive foaming.[1] |
| Moisture in Reaction: The presence of water will quench the reducing agent and lead to lower yields. | Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use dry solvents (e.g., diglyme (B29089) dried over lithium aluminum hydride).[1] Conduct the reaction under an inert atmosphere of dry nitrogen.[1] |
| Inefficient Extraction: The product may not be fully extracted from the aqueous layer after quenching the reaction. | Thorough Extraction: After quenching the reaction with hydrochloric acid and saturated sodium chloride solution, ensure the complete separation of the organic layer. Extract the aqueous layer multiple times with benzene to maximize product recovery.[1] |
| Losses during Purification: Significant product loss can occur during recrystallization or other purification steps. | Optimized Purification: For crude product purification, trituration with cold dry diethyl ether can yield a product of sufficient purity for most applications with minimal loss.[1] For higher purity, recrystallization from a toluene-hexane mixture can be employed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of this compound?
A crude yield of 60–63% is reported for the reduction of 3,5-dinitrobenzoyl chloride with lithium aluminum tri-tert-butoxyhydride.[1]
Q2: My starting 3,5-dinitrobenzoyl chloride is a bit old. Can I still use it?
It is highly recommended to purify aged 3,5-dinitrobenzoyl chloride before use. It can hydrolyze over time to form 3,5-dinitrobenzoic acid, which will negatively impact the yield. A common purification method is to reflux it with thionyl chloride.[1]
Q3: I observed a blue color in my reaction mixture. What does this indicate?
The appearance of a troublesome blue color has been occasionally reported during this synthesis. While the exact cause is not specified, ensuring high-purity reagents and strict adherence to anhydrous and temperature-controlled conditions may help prevent it.[1]
Q4: Can I use a different reducing agent instead of lithium aluminum tri-tert-butoxyhydride?
Lithium aluminum tri-tert-butoxyhydride is a selective reducing agent that is particularly effective for the partial reduction of acid chlorides to aldehydes without affecting nitro groups.[1] Other reducing agents may not be as selective and could lead to the formation of undesired side products.
Q5: Are there alternative synthesis routes to this compound?
Yes, other methods exist, though they may not be as common. For instance, the nitration of salicylaldehyde (B1680747) can produce 2-hydroxy-3,5-dinitrobenzaldehyde with a high yield of 85%.[2][3] While this is a different compound, it highlights that nitration routes can be effective for producing dinitro-substituted benzaldehydes. The synthesis of 3,5-dinitrobenzoic acid via the nitration of benzoic acid is also well-documented, with yields ranging from 54% to 70%.[4][5] This acid could then potentially be converted to the aldehyde.
Data Presentation
Table 1: Comparison of Synthesis Methods for Dinitro-substituted Benzaldehydes and Precursors
| Product | Starting Material | Reagents | Yield | Reference |
| This compound | 3,5-Dinitrobenzoyl chloride | Lithium aluminum tri-tert-butoxyhydride, Diglyme | 60-63% (crude) | [1] |
| 2-Hydroxy-3,5-dinitrobenzaldehyde | Salicylaldehyde | Conc. H₂SO₄, Conc. HNO₃ | 85% | [2][3] |
| 3,5-Dinitrobenzoic acid | Benzoic acid | Conc. H₂SO₄, Fuming HNO₃ | 54-58% | [5] |
| 3,5-Dinitrobenzoic acid | Benzoic acid | H₂SO₄, Fuming HNO₃ | 70% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dinitrobenzoyl Chloride [1]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel with a nitrogen inlet, and a Y-tube fitted with a low-temperature thermometer and a nitrogen outlet. The system is flame-dried under a stream of dry nitrogen.
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Reaction Setup: 115.0 g (0.4989 mole) of purified 3,5-dinitrobenzoyl chloride is dissolved in 500 ml of dry diglyme in the flask. The solution is stirred vigorously and cooled to -78°C in a dry ice/2-propanol bath.
-
Reducing Agent Preparation: A solution of lithium aluminum tri-tert-butoxyhydride is prepared by adding 450 ml of dry diglyme to 140.0 g (0.5512 mole) of the hydride. The suspension is allowed to stand overnight and then filtered under a nitrogen blanket through Celite.
-
Reduction: The prepared reducing agent solution is added dropwise to the reaction flask once the internal temperature reaches -72°C. The rate of addition is controlled to maintain the temperature between -78°C and -68°C. The addition typically takes 75 to 100 minutes. After the addition is complete, the mixture is stirred for an additional 30 minutes at -78°C.
-
Work-up: The cold reaction mixture is slowly poured into a beaker containing 150 ml of concentrated hydrochloric acid, 300 ml of saturated aqueous sodium chloride, and 150 g of ice. An additional 150 ml of saturated aqueous sodium chloride is added. The mixture is transferred to a separatory funnel, and the layers are allowed to separate. The aqueous layer is extracted several times with benzene.
-
Purification: The combined organic layers are washed with dilute hydrochloric acid, followed by a 2% sodium hydrogen carbonate solution until the washings are basic. The organic layer is then dried over anhydrous sodium sulfate, treated with charcoal, and filtered. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by trituration with cold diethyl ether or recrystallization from toluene-hexane.
Visualizations
Caption: Troubleshooting workflow for improving this compound synthesis yield.
References
Troubleshooting low yield in Knoevenagel condensation with 3,5-Dinitrobenzaldehyde
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the Knoevenagel condensation with 3,5-Dinitrobenzaldehyde. The following frequently asked questions (FAQs) and troubleshooting guides address specific experimental issues to help optimize your reaction outcomes.
Troubleshooting Guides & FAQs
Question 1: My Knoevenagel condensation with this compound is resulting in a low yield. What are the primary factors to investigate?
Low yields in this reaction can be attributed to several factors, particularly given the highly activated nature of this compound due to its two electron-withdrawing nitro groups. Key areas to investigate include:
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Catalyst Activity and Choice: The catalyst, typically a weak base, may be impure, deactivated, or inappropriate for the specific substrates.[1] While common bases like piperidine (B6355638) or pyridine (B92270) are often used, their strength might be too high for such an activated aldehyde, leading to side reactions.[2][3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[1]
-
Purity of Reactants: Impurities in either the this compound or the active methylene (B1212753) compound can inhibit the reaction or lead to undesired byproducts.[1][2]
-
Product Solubility and Precipitation: The product may be precipitating out of the reaction mixture, leading to an apparent low yield if not properly collected.
-
Side Reactions: The high reactivity of this compound can make it prone to side reactions, such as self-condensation or Michael addition of the active methylene compound to the product.[1]
Question 2: What are the recommended catalysts for the Knoevenagel condensation of this compound, and how do I choose the right one?
The choice of catalyst is critical. A base is required to deprotonate the active methylene compound, but a strong base can promote unwanted side reactions with the highly electrophilic this compound.[4]
-
Weak Amines: Piperidine and pyridine are classic choices, but should be used in catalytic amounts.[2][5]
-
Ammonium Salts: Ammonium acetate (B1210297) is a milder and effective catalyst that can be a good starting point.[6]
-
L-Proline: This organocatalyst can be effective, particularly in protic solvents like ethanol (B145695).[2]
-
Lewis Acids: In some cases, Lewis acids like TiCl₄ in the presence of a base (e.g., pyridine or Et₃N) can promote the reaction, although this may also favor cyclization or other subsequent reactions depending on the substrate.[7]
It is advisable to screen a few catalysts to find the optimal one for your specific active methylene compound.
Question 3: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in the Knoevenagel condensation.[6]
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Polar Protic Solvents: Ethanol and methanol (B129727) are common choices and can be effective, especially with catalysts like L-proline or piperidine.[2][8] They are good at solvating the reactants and intermediates.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and acetonitrile (B52724) can also lead to high conversions, sometimes in shorter reaction times.[3][9]
-
Aprotic Nonpolar Solvents: Toluene is often used, particularly when water removal is necessary via a Dean-Stark trap.[6]
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Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free) can be highly efficient and environmentally friendly.[1][2]
Question 4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The primary side reactions to consider with the highly reactive this compound are:
-
Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to your desired product. To minimize this, use a 1:1 stoichiometry of your reactants and avoid long reaction times after the starting material is consumed.[1]
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Self-Condensation of the Aldehyde: While less common for aldehydes without α-hydrogens, strong bases can sometimes promote undesired reactions. Using a milder catalyst can mitigate this.[1]
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Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo disproportionation. This is another reason to use weak bases.
To reduce side products, it's recommended to monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction once the this compound is consumed.[10] Lowering the reaction temperature may also help.[3]
Data Presentation
The following tables summarize general trends for optimizing the Knoevenagel condensation. Specific yields for this compound may vary depending on the active methylene compound used.
Table 1: Effect of Catalyst on Knoevenagel Condensation Yield
| Catalyst | Catalyst Type | Typical Loading (mol%) | Relative Activity | Potential Issues |
| Piperidine | Weak Base | 5-10 | High | Can promote side reactions if used in excess.[2] |
| Pyridine | Weak Base | 10-20 | Moderate | Often used as both catalyst and solvent.[2][5] |
| Ammonium Acetate | Mild Acid/Base | 10-20 | Moderate | Greener option, generally fewer side reactions.[6] |
| L-Proline | Organocatalyst | 5-15 | High | Effective in protic solvents.[2] |
| TiCl₄ / Amine | Lewis Acid / Base | 100-200 | Very High | Can be harsh; may lead to other reactions.[7] |
Table 2: Influence of Solvent on Reaction Time and Yield
| Solvent | Type | Relative Rate | General Yield | Notes |
| Ethanol | Polar Protic | Moderate | Good-Excellent | Good general-purpose solvent.[2][8] |
| Methanol | Polar Protic | Moderate-Fast | Good-Excellent | Similar to ethanol, higher polarity.[8] |
| DMF | Polar Aprotic | Fast | Excellent | Can be difficult to remove.[9] |
| Toluene | Nonpolar | Slow-Moderate | Good-Excellent | Allows for azeotropic removal of water.[6] |
| None | Solvent-Free | Fast | Good-Excellent | Environmentally friendly, but can have mixing issues.[2] |
Experimental Protocols
Protocol 1: General Procedure using Piperidine Catalysis
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.1 eq) in ethanol (5-10 mL per mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-80°C).[1] Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol.[10] If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).[2]
Protocol 2: Doebner Modification with Malonic Acid
This modification is used when the active methylene compound is malonic acid and results in a cinnamic acid derivative via decarboxylation.[4][5]
-
Setup: To a solution of this compound (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to 80-90°C and monitor by TLC.
-
Workup: After completion (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.[2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in the Knoevenagel condensation.
Potential Side Reactions Pathway
Caption: Potential side reaction pathways in the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3,5-Dinitrobenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dinitrobenzaldehyde by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. The solution is supersaturated: Crystal nucleation has not initiated. 3. Insufficient cooling: The temperature is not low enough to significantly decrease the solubility. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization: - Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. - Seeding: Add a small crystal of pure this compound to the solution. 3. Enhance cooling: Use an ice bath or a cooling bath with a lower temperature. |
| Oiling Out Instead of Crystal Formation | 1. The boiling point of the solvent is too high: The solute may be melting in the hot solvent before it dissolves. 2. The solution is too concentrated: The solute is coming out of the solution above its melting point. 3. Rapid cooling: Fast cooling can sometimes favor oil formation over crystal growth. | 1. Select a lower-boiling point solvent: Refer to the solvent selection guide. 2. Dilute the solution: Add a small amount of hot solvent to the oily mixture to dissolve it, then allow it to cool slowly. 3. Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop before placing it in a cooling bath. |
| Low Yield of Purified Product | 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration: Product is lost on the filter paper. 3. Washing with too much or warm solvent: The purified crystals are redissolved during the washing step. 4. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Use the minimum amount of hot solvent: Add just enough hot solvent to dissolve the crude product completely. 2. Keep the filtration apparatus hot: Use a heated funnel or pre-heat the funnel with hot solvent. Minimize the time the solution is in the funnel. 3. Wash with ice-cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals. 4. Increase cooling time and decrease temperature: Allow the solution to cool for a longer period in an ice bath. |
| Colored Impurities in the Final Product | 1. Inherent color of the compound: Pure this compound is a pale yellow or tan solid. 2. Colored impurities are not effectively removed: The chosen solvent may not be optimal for separating the impurities. 3. Impurities trapped in the crystal lattice: Rapid crystal growth can trap impurities. | 1. Acknowledge the natural color: A slight yellow tint may be characteristic of the pure compound. 2. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 3. Ensure slow cooling: Allow the solution to cool slowly to promote the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A good solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on a procedure from Organic Syntheses, a mixed solvent system of toluene-hexane is effective. In this system, this compound is dissolved in hot toluene (B28343), and hexane (B92381) is added as an anti-solvent to decrease its solubility and induce crystallization upon cooling. Alcohols like ethanol (B145695) or methanol (B129727) can also be suitable solvents, though a solvent screening is always recommended.
Q2: What are the expected melting points for crude and purified this compound?
According to Organic Syntheses, crude this compound can have a melting point in the range of 76-80°C. After purification by recrystallization, the melting point should be significantly sharper and higher, around 85-87°C.
Q3: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 3,5-dinitrobenzoyl chloride, and byproducts from the synthesis. If the starting material is contaminated with 3,5-dinitrobenzoic acid, this can also be present as an impurity.
Q4: How can I improve the purity of my final product?
To improve purity, ensure that you are using the minimum amount of hot solvent necessary for dissolution. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of ice-cold solvent is also crucial for removing any residual mother liquor containing dissolved impurities. For colored impurities, treatment with activated charcoal can be effective.
Q5: What safety precautions should I take when handling this compound and the solvents?
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The solvents used for recrystallization, such as toluene and hexane, are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄N₂O₅ |
| Molecular Weight | 196.12 g/mol |
| Melting Point (crude) | 76-80 °C |
| Melting Point (purified) | 85-87 °C |
| Appearance | Tan or pale yellow solid |
Table 2: Qualitative Solubility of a Structurally Similar Compound (3,5-Dinitrobenzoic Acid) in Common Solvents at Different Temperatures
Disclaimer: The following data is for 3,5-Dinitrobenzoic acid and should be used as a general guideline for solvent selection for this compound due to their structural similarities. An experimental solvent screen is highly recommended.
| Solvent | Solubility at 25°C (approx.) | Solubility at Higher Temperatures (approx. 75-100°C) |
| Water | Very Low | Low |
| Ethanol | Moderate | High |
| Methanol | Moderate | High |
| Ethyl Acetate | Moderate | High |
| Toluene | Low | Moderate |
| Hexane | Very Low | Very Low |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Toluene-Hexane
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
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Crude this compound
-
Toluene
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Hexane
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Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
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Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the toluene solution is still hot, slowly add hexane until the solution becomes slightly turbid (cloudy).
-
Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. The cloudiness should disappear upon gentle reheating, and then crystals will start to form as it cools.
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Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Technical Support Center: Reactions with 3,5-Dinitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dinitrobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized by reaction type to help you quickly find solutions to specific experimental challenges.
Cannizzaro Reaction
The Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde, like this compound, into its corresponding primary alcohol and carboxylic acid.[1][2]
FAQs:
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Q1: Why is the yield of my desired product (either 3,5-Dinitrobenzyl alcohol or 3,5-Dinitrobenzoic acid) only around 50%?
-
Q2: How can I improve the yield of 3,5-Dinitrobenzyl alcohol?
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A2: To favor the formation of the alcohol, a "crossed Cannizzaro reaction" can be employed. This involves using a less expensive, more easily oxidized aldehyde, such as formaldehyde (B43269), in the reaction mixture. Formaldehyde is preferentially oxidized to formic acid, while this compound is reduced to 3,5-Dinitrobenzyl alcohol, which can significantly increase the yield of the desired alcohol.
-
-
Q3: I am observing unreacted this compound in my final product mixture. What could be the cause?
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A3: Incomplete reaction can be due to several factors:
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Insufficient Base: Ensure that a sufficiently high concentration of a strong base (e.g., concentrated KOH or NaOH) is used.[2]
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Reaction Time: The reaction may require more time to go to completion. It is often recommended to let the reaction proceed overnight.
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Poor Mixing: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially if the aldehyde is not fully soluble in the aqueous base.
-
-
-
Q4: Are there any common side products other than the expected alcohol and carboxylic acid?
Knoevenagel Condensation
This reaction involves the condensation of this compound with an active methylene (B1212753) compound in the presence of a weak base to form an α,β-unsaturated product.[4]
FAQs:
-
Q1: My Knoevenagel condensation is giving a low yield. What are the likely causes?
-
A1: Low yields can stem from several factors:
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Suboptimal Catalyst: The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638) or pyridine (B92270) are commonly used.[4]
-
Inappropriate Solvent: The solvent polarity can significantly affect the reaction. Protic solvents like ethanol (B145695) can be effective.
-
Water Formation: The reaction produces water, which can shift the equilibrium back towards the reactants.[5] Consider removing water using a Dean-Stark apparatus or molecular sieves.
-
Reaction Temperature: The optimal temperature depends on the specific reactants. While some reactions work at room temperature, others may require heating. However, excessive heat can lead to side reactions.
-
-
-
Q2: I am observing a dark-colored reaction mixture and multiple spots on my TLC plate. What could be the issue?
-
A2: The strong electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic attack and the aldehyde prone to oxidation, especially at higher temperatures and in the presence of a base. This can lead to the formation of colored byproducts. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q3: Can I use a strong base to speed up the reaction?
-
A3: Using a strong base is generally not recommended as it can induce the self-condensation of the active methylene compound, leading to undesired side products.[4]
-
Wittig Reaction
The Wittig reaction is used to convert this compound into an alkene using a phosphonium (B103445) ylide.[6][7]
FAQs:
-
Q1: My product is a mixture of E and Z isomers. How can I control the stereoselectivity?
-
A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
-
-
Q2: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my product.
-
A2: Triphenylphosphine oxide is a common and often challenging byproduct to remove.[8] Purification techniques include:
-
Column Chromatography: This is often the most effective method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can help to separate it from the more soluble triphenylphosphine oxide.
-
Extraction: In some cases, washing the organic layer with a non-polar solvent like hexane (B92381) can help to remove some of the triphenylphosphine oxide.
-
-
-
Q3: My reaction is not proceeding to completion. What should I check?
-
A3: Ensure that the ylide was successfully generated. This is typically done by reacting a phosphonium salt with a strong base (like n-butyllithium or sodium hydride) under anhydrous conditions.[7] The characteristic color change (often to a deep red or orange) upon ylide formation can be an indicator of success. The presence of any moisture will quench the ylide.
-
Grignard Reaction
The addition of a Grignard reagent to this compound is expected to yield a secondary alcohol. However, the presence of the nitro groups introduces significant potential for side reactions.
FAQs:
-
Q1: Instead of the expected secondary alcohol, I am recovering my starting material and observing a complex mixture of products. Why?
-
A1: The primary issue is the reaction of the Grignard reagent with the nitro groups. Grignard reagents can react with nitroarenes through single-electron transfer (SET) mechanisms, leading to a variety of products, including addition to the ring and reduction of the nitro groups.[9][10] This reaction is often faster than the attack on the aldehyde carbonyl.
-
-
Q2: Are there any other potential side reactions?
-
A2: Yes, other side reactions can occur:
-
Enolization: If the Grignard reagent is sterically hindered, it can act as a base and deprotonate any trace acidic protons, leading to the recovery of the starting aldehyde.
-
Reduction: The Grignard reagent can also act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.
-
-
-
Q3: How can I favor the addition to the aldehyde group?
-
A3: This is a challenging transformation due to the high reactivity of the nitro groups. Using Barbier-type conditions (reacting the alkyl halide, magnesium, and the aldehyde in a single pot) might offer some advantage. Alternatively, protecting the nitro groups, if possible, would be the most effective strategy, though this adds extra steps to the synthesis.
-
Reduction to 3,5-Dinitrobenzyl alcohol
The reduction of the aldehyde functionality to a primary alcohol is a common transformation.
FAQs:
-
Q1: I am trying to reduce the aldehyde with sodium borohydride (B1222165), but I am getting a mixture of products.
-
A1: While sodium borohydride is a mild reducing agent that typically selectively reduces aldehydes and ketones, the strong electron-withdrawing nature of the two nitro groups can activate the aromatic ring and potentially the nitro groups themselves towards reduction under certain conditions.[11][12] Over-reduction to other functional groups or partial reduction of the nitro groups can occur.
-
-
Q2: What are the best practices to ensure a clean reduction of the aldehyde?
-
A2:
-
Control the Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to increase selectivity.
-
Use a Mild Reducing Agent: Sodium borohydride is generally a good choice.[11]
-
Monitor the Reaction: Use TLC to monitor the progress of the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Solvent Choice: Protic solvents like methanol (B129727) or ethanol are commonly used for NaBH₄ reductions.[11]
-
-
Data Presentation
The following table summarizes common reactions with this compound and their potential side products. Please note that yields are highly dependent on specific reaction conditions.
| Reaction Type | Reagents | Desired Product | Common Side Products/Issues |
| Cannizzaro | Conc. KOH or NaOH | 3,5-Dinitrobenzyl alcohol & 3,5-Dinitrobenzoic acid | Inherent 1:1 product ratio (50% max yield for each)[1] |
| Knoevenagel | Active Methylene Compound, Weak Base | α,β-Unsaturated Product | Self-condensation of active methylene, Oxidation byproducts |
| Wittig | Phosphonium Ylide | Alkene | Triphenylphosphine oxide, E/Z isomers[6] |
| Grignard | RMgX | Secondary Alcohol | Products from reaction with nitro groups, Reduced aldehyde[9][10] |
| Reduction | NaBH₄ | 3,5-Dinitrobenzyl alcohol | Over-reduction products, Products from nitro group reduction[11] |
| Perkin | Acetic Anhydride (B1165640), Sodium Acetate | 3,5-Dinitrocinnamic acid | Decarboxylation products, Byproducts from anhydride hydrolysis |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment and perform reactions in a well-ventilated fume hood.
Protocol 1: Cannizzaro Reaction of this compound
Objective: To synthesize 3,5-Dinitrobenzyl alcohol and 3,5-Dinitrobenzoic acid.
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Deionized water
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve KOH in a minimal amount of water to create a concentrated solution.
-
Add this compound to the KOH solution.
-
Stir the mixture vigorously at room temperature overnight. The mixture will become a thick paste.
-
After the reaction is complete, add water to dissolve the potassium salt of the carboxylic acid.
-
Extract the aqueous mixture with diethyl ether multiple times. The organic layers will contain the 3,5-Dinitrobenzyl alcohol.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alcohol.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.
-
Collect the precipitate (3,5-Dinitrobenzoic acid) by vacuum filtration and wash with cold water.
-
Purify both products by recrystallization from appropriate solvents.
Protocol 2: Knoevenagel Condensation with Malonic Acid (Doebner Modification)
Objective: To synthesize 3-(3,5-dinitrophenyl)acrylic acid.
Materials:
-
This compound
-
Malonic acid
-
Pyridine
-
Piperidine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and malonic acid in pyridine.[4]
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water and acidify with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water).
Visualizations
Cannizzaro Reaction Troubleshooting
Caption: Troubleshooting workflow for low yields in the Cannizzaro reaction.
Grignard Reaction Side Product Pathways
Caption: Potential reaction pathways in the Grignard reaction with this compound.
References
- 1. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Sodium Borohydride [commonorganicchemistry.com]
Technical Support Center: Optimizing Derivatization with 3,5-Dinitrobenzoyl Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-dinitrobenzoyl chloride (DNBZ-Cl) for the derivatization of analytes, primarily amines and alcohols, for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3,5-dinitrobenzoyl chloride (DNBZ-Cl) in derivatization?
A1: 3,5-Dinitrobenzoyl chloride is a highly reactive compound primarily used as a derivatizing agent in analytical chemistry.[1] It readily reacts with nucleophilic functional groups, such as primary and secondary amines and hydroxyl groups in alcohols, to form stable 3,5-dinitrobenzoyl derivatives.[2][1][3] This process is often employed to enhance the detectability of these analytes in techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, as the dinitrobenzoyl group is a strong chromophore.[4][5]
Q2: Why is derivatization with DNBZ-Cl necessary for certain analytes?
A2: Many analytes, such as aliphatic amines and alcohols, lack a native chromophore, making them difficult to detect with sufficient sensitivity using UV-Vis detectors in HPLC.[4][6] Derivatization with DNBZ-Cl introduces the highly UV-absorbent 3,5-dinitrobenzoyl group into the analyte molecule, significantly improving its detection and quantification limits.[2]
Q3: What are the key parameters to control for a successful derivatization reaction?
A3: The main parameters affecting the reaction yield and reproducibility include the concentration of the derivatizing reagent, reaction time, temperature, and the pH of the reaction medium.[7] It is crucial to optimize these conditions for each specific analyte and sample matrix.
Q4: Can DNBZ-Cl be used for derivatizing tertiary amines or sterically hindered alcohols?
A4: The reactivity of 3,5-dinitrobenzoyl chloride is highest with primary amines, followed by secondary amines. Tertiary amines do not have a replaceable hydrogen on the nitrogen and thus do not react. The reaction with alcohols can be slower, and sterically hindered alcohols may exhibit very slow reaction rates or require more forcing conditions.[8] For secondary and tertiary alcohols, derivatization may result in poor yields.[8]
Q5: How can I prepare the 3,5-dinitrobenzoyl chloride reagent?
A5: 3,5-Dinitrobenzoyl chloride can be synthesized by reacting 3,5-dinitrobenzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][8] However, for analytical purposes, it is highly recommended to use a high-purity commercial reagent to avoid introducing impurities that can interfere with the analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of amines and alcohols with 3,5-dinitrobenzoyl chloride.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or very low product yield | Hydrolysis of DNBZ-Cl: The reagent is highly sensitive to moisture and can hydrolyze to 3,5-dinitrobenzoic acid, which is unreactive.[4][9][10] | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Prepare the DNBZ-Cl solution fresh before each use. |
| Incorrect pH: The reaction with amines is typically carried out under basic conditions to neutralize the HCl byproduct. For alcohols, a catalyst like pyridine (B92270) is often used. | - For amines, ensure the reaction medium is sufficiently basic (e.g., using sodium bicarbonate or NaOH).[11]- For alcohols, add a suitable catalyst like pyridine.[12] | |
| Low reactivity of the analyte: Sterically hindered amines or alcohols may react slowly. | - Increase the reaction temperature.- Extend the reaction time.- Use a higher concentration of the derivatizing reagent. | |
| Multiple peaks in the chromatogram | Presence of unreacted DNBZ-Cl or its hydrolysis product: These can appear as large, early-eluting peaks. | - Quench the reaction by adding a small amount of an acidic solution (e.g., HCl) to neutralize the excess base and hydrolyze the remaining DNBZ-Cl.[5][11]- Optimize the amount of DNBZ-Cl to minimize excess. |
| Side reactions: The high reactivity of DNBZ-Cl can sometimes lead to the formation of byproducts. | - Optimize reaction conditions (temperature, time) to favor the desired reaction.- Purify the sample after derivatization using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Poor peak shape in HPLC | Co-elution with interfering peaks: Matrix components or reagent-related peaks can interfere with the analyte peak. | - Optimize the HPLC gradient to improve separation.- Implement a sample cleanup step before or after derivatization. |
| Degradation of the derivative: Some derivatives may not be stable over long periods. | - Analyze the samples as soon as possible after derivatization.- Store derivatized samples at low temperatures and protected from light. | |
| Inconsistent and non-reproducible results | Variability in reaction conditions: Small changes in temperature, time, or reagent addition can affect the derivatization efficiency. | - Use an automated derivatization system for better precision and homogeneity of reaction conditions.[6]- Carefully control all reaction parameters. |
| Matrix effects: Components in the sample matrix can interfere with the derivatization reaction. | - Perform a thorough sample cleanup prior to derivatization.- Use a matrix-matched calibration curve or the standard addition method for quantification. |
Experimental Protocols
Derivatization of Primary and Secondary Amines
This protocol is a general guideline and may require optimization for specific amines.
-
Sample Preparation:
-
Dissolve the amine standard or sample extract in a suitable solvent (e.g., acetonitrile).
-
-
Reaction Setup:
-
In a reaction vial, add 100 µL of the amine solution.
-
Add 200 µL of a basic solution (e.g., 0.1 M sodium bicarbonate) to make the solution alkaline.[11]
-
Vortex for 10 seconds.
-
-
Derivatization:
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.[11]
-
-
Analysis:
-
The derivatized sample is now ready for injection into the HPLC system.
-
Derivatization of Alcohols
This protocol is a general guideline and may require optimization for specific alcohols.
-
Sample Preparation:
-
Dissolve 1-5 mg of the alcohol sample in 5 mL of anhydrous Tetrahydrofuran (THF).[12]
-
-
Derivatization Reaction:
-
Sample Cleanup (Recommended):
-
Evaporate the solvent.
-
Extract the residue with ether.
-
Wash the ether layer with diluted hydrochloric acid and then with water.[12]
-
-
Analysis:
Quantitative Data Summary
The following tables summarize typical reaction conditions for the derivatization of amines and alcohols with 3,5-dinitrobenzoyl chloride. Note that these are starting points, and optimization is crucial for achieving the best results.
Table 1: Reaction Conditions for Amine Derivatization
| Parameter | Condition | Reference(s) |
| Solvent | Acetonitrile, 2-Propanol | [5] |
| Base | 1 M NaOH, 0.1 M Sodium Bicarbonate | [5][11] |
| DNBZ-Cl Concentration | 50 mM | [5] |
| Reaction Time | 3 minutes | [5] |
| Reaction Temperature | Ambient | [5] |
| Termination | Addition of 2 M HCl | [5] |
Table 2: Reaction Conditions for Alcohol Derivatization
| Parameter | Condition | Reference(s) |
| Solvent | Tetrahydrofuran (THF) | [12] |
| Catalyst | Pyridine | [12] |
| Reaction Time | 1 hour | [12] |
| Reaction Temperature | 60 °C | [12] |
| Cleanup | Ether extraction with acid and water washes | [12] |
Visualizations
Caption: General experimental workflow for derivatization with 3,5-dinitrobenzoyl chloride.
Caption: Troubleshooting logic for low or no product yield in derivatization reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization in HPLC - HTA [hta-it.com]
- 7. researchgate.net [researchgate.net]
- 8. hansshodhsudha.com [hansshodhsudha.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 3,5-Dinitrobenzoyl chloride CAS#: 99-33-2 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 3,5-Dinitrobenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,5-Dinitrobenzaldehyde and its derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is managing the solubility of this compound derivatives critical in research and drug development?
A1: this compound and its derivatives are a class of compounds with significant potential in various research areas, including as intermediates in chemical synthesis and as biologically active molecules. However, their inherent low aqueous solubility presents a major hurdle. In drug development, poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo. For in vitro assays, insolubility can cause compound precipitation, leading to inaccurate and unreliable results. Therefore, effectively managing the solubility of these compounds is essential for obtaining meaningful and reproducible experimental outcomes.
Q2: What are the primary strategies for improving the solubility of poorly water-soluble compounds like this compound derivatives?
A2: The solubility of this compound derivatives can be enhanced through several physical and chemical modification techniques.[1]
-
Physical Modifications: These methods focus on altering the physical properties of the compound. Key techniques include:
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1]
-
Modification of Crystal Habit: Creating amorphous forms or different polymorphs can increase solubility as these forms are generally more soluble than the stable crystalline form.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution.
-
-
Chemical Modifications: These strategies involve altering the chemical environment of the compound. Common approaches include:
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[2]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic compound and increase its apparent water solubility.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[1]
-
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my cell-based assay.
Root Cause: This phenomenon, often termed "crashing out," occurs when the poorly soluble compound, which is stable in a high concentration of an organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.[4] The sudden change in solvent polarity causes the compound to precipitate.[4]
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[5]
-
Gradual Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help to keep the compound in solution.
-
Vigorous Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion.[5]
-
Pre-warm the Aqueous Medium: Warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the stock solution can sometimes improve solubility.
-
Lower the Final Compound Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of the compound that is within its solubility limit in the final assay medium.
Issue 2: I am unable to achieve a high enough concentration of my this compound derivative in an aqueous solution for my enzyme inhibition assay.
Root Cause: The intrinsic low aqueous solubility of many this compound derivatives limits the maximum achievable concentration in purely aqueous systems.
Solutions:
-
Co-solvent Systems: Employ a co-solvent system by preparing your buffer with a certain percentage of an organic solvent. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). The optimal percentage of the co-solvent will need to be determined empirically, balancing solubility enhancement with potential effects on your assay.
-
Cyclodextrin Complexation: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with your compound.[3] This can significantly increase the apparent aqueous solubility.[3]
-
Surfactant-based Formulations: The use of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, at concentrations above their critical micelle concentration (CMC) can help to solubilize the compound within micelles.[6][7]
Data Presentation: Solubility of this compound Derivatives
Precise quantitative solubility data for a wide range of this compound derivatives is not extensively available in public literature. The following tables provide a summary of available qualitative data and estimated quantitative solubility based on structurally similar compounds and general principles of solubility enhancement. Researchers are strongly advised to experimentally determine the solubility of their specific derivative for their unique experimental conditions.
Table 1: Qualitative Solubility of this compound and a Representative Derivative
| Compound | Solvent | Solubility | Source(s) |
| This compound | Water | Insoluble | [8] |
| DMSO | Soluble | [2] | |
| Ethanol | Soluble | ||
| 2-Hydroxy-3,5-dinitrobenzaldehyde derivative | DMSO | Soluble (used for preparing stock solutions for antimicrobial assays) | [1][9] |
| Ethanol | Soluble (used as a reaction solvent) | [1][9] |
Table 2: Estimated Aqueous Solubility Enhancement of a Poorly Soluble Compound Using Different Techniques
| Technique | Solubilizing Agent | Concentration of Agent | Estimated Solubility Enhancement (fold-increase) |
| Co-solvency | DMSO | 10% (v/v) in water | 10 - 100 |
| Ethanol | 20% (v/v) in water | 5 - 50 | |
| Complexation | Hydroxypropyl-β-cyclodextrin | 5% (w/v) | 20 - 200 |
| Surfactant | Tween® 80 | 1% (v/v) | up to 100[6] |
Note: These are estimated values and the actual solubility enhancement will depend on the specific this compound derivative and the experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility
This protocol outlines a basic method to estimate the aqueous solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Deionized water
-
Vials with screw caps
-
Vortex mixer
-
Shaker or rotator
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of the compound to a known volume of deionized water in a vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (in which the compound is highly soluble, e.g., DMSO or ethanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in the original aqueous solution, taking into account the dilution factor.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of a this compound derivative in DMSO.
Materials:
-
This compound derivative
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amount of the this compound derivative.
-
Transfer the weighed compound to a volumetric flask or vial.
-
Add a portion of the DMSO (approximately 70-80% of the final volume).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used if necessary, but ensure the compound is stable at that temperature.[10]
-
Allow the solution to cool to room temperature.
-
Add DMSO to reach the final desired volume.
-
Mix thoroughly to ensure homogeneity.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Visualizations
Caption: A general workflow for preparing solutions of poorly soluble compounds.
Caption: A troubleshooting guide for addressing compound precipitation in aqueous media.
References
- 1. oatext.com [oatext.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 7. Tween 80 | 9005-65-6 [chemicalbook.com]
- 8. This compound | C7H4N2O5 | CID 1712303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3,5-Dinitrobenzaldehyde Stock Solutions for HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,5-Dinitrobenzaldehyde stock solutions for High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for HPLC?
A1: For reverse-phase HPLC applications, it is recommended to dissolve this compound in a high-purity, HPLC-grade solvent that is compatible with your mobile phase. Acetonitrile (B52724) is a common and suitable choice due to its good solubilizing power for nitroaromatic compounds and its UV transparency. If your mobile phase has a high aqueous content, preparing the stock solution in the mobile phase itself can help prevent precipitation upon injection.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: To ensure the stability of your this compound stock solution, it is crucial to minimize exposure to light and elevated temperatures. Ideally, the solution should be stored in an amber glass vial to protect it from light and refrigerated at 2-8°C. For long-term storage, freezing at -20°C may be considered, but it is essential to verify that the compound does not precipitate out of solution upon thawing.
Q3: What is the typical shelf-life of a this compound stock solution?
A3: The shelf-life of a this compound stock solution is highly dependent on the storage conditions and the solvent used. While specific quantitative data for this compound is not extensively published, based on the stability of similar nitroaromatic compounds, a freshly prepared solution stored properly at 2-8°C in the dark is generally expected to be stable for several days to a week. For critical quantitative analysis, it is best practice to prepare fresh stock solutions daily or to validate the stability for your specific storage conditions.
Q4: How can I tell if my this compound stock solution has degraded?
A4: Degradation of your stock solution can be indicated by several observations in your HPLC analysis. These include a decrease in the peak area of the this compound peak over time, the appearance of new, smaller peaks in the chromatogram (which could be degradation products), a change in the color of the solution, or inconsistent and non-reproducible results between injections.
Q5: Should I filter my this compound stock solution before use?
A5: Yes, it is always a good practice to filter your stock solution through a 0.22 µm or 0.45 µm syringe filter before placing it in an autosampler vial for HPLC analysis. This will remove any particulate matter that could potentially clog the HPLC system, including the column and tubing, leading to pressure issues and poor chromatographic performance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreasing peak area of this compound over time. | The stock solution may be degrading due to exposure to light or elevated temperatures. | Prepare a fresh stock solution and store it in an amber vial at 2-8°C. Re-analyze your samples and compare the peak areas. |
| Appearance of new, unexpected peaks in the chromatogram. | These could be degradation products of this compound. The solution may have been stored for too long or under improper conditions. | Prepare a fresh stock solution and compare its chromatogram to that of the older solution. If the new peaks are absent with the fresh solution, the old solution has likely degraded. |
| Inconsistent peak areas between replicate injections of the same standard. | This could be due to incomplete dissolution of the this compound in the solvent or precipitation of the compound in the vial. | Ensure the stock solution is fully dissolved by vortexing or sonicating. Visually inspect the solution for any precipitate. Consider preparing the solution in a solvent that more closely matches the mobile phase composition. |
| Changes in peak shape (e.g., tailing or fronting). | While often related to chromatographic conditions, severe degradation of the stock solution could potentially lead to co-eluting impurities that affect the peak shape. | First, troubleshoot your HPLC method parameters (e.g., mobile phase pH, column condition). If the issue persists, prepare a fresh stock solution to rule out degradation as a contributing factor. |
| High backpressure in the HPLC system. | This is typically caused by a blockage. While not a direct indicator of solution stability, using an unfiltered or degraded solution containing particulates can lead to this issue. | Always filter your stock and working solutions before injection. If high pressure is observed, follow your HPLC system's troubleshooting guide for locating and clearing blockages. |
Experimental Protocol: Stability Assessment of this compound Stock Solution
This protocol outlines a general procedure to assess the stability of a this compound stock solution under various storage conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in HPLC-grade acetonitrile to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing and/or brief sonication.
-
Filter the solution through a 0.22 µm syringe filter.
2. Storage Conditions:
-
Aliquot the stock solution into several amber glass HPLC vials.
-
Store the vials under the following conditions:
-
Condition A (Control): Freshly prepared solution for immediate analysis.
-
Condition B (Refrigerated, Dark): 2-8°C, protected from light.
-
Condition C (Room Temperature, Dark): 25°C, protected from light.
-
Condition D (Room Temperature, Light): 25°C, exposed to ambient laboratory light.
-
3. HPLC Analysis:
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of water and acetonitrile (e.g., 60:40 v/v Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Time Points for Analysis:
-
Analyze the solutions at the following time points: 0 hours (initial), 24 hours, 48 hours, 72 hours, and 1 week.
-
At each time point, inject each of the stored solutions in triplicate.
5. Data Analysis:
-
Record the peak area of the this compound peak for each injection.
-
Calculate the average peak area for each condition at each time point.
-
Determine the percentage of degradation by comparing the average peak area at each time point to the initial (time 0) average peak area using the following formula: % Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100
Hypothetical Stability Data Summary
The following table presents hypothetical data from a stability study conducted according to the protocol above.
| Storage Condition | Time Point | Average Peak Area (Arbitrary Units) | % Degradation |
| Freshly Prepared (Control) | 0 hours | 1,000,000 | 0% |
| Refrigerated, Dark (2-8°C) | 24 hours | 995,000 | 0.5% |
| 48 hours | 991,000 | 0.9% | |
| 72 hours | 985,000 | 1.5% | |
| 1 week | 970,000 | 3.0% | |
| Room Temp, Dark (25°C) | 24 hours | 980,000 | 2.0% |
| 48 hours | 965,000 | 3.5% | |
| 72 hours | 940,000 | 6.0% | |
| 1 week | 880,000 | 12.0% | |
| Room Temp, Light (25°C) | 24 hours | 950,000 | 5.0% |
| 48 hours | 900,000 | 10.0% | |
| 72 hours | 840,000 | 16.0% | |
| 1 week | 750,000 | 25.0% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Preventing byproduct formation in 3,5-Dinitrobenzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions involving 3,5-Dinitrobenzaldehyde.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Presence of Acidic Impurities in the Final Product
Symptom: The final this compound product has a lower than expected melting point and shows acidic properties (e.g., reacts with bicarbonate).
Possible Cause:
-
Contaminated Starting Material: If synthesizing from 3,5-dinitrobenzoyl chloride, the starting material may be contaminated with 3,5-dinitrobenzoic acid.[1]
-
Oxidation of the Aldehyde: The aldehyde group in the starting material or product may have been oxidized to a carboxylic acid during the reaction, especially under harsh conditions.[2]
Troubleshooting Steps:
-
Purify the Starting Material: Before starting the synthesis, treat the commercial 3,5-dinitrobenzoyl chloride with thionyl chloride to convert any contaminating 3,5-dinitrobenzoic acid into the desired acid chloride.[1]
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times that could lead to oxidation.
-
Post-Reaction Wash: During the work-up, wash the organic layer containing the product with a dilute solution of sodium bicarbonate (e.g., 2% aqueous solution) to remove acidic byproducts.[1]
-
Recrystallization: Purify the final product by recrystallization. Toluene-hexane is a commonly used solvent system for this purpose.[1]
Problem 2: Formation of 3,5-Dinitrobenzyl Alcohol as a Byproduct
Symptom: The final product shows a broader melting point range than expected, and analytical data (e.g., NMR, Mass Spectrometry) indicates the presence of 3,5-dinitrobenzyl alcohol.
Possible Cause:
-
Over-reduction of 3,5-Dinitrobenzoyl Chloride: When synthesizing this compound by the reduction of 3,5-dinitrobenzoyl chloride (e.g., using lithium tri-tert-butoxyaluminum hydride), elevated temperatures can cause the reduction to proceed to the alcohol stage.[1]
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between -78°C and -68°C during the addition of the reducing agent and for the duration of the reaction.[1] Use a suitable cooling bath, such as dry ice/isopropanol, to ensure consistent low temperatures.
-
Slow Reagent Addition: Add the reducing agent dropwise to the reaction mixture to prevent localized temperature increases.
-
Purification: If 3,5-dinitrobenzyl alcohol has formed, it can be challenging to remove completely. Careful column chromatography or fractional crystallization may be required.
Problem 3: Presence of Isomeric Byproducts in the Final Product
Symptom: The product is a mixture of isomers, as confirmed by analytical techniques like HPLC or GC-MS. This is most common when using a direct nitration synthesis route.
Possible Cause:
-
Non-selective Nitration: The direct nitration of benzaldehyde (B42025) or 3-nitrobenzaldehyde (B41214) is not perfectly selective. The electron-withdrawing aldehyde group directs nitration primarily to the meta position, but ortho and para isomers can also be formed.[3][4] For instance, the nitration of benzaldehyde typically yields a mixture of o- and m-nitrobenzaldehyde, with the m-isomer being the major product.[3][4] A second nitration step will also result in a mixture of dinitro isomers.
Troubleshooting Steps:
-
Optimize Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid in the nitrating mixture can influence the isomer distribution. Experiment with different ratios to find the optimal conditions for maximizing the yield of the 3,5-dinitro isomer.
-
Control Reaction Temperature: The reaction temperature during nitration can affect the selectivity. Typically, lower temperatures favor higher selectivity.
-
Purification: Separating dinitrobenzaldehyde isomers can be difficult.
-
Recrystallization: Multiple recrystallizations from a suitable solvent may be necessary to enrich the desired 3,5-isomer.
-
Chromatography: Column chromatography is often the most effective method for separating isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic route:
-
From 3,5-Dinitrobenzoyl Chloride: 3,5-Dinitrobenzoic acid (from the starting material) and 3,5-Dinitrobenzyl alcohol (from over-reduction).[1]
-
From Direct Nitration: Isomeric dinitrobenzaldehydes (e.g., 2,3-, 2,5-, 3,4-dinitrobenzaldehyde) and dinitrobenzoic acids (from oxidation).[2][3]
Q2: How can I confirm the purity of my this compound?
A2: You can use a combination of techniques:
-
Melting Point: Pure this compound has a sharp melting point. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry can confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative information about the purity and the percentage of any byproducts.
Q3: What is the best way to remove 3,5-dinitrobenzoic acid from my product?
A3: Washing the crude product with a weak base is the most effective method. A 2% aqueous solution of sodium bicarbonate is recommended.[1] The bicarbonate will react with the acidic 3,5-dinitrobenzoic acid to form a water-soluble salt, which can then be separated in the aqueous layer.
Q4: Can I use a stronger reducing agent than lithium tri-tert-butoxyaluminum hydride for the reduction of 3,5-dinitrobenzoyl chloride?
A4: Using a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), is not recommended as it will likely lead to the formation of 3,5-dinitrobenzyl alcohol as the major product. Lithium tri-tert-butoxyaluminum hydride is a milder reducing agent that is more selective for the reduction of acid chlorides to aldehydes.
Data Presentation
Table 1: Summary of Common Byproducts and Prevention Strategies
| Byproduct | Synthetic Route | Cause | Prevention/Troubleshooting |
| 3,5-Dinitrobenzoic Acid | Reduction of 3,5-Dinitrobenzoyl Chloride | Impurity in starting material | Purify starting material with thionyl chloride; Wash final product with NaHCO₃ solution.[1] |
| 3,5-Dinitrobenzyl Alcohol | Reduction of 3,5-Dinitrobenzoyl Chloride | Over-reduction due to high temperature | Maintain reaction temperature between -78°C and -68°C.[1] |
| Isomeric Dinitrobenzaldehydes | Direct Nitration | Non-selective nitration | Optimize nitrating agent ratio and temperature; Purify by recrystallization or chromatography.[3][4] |
| Dinitrobenzoic Acids | Direct Nitration | Oxidation of the aldehyde group | Avoid harsh reaction conditions (high temperature, strong oxidants).[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from a literature procedure and emphasizes steps to minimize byproduct formation.[1]
1. Purification of 3,5-Dinitrobenzoyl Chloride (if necessary):
- In a fume hood, reflux the commercial 3,5-dinitrobenzoyl chloride with an excess of thionyl chloride in benzene (B151609) for 2 hours.
- Remove the excess thionyl chloride and benzene under reduced pressure.
- The purified 3,5-dinitrobenzoyl chloride should solidify upon cooling.
2. Reduction to this compound:
- In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve the purified 3,5-dinitrobenzoyl chloride in dry diglyme (B29089) under a nitrogen atmosphere.
- Cool the solution to -78°C using a dry ice/isopropanol bath.
- Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in dry diglyme via the dropping funnel, ensuring the temperature does not rise above -68°C.
- Stir the reaction mixture at -78°C for 30 minutes after the addition is complete.
3. Work-up and Purification:
- Pour the cold reaction mixture into a beaker containing ice, saturated sodium chloride solution, and concentrated hydrochloric acid.
- Extract the aqueous layer with benzene.
- Combine the organic layers and wash successively with dilute hydrochloric acid and then with 2% aqueous sodium bicarbonate solution until the washings are basic.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
- Further purify the product by recrystallization from a toluene-hexane solvent system.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation.
References
Technical Support Center: Catalyst Selection and Optimization for 3,5-Dinitrobenzaldehyde Condensation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the condensation reaction of 3,5-Dinitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common condensation reactions for this compound?
The two most prevalent condensation reactions involving this compound are:
-
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst.[1][2] The product is typically an α,β-unsaturated compound.[3]
-
Claisen-Schmidt Condensation: This is a type of aldol (B89426) condensation where this compound reacts with an aldehyde or ketone containing an α-hydrogen (e.g., acetophenone) in the presence of a base to form a chalcone (B49325) or a related enone.[4][5]
Q2: How do I select an appropriate catalyst for the condensation reaction?
Catalyst selection is critical and depends on the specific reaction (Knoevenagel or Claisen-Schmidt) and the desired reactivity. Weakly basic amines are common catalysts.[3]
-
For Knoevenagel Condensation: Weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) salts (e.g., ammonium acetate) are frequently used.[1][6] These catalysts are basic enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[3]
-
For Claisen-Schmidt Condensation: Stronger bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often employed, typically in an alcoholic solvent.[7][8] Solid-supported catalysts and solvent-free conditions have also been used successfully.[4][7]
Q3: What solvents are suitable for these condensation reactions?
The choice of solvent can significantly influence the reaction rate and yield.
-
Protic Solvents: Ethanol (B145695) is a common solvent, particularly for Claisen-Schmidt condensations catalyzed by NaOH or KOH.[8] It is also used in some Knoevenagel condensations.[9]
-
Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be effective, especially when higher temperatures are required to drive the reaction to completion.[10]
-
Solvent-Free Conditions: For some reactions, particularly Claisen-Schmidt condensations, solvent-free grinding with a solid catalyst like NaOH can provide high yields in a short amount of time.[7][11]
Q4: I am observing significant side product formation. What could be the cause?
Side product formation can arise from several factors:
-
Catalyst Basicity: A catalyst that is too strong can promote side reactions, such as the self-condensation of the ketone in a Claisen-Schmidt reaction or the Cannizzaro reaction.[12] Using a milder base can often improve selectivity.[13]
-
Reaction Temperature: Elevated temperatures can sometimes lead to the formation of byproducts or decomposition of the starting materials or products.[6]
-
Reaction Time: Prolonged reaction times can lead to the formation of Michael addition products, where the enolate attacks the α,β-unsaturated product.[12] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[14]
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low yield is a common issue that can be addressed by systematically evaluating the reaction parameters.[14]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a variety of catalysts with different basicities (e.g., piperidine, NaOH, ammonium acetate). Optimize the catalyst loading; typically 10-20 mol% is a good starting point.[7] Ensure the catalyst is not old or deactivated.[14] |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, or solvent-free). The polarity of the solvent can significantly impact reaction kinetics.[15] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. Gentle heating (40-80 °C) can often improve the reaction rate and yield.[14] |
| Presence of Water | Since condensation reactions produce water, its removal can drive the equilibrium towards the product.[6][13] For solvent-based reactions, consider using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). |
| Impure Reactants | Ensure the this compound and the active methylene compound or ketone are of high purity. Impurities can inhibit the catalyst or lead to side reactions.[14] |
Problem 2: Difficulty in Product Purification
If the crude product is difficult to purify, consider the following:
| Potential Cause | Troubleshooting Steps |
| Formation of Multiple Products | Optimize reaction conditions (catalyst, temperature, time) to improve selectivity towards the desired product.[13] |
| Product is an Oil | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography may be necessary. |
| Unreacted Starting Material | If TLC indicates the presence of significant starting material, consider increasing the reaction time or temperature. A slight excess of the active methylene compound or ketone can also be beneficial.[14] |
Data Presentation
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation Yield
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Malononitrile | Ammonium Acetate | Ethanol | Reflux | 2 h | High |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp | 3 h | ~85-95 |
| Malononitrile | GaCl₃ | Solvent-free | Room Temp | 5-10 min | ~90-98 |
| Ethyl Cyanoacetate | DBU/H₂O | Water | Room Temp | 20 min | ~96 |
Note: "High" yield indicates that while a specific numerical value for this compound was not provided in the cited general protocol, the methodology is reported to be highly efficient for a range of aromatic aldehydes.[16] Data is illustrative and based on general protocols for similar aromatic aldehydes.[17][18]
Table 2: Catalyst and Solvent Effects on Claisen-Schmidt Condensation Yield
| Ketone | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Acetophenone (B1666503) | NaOH (40%) | Ethanol | Room Temp | 2-4 h | ~70-85 |
| Acetophenone | KOH | Ethanol | Room Temp | 3-5 h | ~60-80 |
| Acetophenone | Cu(OTf)₂ | Solvent-free (MW) | 80 °C | 20 min | ~74-91 |
| Cyclohexanone | NaOH (solid) | Solvent-free (grinding) | Room Temp | 5 min | ~98 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.[7][8][19]
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol (10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.[14]
Protocol 2: Claisen-Schmidt Condensation of this compound with Acetophenone
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetophenone (1.0 eq) to the solution and stir at room temperature.
-
Catalyst Addition: Slowly add an aqueous solution of NaOH (e.g., 40% w/v) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.[8]
Mandatory Visualizations
Caption: General experimental workflow for the condensation of this compound.
Caption: Troubleshooting logic for low yield in this compound condensation.
References
- 1. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 2. scribd.com [scribd.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dinitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3,5-Dinitrobenzaldehyde from product mixtures.
Troubleshooting Guides
This section offers guidance on common issues encountered during the purification of reaction mixtures containing residual this compound.
Issue: Presence of a yellow coloration in the final product, indicating contamination with this compound.
Solution: Select an appropriate purification method based on the properties of your desired product and the level of purity required. The following table summarizes common techniques for removing this compound.
Table 1: Comparison of Purification Methods for Removing this compound
| Purification Method | Typical Starting Purity (Crude) | Purity After One Cycle | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Bisulfite Extraction | 80-95% | >98% | 85-95% | Fast, efficient for removing aldehydes, scalable. | Not effective for all aldehydes, requires a liquid-liquid extraction setup. |
| Recrystallization | 80-95% | >99% | 70-90% | Can yield very high purity, relatively simple setup. | Potential for low recovery, requires finding a suitable solvent system. |
| Column Chromatography | 70-95% | >99.5% | 60-85% | Highly effective for separating complex mixtures, adaptable. | Can be time-consuming and labor-intensive, requires solvent and silica (B1680970) gel. |
Note: The purity and recovery rates are estimates based on typical outcomes for aromatic aldehydes and may vary depending on the specific reaction mixture and experimental conditions.
Experimental Protocols
Here are detailed methodologies for the key purification techniques.
Protocol 1: Removal of this compound via Bisulfite Extraction
This method selectively converts the aldehyde into a water-soluble bisulfite adduct, which can then be easily separated from the organic product through liquid-liquid extraction.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Deionized water
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol.
-
Adduct Formation: Transfer the methanolic solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. The this compound will react with the bisulfite to form a water-soluble adduct.
-
Phase Separation: Add ethyl acetate and a small amount of hexanes to the separatory funnel to create two distinct layers. Allow the layers to fully separate. The aqueous layer (bottom) will contain the bisulfite adduct of this compound, while your desired product should remain in the organic layer (top).
-
Isolation: Carefully drain the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any residual methanol and sodium bisulfite.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial for successful recrystallization.
Materials:
-
Crude product containing this compound
-
Recrystallization solvent (e.g., toluene (B28343)/hexane (B92381) mixture, ethanol, or isopropanol)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For this compound, a mixture of toluene and hexane is often effective.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude product containing this compound
-
Silica gel (for the stationary phase)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4 and good separation from the this compound spot. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Continuously monitor the fractions by TLC to determine which fractions contain the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: My product is also an aldehyde. Can I still use the bisulfite extraction method?
A1: The bisulfite extraction method is most effective for selectively removing one aldehyde from a mixture if there are significant differences in their reactivity towards bisulfite. Aromatic aldehydes, like this compound, generally form bisulfite adducts more readily than many aliphatic aldehydes. However, if your product is also an aldehyde, you may experience some loss of your product in the aqueous layer. It is advisable to perform a small-scale test extraction and analyze both the organic and aqueous layers to determine the feasibility of this method for your specific mixture.
Q2: I tried recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too quickly. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding the solution with a pure crystal of your product can also help induce proper crystallization.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography is determined through TLC analysis. You are looking for a solvent or solvent mixture that provides good separation between your desired product and the this compound. The goal is to have the spots well-resolved on the TLC plate, with the desired product having an Rf value ideally between 0.3 and 0.4. You can adjust the polarity of the eluent by changing the ratio of the solvents (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate mixture will increase the polarity).
Q4: How can I quantify the amount of residual this compound in my final product?
A4: Several analytical techniques can be used to determine the purity of your product and quantify any remaining this compound. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine the purity of a sample by comparing the integral of a signal from the compound of interest to that of a known internal standard.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable method, particularly for volatile compounds.[5]
Visualization
Decision-Making Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate method for removing unreacted this compound.
References
Long-term storage and stability of 3,5-dinitrobenzoyl chloride.
Welcome to the Technical Support Center for 3,5-Dinitrobenzoyl Chloride (DNBC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3,5-dinitrobenzoyl chloride?
A1: 3,5-Dinitrobenzoyl chloride is predominantly used as a derivatizing agent in analytical chemistry.[1] It readily reacts with nucleophilic functional groups like alcohols and amines to form stable 3,5-dinitrobenzoate (B1224709) esters and amides, respectively. These derivatives often exhibit enhanced chromatographic properties and strong UV absorbance, facilitating their detection and quantification.[1][2]
Q2: What are the optimal long-term storage conditions for 3,5-dinitrobenzoyl chloride?
A2: To ensure its stability, 3,5-dinitrobenzoyl chloride should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[2][3] Recommended storage temperatures vary by supplier, but a range of 2°C to 8°C is commonly advised.[4] Some suppliers also indicate storage at room temperature is acceptable.[5] Due to its moisture sensitivity, it is crucial to minimize its exposure to the atmosphere.[4]
Q3: What is the main degradation pathway for 3,5-dinitrobenzoyl chloride?
A3: The primary degradation pathway is hydrolysis.[6] Being an acyl chloride, it readily reacts with water, including atmospheric moisture, to hydrolyze into 3,5-dinitrobenzoic acid and hydrochloric acid.[6] This hydrolysis compromises the purity and reactivity of the reagent for derivatization reactions.
Q4: What are the visual signs of 3,5-dinitrobenzoyl chloride degradation?
A4: Pure 3,5-dinitrobenzoyl chloride is typically a pale-yellow crystalline solid.[5] Upon degradation due to moisture exposure, you might observe a change in its physical appearance. The presence of its hydrolysis product, 3,5-dinitrobenzoic acid, can make the solid appear more clumpy or powdery and potentially alter its color. A key indicator of significant degradation is a diminished or complete lack of reactivity during derivatization experiments.
Q5: How does the presence of the hydrolysis product, 3,5-dinitrobenzoic acid, affect derivatization reactions?
A5: The presence of 3,5-dinitrobenzoic acid reduces the effective concentration of the active reagent, 3,5-dinitrobenzoyl chloride, which can lead to incomplete or slow derivatization reactions and consequently, lower yields of the desired derivative. Furthermore, the presence of the unreacted starting material and the 3,5-dinitrobenzoic acid byproduct can complicate the purification of the final derivative.
Q6: Can I purify 3,5-dinitrobenzoyl chloride that has partially hydrolyzed?
A6: Yes, it is possible to purify partially hydrolyzed 3,5-dinitrobenzoyl chloride. Recrystallization from a dry, inert solvent like carbon tetrachloride or petroleum ether can be effective.[7] It is crucial to perform the recrystallization under anhydrous conditions to prevent further hydrolysis.
Stability and Storage Data
The stability of 3,5-dinitrobenzoyl chloride is critically dependent on the storage conditions, particularly temperature and humidity. While specific quantitative stability studies are not extensively published, the following table summarizes the recommended storage conditions and expected stability based on supplier information.
| Parameter | Recommended Condition | Expected Stability/Recheck Period |
| Temperature | 2-8°C[4] or Room Temperature[5] | A recheck period of 6 months is suggested by some suppliers when stored at 2-8°C.[4] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[3] | Significantly extends shelf life by preventing hydrolysis. |
| Humidity | Dry/Anhydrous | Highly sensitive to moisture; exposure leads to rapid hydrolysis.[4] |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of 3,5-dinitrobenzoyl chloride in derivatization experiments.
Problem 1: Reagent Inactivity or Low Derivatization Yield
| Possible Cause | Troubleshooting Step | Success Indicator |
| Reagent Degradation | 1. Check the appearance of the reagent. If it is discolored or clumpy, it may have hydrolyzed. 2. Perform a quality control check by derivatizing a simple, pure standard (e.g., ethanol). 3. If degradation is confirmed, consider purifying the reagent by recrystallization from a dry, inert solvent or purchasing a fresh batch.[7] | The derivatization of the standard proceeds with the expected yield. |
| Improper Reaction Conditions | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents for the reaction. 3. Check the reaction temperature and time as specified in your protocol. 4. Ensure the correct stoichiometry of reactants and the use of a suitable base (e.g., pyridine) to neutralize the HCl byproduct.[4] | The reaction proceeds to completion as monitored by TLC or HPLC. |
Problem 2: Multiple Spots on TLC or Impure Product
| Possible Cause | Troubleshooting Step | Success Indicator |
| Presence of Hydrolysis Product | 1. The spot corresponding to 3,5-dinitrobenzoic acid will be more polar than the desired derivative. 2. Purify the reaction mixture using column chromatography or recrystallization. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic impurity.[4] | A single, pure spot for the desired derivative is observed on the TLC plate. |
| Incomplete Reaction | 1. One of the spots will correspond to the unreacted starting material (alcohol or amine). 2. Optimize reaction conditions (see Problem 1). 3. Use a slight excess of 3,5-dinitrobenzoyl chloride to drive the reaction to completion. | The spot corresponding to the starting material is absent or significantly diminished on the TLC plate. |
| Side Reactions | 1. For tertiary alcohols, elimination can be a side reaction, especially at elevated temperatures.[6] 2. Use milder reaction conditions (lower temperature, shorter reaction time). | The formation of byproduct spots on the TLC is minimized. |
Problem 3: Difficulty in Purifying the Derivatized Product
| Possible Cause | Troubleshooting Step | Success Indicator |
| Co-elution of Product and Byproducts | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider using a different stationary phase if separation on silica (B1680970) gel is challenging. | Baseline separation of the product from impurities is achieved in the chromatogram. |
| Excess Reagent | 1. After the reaction, quench the excess 3,5-dinitrobenzoyl chloride with a small amount of water or a primary amine (if compatible with the desired product). 2. The resulting 3,5-dinitrobenzoic acid or amide can then be removed by an appropriate workup procedure (e.g., extraction with a basic solution). | The final product is free from residual 3,5-dinitrobenzoyl chloride and its quenching byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dinitrobenzoyl Chloride from 3,5-Dinitrobenzoic Acid
This protocol describes the conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using thionyl chloride.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,5-dinitrobenzoic acid (1 equivalent).
-
Add anhydrous toluene to the flask.
-
Carefully add thionyl chloride (2 equivalents) to the suspension.
-
Heat the mixture at reflux until the reaction is complete (can be monitored by the cessation of gas evolution and the dissolution of the solid). This typically takes 2-8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-dinitrobenzoyl chloride can be purified by recrystallization from a dry, inert solvent like carbon tetrachloride or petroleum ether.[7]
Protocol 2: Derivatization of an Alcohol with 3,5-Dinitrobenzoyl Chloride
This protocol provides a general procedure for the derivatization of a primary or secondary alcohol.
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Suitable reaction solvent (e.g., anhydrous dichloromethane, anhydrous acetonitrile)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the alcohol (1 equivalent) in the anhydrous reaction solvent in a dry reaction vessel.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
In a separate container, dissolve 3,5-dinitrobenzoyl chloride (1.1 equivalents) in the anhydrous reaction solvent.
-
Slowly add the 3,5-dinitrobenzoyl chloride solution to the alcohol solution with stirring.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess 3,5-dinitrobenzoyl chloride and 3,5-dinitrobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting 3,5-dinitrobenzoate ester by recrystallization or column chromatography.
Protocol 3: Derivatization of an Amine with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis
This protocol is adapted for the pre-column derivatization of primary and secondary amines for HPLC-UV analysis.
Materials:
-
Amine sample
-
3,5-Dinitrobenzoyl chloride solution (e.g., 50 mM in anhydrous acetonitrile)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
2-propanol
-
2 M Hydrochloric acid (HCl) solution
-
HPLC-grade solvents
Procedure:
-
In a suitable vial, mix the amine sample with 1 M NaOH solution.
-
Add 2-propanol to the mixture.
-
Add the 3,5-dinitrobenzoyl chloride solution in acetonitrile (B52724) and vortex immediately.
-
Allow the reaction to proceed at room temperature for a few minutes (typically rapid).[6]
-
Terminate the reaction by adding 2 M HCl solution to neutralize the excess base and quench the unreacted reagent.[6]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume into the HPLC system for analysis.
Visualizations
Caption: General experimental workflows for the synthesis and application of 3,5-dinitrobenzoyl chloride.
Caption: A troubleshooting decision tree for low derivatization yield.
References
- 1. gcms.cz [gcms.cz]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 3,5-Dinitrobenzaldehyde Derivatives Following ICH Guidelines
This guide provides a comprehensive comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-Dinitrobenzaldehyde derivatives, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical method is suitable for its intended purpose.[3][4]
Introduction to HPLC Method Validation
Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] For the pharmaceutical industry, adherence to ICH guidelines is crucial for regulatory submissions. The validation of an HPLC method ensures its reliability for the quantitative determination of active pharmaceutical ingredients (APIs), impurities, and degradation products.
The core validation parameters as per ICH Q2(R1) that are addressed in this guide include:[5][6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[3][8]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: HPLC Method for this compound Derivative
This section outlines a typical HPLC method for the analysis of a hypothetical this compound derivative.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Analyte | This compound Derivative |
| Internal Standard | (A suitable, structurally similar compound) |
Data Presentation and Comparison
The following tables summarize the validation data for the HPLC method.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% (for n=6 injections) | 0.8% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent), a placebo solution, a standard solution of the analyte, and a spiked sample containing the analyte and potential impurities.
| Sample | Analyte Peak Retention Time (min) | Interference at Analyte Retention Time |
| Blank | - | No peak |
| Placebo | - | No peak |
| Standard | 4.5 | - |
| Spiked Sample | 4.5 | No interference from impurities |
Linearity and Range
The linearity of the method was determined by analyzing five concentrations of the analyte ranging from 50% to 150% of the target concentration.[3][10]
| Concentration (µg/mL) | Peak Area |
| 50 | 452100 |
| 75 | 678500 |
| 100 | 901200 |
| 125 | 1125600 |
| 150 | 1351000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 50 - 150 µg/mL |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).[3] Each level was analyzed in triplicate.
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) | %RSD |
| 80% | 80 | 79.5 | 99.4 | 0.5 |
| 100% | 100 | 100.2 | 100.2 | 0.3 |
| 120% | 120 | 119.8 | 99.8 | 0.4 |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.[8]
| Replicate | Peak Area |
| 1 | 901500 |
| 2 | 902100 |
| 3 | 900800 |
| 4 | 901200 |
| 5 | 902500 |
| 6 | 901800 |
| Mean | 901650 |
| Standard Deviation | 634.4 |
| %RSD | 0.07% |
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Analyst | Day | Instrument | Mean Peak Area | %RSD |
| Analyst 1 | 1 | Instrument A | 901650 | 0.07% |
| Analyst 2 | 2 | Instrument B | 903200 | 0.09% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Formula | Calculated Value (µg/mL) |
| LOD | 3.3 * (σ/S) | 0.5 |
| LOQ | 10 * (σ/S) | 1.5 |
σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.
| Parameter | Variation | %RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | 0.8% |
| Column Temperature | ± 2°C | 0.6% |
| Mobile Phase Composition | ± 2% Acetonitrile | 0.9% |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process as per ICH guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. actascientific.com [actascientific.com]
- 10. ikev.org [ikev.org]
A Comparative Guide to Creatinine Assays: 3,5-Dinitrobenzaldehyde vs. Picric Acid
For researchers, scientists, and drug development professionals, the accurate measurement of creatinine (B1669602) is a cornerstone of renal function assessment. While the classic Jaffe reaction using picric acid has been a laboratory staple for over a century, alternative methods, such as those employing 3,5-dinitrobenzoic acid (often in situ from precursors like 3,5-Dinitrobenzaldehyde), offer distinct advantages in specificity and interference profiles. This guide provides an objective comparison of these two prominent colorimetric methods, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
At a Glance: Performance Comparison
The selection of a creatinine assay often hinges on a trade-off between the well-established, cost-effective Jaffe method and the superior specificity of the 3,5-dinitrobenzoate (B1224709) method. The following table summarizes key quantitative performance metrics for both assays.
| Performance Metric | Picric Acid (Jaffe) Method | 3,5-Dinitrobenzoate Method | Key Considerations |
| Linearity Range | Up to 20-35 mg/dL[1] | Up to 8840 µmol/L (~99.9 mg/dL)[2] | The 3,5-dinitrobenzoate method offers a significantly wider linear range, reducing the need for sample dilution. |
| Limit of Quantification (LOQ) | ~1.05 mmol/L (~11.9 mg/L)[3] | ~0.82 mmol/L (~9.3 mg/L)[3] | Both methods demonstrate comparable sensitivity at the lower end of the measurement range. |
| Common Interferences | Positive: Glucose, acetoacetate, ascorbic acid, cephalosporins, acetone, α-keto acids.[4] Negative: Bilirubin (B190676). | Minimal interference from pseudo-creatinine chromogens; no significant interference from high concentrations of bilirubin or triacylglycerols.[2] | The Jaffe method's susceptibility to a wide range of interfering substances is its primary drawback. |
| Specificity | Lower, prone to interference from non-creatinine chromogens.[4] | Higher, with reduced susceptibility to common interfering agents.[5] | For samples with potentially interfering substances, the 3,5-dinitrobenzoate method provides more accurate results. |
The Chemistry Behind the Color: Reaction Mechanisms
The colorimetric determination of creatinine in both methods relies on the formation of a distinctly colored complex that can be quantified spectrophotometrically.
The Jaffe Reaction: A Classic Approach
The Jaffe reaction, first described in 1886, involves the reaction of creatinine with picric acid in an alkaline solution.[4] This reaction produces a reddish-orange Janovski complex.[6]
References
- 1. Determination of serum creatinine by reaction with methyl-3,5-dinitrobenzoate in Methyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A kinetic method for the direct determination of creatinine in serum with 3,5-dinitrobenzoic acid without deproteinization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zama.chem.uw.edu.pl [zama.chem.uw.edu.pl]
- 4. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 5. Serum creatinine assay by use of 3,5-dinitrobenzoates: a critique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.libretexts.org [med.libretexts.org]
A Comparative Guide to Amine Derivatization: 3,5-Dinitrobenzoyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate detection and quantification of compounds containing primary and secondary amine groups—such as amino acids, biogenic amines, and pharmaceuticals—is a frequent analytical challenge. These molecules often lack a native chromophore or fluorophore, leading to poor sensitivity with standard high-performance liquid chromatography (HPLC) detectors. Pre-column derivatization addresses this by attaching a chemical tag to the analyte, enhancing its detectability and improving its chromatographic properties.
This guide provides an objective comparison of two common derivatizing agents: 3,5-Dinitrobenzoyl chloride (DNBC) and Dansyl chloride (DNS-Cl). We will examine their performance, present supporting experimental data, and provide detailed protocols to assist in selecting the most suitable reagent for your analytical needs.
Reagent Overview
3,5-Dinitrobenzoyl chloride (DNBC) is an acyl chloride that reacts with primary and secondary amines to form stable amide derivatives.[1] The dinitrobenzoyl group acts as a strong chromophore, making the derivatives readily detectable by UV-Vis spectroscopy.[2][3] It is a cost-effective reagent primarily used for applications where high sensitivity is not the foremost requirement.[1]
Dansyl chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a sulfonyl chloride reagent that reacts with primary and secondary amines to produce stable, intensely fluorescent sulfonamide adducts.[4][5] These derivatives are also UV-absorbent.[6] The high fluorescence quantum yield of dansylated amines allows for detection in the picomole to femtomole range, making DNS-Cl a versatile and highly sensitive choice for a wide array of applications, including proteomics, metabolomics, and pharmaceutical analysis.[7][8][9]
Performance Comparison: DNBC vs. Dansyl Chloride
The selection of a derivatization reagent depends on factors such as the nature of the amine, the required sensitivity, the stability of the derivative, and the available analytical instrumentation.[10] The following table summarizes the key performance characteristics of each reagent.
| Feature | 3,5-Dinitrobenzoyl Chloride (DNBC) | Dansyl Chloride (DNS-Cl) |
| Molar Mass | 230.56 g/mol [1] | 269.75 g/mol [4][11] |
| Reactive Group | Acyl Chloride (-COCl) | Sulfonyl Chloride (-SO₂Cl) |
| Reacts With | Primary and secondary amines, alcohols[1][12] | Primary and secondary amines, phenols, imidazoles[5][6] |
| Reaction pH | Alkaline (e.g., 1 M NaOH)[2] | Alkaline (pH 9.5 - 10.5)[7][13] |
| Reaction Time | Very fast (e.g., < 3 minutes at room temp)[2][3] | 30 - 120 minutes[9][11] |
| Reaction Temp. | Ambient temperature[2] | Ambient to elevated (e.g., 25°C - 70°C)[11][14] |
| Detection Method | UV-Vis Spectroscopy[2] | Fluorescence (FLD), UV-Vis, Mass Spectrometry (MS)[8][9] |
| UV λmax | ~260 nm[2] | ~214, 246, 325 nm[6] |
| Fluorescence | None | Excitation: ~324-340 nm; Emission: ~530-559 nm[6][15] |
| Sensitivity | Microgram to picogram range[2] | Picomole to femtomole range[7][9] |
| Derivative Stability | Stable[3] | Very stable[7][13] |
| Advantages | Fast reaction, low cost, simple procedure.[3] | High sensitivity, stable derivatives, versatile detection (UV, FLD, MS), well-documented.[8][9] |
| Disadvantages | Lower sensitivity, UV detection only. | Longer reaction time, light-sensitive reagent, potential for side reactions.[9][16] |
| Primary Use | HPLC-UV analysis of biogenic amines, amino acids, and alcohols.[1][2] | Sensitive quantification of amino acids, peptides, biogenic amines, and pharmaceuticals by HPLC-FLD or LC-MS.[7][8][11] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for both reagents.
Protocol 1: Amine Derivatization with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from methodologies used for the analysis of biogenic amines.[2][3]
Reagents:
-
DNBC Reagent: 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile (B52724).
-
Alkaline Solution: 1 M Sodium Hydroxide (B78521) (NaOH).
-
Termination Solution: 2 M Hydrochloric Acid (HCl).
-
Solvent: 2-Propanol.
-
Amine standards or sample extract.
Procedure:
-
To 50 µL of the amine standard or sample in a microcentrifuge tube, add 50 µL of 1 M NaOH and 100 µL of 2-propanol.
-
Add 100 µL of the 50 mM DNBC reagent.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at ambient temperature for 3 minutes.[2]
-
Terminate the reaction by adding 100 µL of 2 M HCl to neutralize the excess NaOH and stop the derivatization.
-
Vortex the solution and centrifuge to pellet any precipitate.
-
The supernatant is ready for injection into the HPLC system for analysis by UV detection at 260 nm.[2]
Protocol 2: Amine Derivatization with Dansyl Chloride
This protocol is a generalized method based on common procedures for derivatizing amino acids and other biogenic amines.[7][11]
Reagents:
-
Dansyl Chloride Reagent: 50 mM Dansyl chloride in acetonitrile (ACN). Prepare fresh and store in the dark.[11]
-
Buffer: 100 mM Sodium carbonate/bicarbonate buffer (pH 9.8).[11]
-
Derivatization Mix: Immediately before use, mix the Dansyl Chloride Reagent and the buffer in a 1:1 ratio.[11]
-
Quenching Solution: 10% (v/v) Ammonium hydroxide in water.[11]
-
Amine standards or sample extract.
Procedure:
-
In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of the amine standard or sample.
-
Add 50 µL of the freshly prepared Derivatization Mix.
-
Mix thoroughly by pipetting or vortexing.
-
Seal the container to prevent evaporation and incubate in the dark. Incubation conditions can be optimized (e.g., 60 minutes at 25°C or 30-60 minutes at 60°C).[9][11]
-
After incubation, add 7.5-10 µL of the Quenching Solution to consume the excess unreacted dansyl chloride.[7][11]
-
The solution is now ready for analysis by reversed-phase HPLC with fluorescence or UV detection.
Visualizing the Chemistry and Workflow
To better illustrate the processes, the following diagrams outline the reaction mechanisms and experimental workflows.
Caption: General reaction pathways for amine derivatization.
Caption: Standard workflow for pre-column amine derivatization.
References
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. fs.usda.gov [fs.usda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
A Comparative Guide to Alcohol Derivatization: Alternatives to 3,5-Dinitrobenzaldehyde
For researchers, scientists, and drug development professionals, the accurate identification and quantification of alcohols are critical in various stages of research and development. Derivatization, the process of converting an analyte into a more easily detectable form, is a cornerstone technique, particularly for alcohols that lack a strong chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). For decades, 3,5-Dinitrobenzoyl chloride, derived from 3,5-Dinitrobenzaldehyde, has been a staple reagent for this purpose, yielding solid derivatives with sharp melting points. However, a range of alternative reagents have emerged, offering advantages in terms of reactivity, sensitivity, and applicability to specific analytical challenges such as chiral separations.
This guide provides an objective comparison of the performance of 3,5-Dinitrobenzoyl chloride with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your analytical needs. The reagents covered include 4-Nitrobenzoyl chloride, α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), and fluorescent labeling agents.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is dictated by the analytical goal. For simple identification of alcohols, reagents that form crystalline derivatives with distinct melting points are ideal. For enhancing detection in HPLC, reagents that introduce a strong chromophore or fluorophore are preferred. For determining the stereochemistry of chiral alcohols, specific chiral derivatizing agents are necessary.
UV-Active Derivatizing Reagents: A Head-to-Head Comparison
3,5-Dinitrobenzoyl chloride and 4-Nitrobenzoyl chloride are two of the most common reagents for enhancing UV detection of alcohols. Both react with alcohols to form esters that are highly UV-active. The resulting derivatives are often crystalline solids with sharp melting points, which can be used for identification.
Table 1: Comparison of Melting Points (°C) of Alcohol Derivatives
| Alcohol | 3,5-Dinitrobenzoate (B1224709) Derivative[1][2][3] | 4-Nitrobenzoate (B1230335) Derivative |
| Methanol | 107-112 | 94-96 |
| Ethanol (B145695) | 92-95 | 55-59 |
| 1-Propanol | 74 | - |
| 2-Propanol | 122 | - |
| 1-Butanol | 64 | - |
| 2-Butanol | 75 | - |
| 1-Pentanol | 46 | - |
| 3-Pentanol | 101 | - |
| 1-Hexanol | 58 | - |
| Cyclohexanol | 112 | - |
| Benzyl alcohol | 112 | - |
| 2-Phenylethanol | 108 | - |
| 3-Methyl-1-butanol | 61 | - |
| 4-Methyl-2-pentanol | 65 | - |
Reaction Yields:
Chiral Derivatizing Agents: Mosher's Acid for Stereochemical Analysis
For the determination of enantiomeric purity and absolute configuration of chiral alcohols, Mosher's acid (α-Methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used chiral derivatizing agent. It reacts with a chiral alcohol to form a pair of diastereomeric esters. These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the quantification of each enantiomer.
Table 2: Performance Characteristics of Mosher's Acid Derivatization
| Parameter | Description |
| Principle | Formation of diastereomeric esters with distinct NMR spectra. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing separate signals for each diastereomer. |
| Quantitative Data | Integration of NMR signals to determine enantiomeric excess (ee). |
| Qualitative Data | Analysis of chemical shift differences (Δδ) to determine absolute configuration. |
| Advantages | Reliable method for determining both enantiomeric purity and absolute configuration. |
| Limitations | Requires access to an NMR spectrometer and expertise in spectral analysis. The protocol can be more complex than simple derivatization for UV detection. |
Fluorescent Labeling Reagents: For Enhanced Sensitivity
When high sensitivity is required, fluorescent labeling reagents are the preferred choice. These reagents react with alcohols to introduce a highly fluorescent tag, enabling detection at very low concentrations using a fluorescence detector in HPLC.
Table 3: Comparison of Fluorescent Derivatization Reagents for Alcohols
| Reagent | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Key Features |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 265 | 315-345 | 0.004 g/L for ethanol | Versatile reagent for both UV and fluorescence detection. |
| Dansyl chloride | ~340 | ~520 | Analyte dependent | Well-established reagent for amines and phenols, also applicable to alcohols. |
| Carbazole-9-N-acetic acid | 335 | 360 | 0.1-0.4 pg per injection | Offers high sensitivity for the analysis of alcohols. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key derivatizing reagents discussed.
Protocol 1: Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
This protocol is a general procedure for the formation of 3,5-dinitrobenzoate esters for identification purposes.
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) (dried)
-
Toluene (dried)
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a dry test tube, dissolve approximately 0.2 g of 3,5-Dinitrobenzoyl chloride in 2 mL of dry toluene.
-
Add 0.1 g of the alcohol sample to the solution.
-
Add 2-3 drops of dry pyridine to the mixture.
-
Gently heat the mixture in a water bath at 60-70°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of 5% sodium bicarbonate solution and stir vigorously to precipitate the derivative and neutralize excess reagent.
-
Collect the solid derivative by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals.
-
Dry the crystals and determine their melting point.
Protocol 2: Derivatization of Alcohols with 4-Nitrobenzoyl Chloride
This protocol provides a general method for preparing 4-nitrobenzoate derivatives.
Materials:
-
Alcohol sample
-
4-Nitrobenzoyl chloride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a small flask, combine the alcohol (1 mmol) and 4-Nitrobenzoyl chloride (1.1 mmol).
-
If the alcohol is unreactive, a small amount of pyridine can be added.
-
Heat the mixture gently under reflux for 30 minutes.
-
After cooling, add 20 mL of diethyl ether and 20 mL of 5% sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.
-
Wash the organic layer with water, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude derivative.
-
Recrystallize the solid from ethanol to obtain pure 4-nitrobenzoate ester.
-
Determine the melting point of the purified derivative.
Protocol 3: Mosher's Ester Formation for Chiral Alcohols
This protocol describes the preparation of diastereomeric Mosher's esters for NMR analysis.[4]
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix gently. The reaction is typically complete within 30 minutes at room temperature.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Compare the spectra to identify the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.
-
Analyze the sign of the Δδ values to determine the absolute configuration based on the established Mosher's model.
-
Integrate the corresponding signals to determine the enantiomeric excess.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the derivatization procedures described above.
Conclusion
While this compound, through its acid chloride, remains a reliable and effective reagent for the derivatization of alcohols, a variety of powerful alternatives are available to meet specific analytical needs. For routine identification and enhanced UV detection, 4-Nitrobenzoyl chloride offers a comparable alternative. For the challenging task of stereochemical analysis, Mosher's acid is the gold standard, providing detailed information on enantiomeric purity and absolute configuration. When utmost sensitivity is paramount, fluorescent labeling reagents offer detection limits far exceeding those of traditional chromophoric tags. The selection of the optimal reagent and protocol will ultimately depend on the specific analytical question, the nature of the alcohol, and the instrumentation available. This guide provides the foundational data and methodologies to make an informed decision for your research.
References
A Head-to-Head Battle for Amino Acid Detection: DNBC vs. OPA Derivatization
A comprehensive guide for researchers, scientists, and drug development professionals on the sensitivity and application of 2,4-dinitro-1-fluorobenzene (DNBC) and o-phthalaldehyde (B127526) (OPA) for the derivatization of amino acids.
In the realm of amino acid analysis, derivatization is a critical step to enhance detectability, particularly for methods like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detectors. Among the myriad of derivatizing agents, DNBC (also known as Sanger's reagent or FDNB) and OPA have been historically and are currently widely employed. This guide provides an objective comparison of their performance, focusing on sensitivity, and includes supporting experimental data and detailed protocols to aid researchers in selecting the optimal method for their analytical needs.
At a Glance: Key Performance Metrics
| Feature | DNBC Derivatization | OPA Derivatization |
| Principle | Nucleophilic aromatic substitution | Formation of a fluorescent isoindole derivative |
| Detection Method | UV-Vis Absorbance (typically ~360 nm) | Fluorescence (Ex ~340 nm, Em ~450 nm) |
| Limit of Detection (LOD) | Micromolar (µM) to high picomolar (pmol) range | Femtomole (fmol) to low picomole (pmol) range |
| Reaction Speed | Slower, often requires heating | Rapid, occurs at room temperature |
| Derivative Stability | Highly stable | Less stable, requires timely analysis |
| Selectivity | Reacts with primary and secondary amines | Reacts primarily with primary amines in the presence of a thiol |
Diving Deeper: A Quantitative Comparison
The superior sensitivity of OPA derivatization is a significant advantage for the analysis of low-abundance amino acids. The fluorescent nature of the OPA-derivatized product allows for detection at much lower concentrations compared to the UV-absorbing DNP-amino acids formed with DNBC.
| Derivatizing Agent | Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| DNBC | LOQ: 25 mg/100g | [1] |
| Marfey's Reagent (DNBC analog) | LOD: 50 pmol | [2] |
| OPA | LOD: 14 fmol - 1 pmol | |
| OPA | LOD: 21 - 49 fmol/µL |
Note: Direct comparison of LOD/LOQ values across different studies can be challenging due to variations in instrumentation and experimental conditions. However, the general trend indicates a significantly lower detection limit for OPA.
Experimental Protocols: A Step-by-Step Guide
DNBC Derivatization Protocol for HPLC Analysis
This protocol is based on the method described for the determination of free amino acids.[1]
Reagents:
-
2,4-dinitrofluorobenzene (DNBC) solution (1% in acetonitrile)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Sulfosalicylic acid for sample extraction
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) formate
Procedure:
-
Sample Preparation: Extract free amino acids from the sample using sulfosalicylic acid.
-
Derivatization:
-
To 0.5 mL of the amino acid standard or sample solution, add 0.5 mL of 0.1 M borate buffer (pH 9.0).
-
Add 1.0 mL of 1% DNBC in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 60 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 2.0 mL of a solution containing 0.2 M glycine (B1666218) and 0.2 M NaOH to quench the reaction with excess DNBC.
-
Filter the solution through a 0.45 µm filter before HPLC injection.
-
-
HPLC Analysis:
-
Column: HSS T3 column
-
Mobile Phase: A gradient of acetonitrile and water with ammonium formate.
-
Detection: Diode-array detector at 360 nm.
-
OPA Derivatization Protocol for HPLC Analysis
This protocol is a generalized procedure based on common automated pre-column derivatization methods.
Reagents:
-
o-phthalaldehyde (OPA) solution: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Borate buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare amino acid standards and samples in a suitable buffer (e.g., 0.1 M HCl).
-
Automated Derivatization (typical autosampler program):
-
Mix 10 µL of the amino acid standard or sample with 30 µL of borate buffer in an autosampler vial.
-
Add 10 µL of the OPA reagent solution.
-
Mix and allow the reaction to proceed for 1-2 minutes at room temperature.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with excitation at approximately 340 nm and emission at approximately 450 nm.
-
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Conclusion: Making the Right Choice
The choice between DNBC and OPA derivatization hinges on the specific requirements of the analysis.
Choose OPA derivatization when:
-
High sensitivity is paramount: For quantifying trace amounts of amino acids, the fluorescence-based OPA method is superior.
-
Rapid analysis is required: The reaction is fast and can be easily automated for high-throughput screening.
-
Analyzing primary amino acids is the main goal: OPA is highly selective for primary amines.
Choose DNBC derivatization when:
-
Derivative stability is a major concern: DNP-amino acids are very stable, allowing for more flexibility in analysis time.
-
A UV-Vis detector is the only available option: DNBC provides a strong chromophore for UV detection.
-
Analysis of both primary and secondary amines is needed with a single reagent: DNBC reacts with both, although OPA can be combined with other reagents like FMOC to achieve this with higher sensitivity for both classes.
In modern analytical laboratories, the exceptional sensitivity of OPA derivatization, coupled with the speed and ease of automation, has made it the more popular choice for quantitative amino acid analysis. However, DNBC remains a valid, albeit less sensitive, alternative, particularly when its robust derivative stability is advantageous. Researchers should carefully consider their specific analytical needs, available instrumentation, and the concentration of the amino acids in their samples to make an informed decision.
References
Unveiling the Reactivity Landscape: A Comparative Guide to the Cross-Reactivity of 3,5-Dinitrobenzaldehyde
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of a molecule is paramount to predicting its biological interactions and potential off-target effects. This guide provides a comprehensive comparison of the reactivity of 3,5-Dinitrobenzaldehyde with a variety of common functional groups, supported by established chemical principles and a proposed experimental framework for quantitative analysis.
This compound is an aromatic aldehyde characterized by the presence of two strongly electron-withdrawing nitro groups. These groups significantly influence the reactivity of the aldehyde functionality, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity is central to its utility in chemical synthesis but also necessitates a thorough evaluation of its potential interactions with diverse functional groups present in complex biological systems.
Comparative Reactivity with Common Functional Groups
The reactivity of this compound with various functional groups is dictated by the nucleophilicity of the attacking species and the reaction conditions. A qualitative comparison of its expected reactivity is summarized below.
| Functional Group | Representative Compound | Expected Reactivity with this compound | Product Type |
| Primary Amine | Aniline, Benzylamine | High | Schiff Base (Imine) |
| Thiol | Cysteine, Glutathione | High | Hemithioacetal/Thioacetal |
| Secondary Amine | Diethylamine, Morpholine | Moderate to High | Enamine or Aminal |
| Alcohol | Methanol, Serine | Low (without catalyst) | Hemiacetal (unstable) |
| Amide | Acetamide, Glutamine | Very Low/Negligible | No significant reaction |
| Carboxylic Acid | Acetic Acid, Aspartic Acid | Very Low/Negligible | No significant reaction |
| Water | Water | Low | Hydrate (unstable) |
In-Depth Analysis of Key Reactions
Primary Amines: The reaction of this compound with primary amines is expected to be rapid and lead to the formation of a Schiff base (imine) through a nucleophilic addition-elimination mechanism. The electron-withdrawing nitro groups enhance the rate of both the initial nucleophilic attack by the amine and the subsequent dehydration step.
Thiols: Thiols are highly potent nucleophiles and are anticipated to react readily with the electrophilic carbonyl carbon of this compound to form a hemithioacetal. In the presence of excess thiol, this can proceed to form a more stable thioacetal. This reactivity is of particular significance in biological contexts due to the prevalence of cysteine residues in proteins and the antioxidant glutathione.
Secondary Amines: Secondary amines will react with this compound to form a carbinolamine intermediate. Depending on the structure of the amine and the reaction conditions, this can then lead to the formation of an enamine, if a proton is available on an adjacent carbon, or an aminal if a second equivalent of the amine reacts.
Alcohols and Water: In the absence of a catalyst, the reaction of this compound with alcohols or water to form hemiacetals or hydrates, respectively, is generally a reversible and unfavorable equilibrium. The resulting products are typically unstable and not readily isolated.
Amides and Carboxylic Acids: Amides and carboxylic acids are significantly weaker nucleophiles compared to amines and thiols. Consequently, they are not expected to exhibit significant cross-reactivity with this compound under physiological or standard organic reaction conditions.
Experimental Protocols for Cross-Reactivity Assessment
To quantitatively assess the cross-reactivity of this compound, a competitive reaction study can be employed.
Objective: To determine the relative reactivity of this compound with a panel of representative nucleophiles.
Materials:
-
This compound
-
Representative nucleophiles (e.g., benzylamine, N-methylbenzylamine, benzyl (B1604629) mercaptan, benzyl alcohol, acetamide, acetic acid)
-
Acetonitrile (B52724) (or other suitable aprotic solvent)
-
Internal standard (e.g., naphthalene)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, each nucleophile, and the internal standard in acetonitrile at known concentrations.
-
Reaction Setup: In a thermostatted vessel at a controlled temperature (e.g., 25°C), combine the this compound stock solution with an equimolar mixture of all the nucleophiles to be tested. The final concentration of all reactants should be equal.
-
Time-Course Analysis: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent mixture (e.g., acetonitrile/water with a small amount of acid to neutralize any basic amines).
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of this compound, the internal standard, and all potential products. Monitor the disappearance of the this compound peak and the appearance of new product peaks over time.
-
Data Analysis: Quantify the concentration of remaining this compound at each time point relative to the internal standard. The rate of consumption of this compound in the presence of the mixture of nucleophiles will provide a measure of its overall reactivity, and the relative abundance of the different products formed will indicate the selectivity towards each functional group.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the proposed experimental protocol for assessing the cross-reactivity of this compound.
A Comparative Analysis of 3,5-Dinitrobenzaldehyde and 2,4-Dinitrofluorobenzene for Peptide Analysis
For researchers, scientists, and drug development professionals engaged in peptide analysis, the selection of an appropriate derivatizing agent for N-terminal amino acid identification is a critical step. This guide provides a comparative analysis of the well-established Sanger's reagent, 2,4-dinitrofluorobenzene (DNFB), and a potential but undocumented alternative, 3,5-Dinitrobenzaldehyde. While DNFB has a long history of application in protein chemistry, the use of this compound for this purpose is not described in the current scientific literature. This guide will therefore provide a thorough overview of DNFB's performance, supported by experimental protocols, and a theoretical examination of how this compound might function in a similar capacity, based on fundamental chemical principles.
Introduction to N-Terminal Analysis
Determining the N-terminal amino acid of a peptide or protein is fundamental for protein sequencing, characterization, and understanding its function. The process typically involves the chemical labeling of the free α-amino group of the N-terminal residue, followed by hydrolysis of the peptide bonds and subsequent identification of the labeled amino acid.
2,4-Dinitrofluorobenzene (DNFB) , also known as Sanger's reagent, was famously used by Frederick Sanger in his pioneering work to determine the amino acid sequence of insulin.[1][2] It reacts with the N-terminal amino group via nucleophilic aromatic substitution to form a stable dinitrophenyl (DNP) derivative.[2]
This compound , on the other hand, is not a reagent that is documented for this application. However, based on its chemical structure, a potential reaction with the N-terminal amino group could proceed via a reductive amination pathway.
Comparative Performance and Characteristics
The following table summarizes the known characteristics of 2,4-Dinitrofluorobenzene and the hypothetical characteristics of this compound for peptide analysis.
| Parameter | 2,4-Dinitrofluorobenzene (DNFB) | This compound (Hypothetical) |
| Reaction Type | Nucleophilic Aromatic Substitution | Reductive Amination |
| Reaction Product | Dinitrophenyl (DNP)-peptide | Secondary amine-linked peptide |
| Reaction Conditions | Mildly alkaline (pH ~8-9) | Mildly acidic (pH ~6-7) with a reducing agent |
| Product Stability | DNP-amino acid bond is stable to acid hydrolysis[2] | Secondary amine bond is stable |
| Detection Method | Colorimetric or UV-Vis spectroscopy of the yellow DNP-amino acid[2] | Likely requires further derivatization for colorimetric/fluorometric detection or analysis by mass spectrometry |
| Side Reactions | Can react with the ε-amino group of lysine (B10760008) and the phenolic hydroxyl group of tyrosine[2] | Potential for Schiff base instability without efficient reduction, possible side reactions with other nucleophilic groups |
| Established Use | Yes, widely documented since the 1940s[1] | No documented use for N-terminal peptide analysis |
Reaction Mechanisms
The chemical reactions of these two reagents with the N-terminal amino group of a peptide are fundamentally different.
2,4-Dinitrofluorobenzene (Sanger's Reagent)
DNFB reacts with the uncharged N-terminal α-amino group of a peptide in a nucleophilic aromatic substitution reaction. The highly electronegative nitro groups on the benzene (B151609) ring activate the fluorine atom for displacement by the nucleophilic amine.
This compound (Hypothetical Reaction)
The aldehyde group of this compound could react with the N-terminal amino group to form a Schiff base (imine). This intermediate would then need to be reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage in a process known as reductive amination.[3]
Experimental Protocols
N-Terminal Analysis using 2,4-Dinitrofluorobenzene
This protocol is based on the classical Sanger method.
Materials:
-
Peptide sample
-
1% (w/v) 2,4-Dinitrofluorobenzene (DNFB) in ethanol
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
6 M Hydrochloric acid (HCl)
-
Ether
-
Chromatography system (e.g., HPLC or TLC) with appropriate standards for DNP-amino acids
Procedure:
-
Derivatization: Dissolve the peptide sample in the sodium bicarbonate buffer. Add an excess of the DNFB solution and incubate at 40°C for 1-2 hours.[4] The solution will turn yellow upon formation of the DNP-peptide.
-
Purification of DNP-Peptide: Acidify the reaction mixture with HCl to precipitate the DNP-peptide. Collect the precipitate by centrifugation and wash with water, ethanol, and ether to remove unreacted DNFB.
-
Hydrolysis: Resuspend the DNP-peptide in 6 M HCl and heat at 110°C for 12-24 hours in a sealed, evacuated tube to hydrolyze the peptide bonds.[2]
-
Extraction of DNP-Amino Acid: After hydrolysis, extract the yellow DNP-amino acid into ether. The other, unlabeled amino acids will remain in the aqueous phase.
-
Identification: Evaporate the ether and redissolve the DNP-amino acid in a suitable solvent. Identify the DNP-amino acid by comparing its chromatographic behavior with that of known DNP-amino acid standards.
Hypothetical Protocol for N-Terminal Analysis using this compound
This protocol is based on the principles of reductive amination.[3]
Materials:
-
Peptide sample
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
6 M Hydrochloric acid (HCl)
-
Analytical instrumentation (e.g., LC-MS)
Procedure:
-
Derivatization: Dissolve the peptide sample in the phosphate buffer. Add an excess of this compound followed by the addition of sodium cyanoborohydride. Incubate the reaction mixture at room temperature for 2-4 hours.
-
Quenching and Purification: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer). Purify the derivatized peptide using a suitable method like reversed-phase HPLC.
-
Hydrolysis: Hydrolyze the purified, derivatized peptide with 6 M HCl at 110°C for 12-24 hours.
-
Identification: Analyze the hydrolysate using a sensitive analytical technique such as LC-MS to identify the modified N-terminal amino acid based on its unique mass.
Experimental Workflow
The general workflow for N-terminal peptide analysis involves derivatization, hydrolysis, and identification.
Conclusion
2,4-Dinitrofluorobenzene (DNFB) is a historically significant and well-characterized reagent for the N-terminal analysis of peptides. Its reaction mechanism, protocol, and performance are thoroughly documented, making it a reliable, albeit older, method. The primary drawbacks of the Sanger method are that it is a destructive method, hydrolyzing the entire peptide to identify a single residue, and its sensitivity is lower than more modern fluorescence-based or mass spectrometry methods.[5][6]
In contrast, there is no evidence in the scientific literature to support the use of this compound for N-terminal peptide analysis. While a hypothetical reaction based on reductive amination can be proposed, its efficiency, selectivity, and the stability of the resulting product are unknown. A reductive amination approach could potentially offer milder reaction conditions compared to the alkaline conditions required for DNFB. However, the necessity of a reducing agent and the potential for side reactions would need to be carefully investigated.
For researchers and professionals in drug development, the choice of N-terminal analysis reagent will depend on the specific requirements of their study. For routine, qualitative identification of an N-terminal amino acid where sample amount is not limiting, the established DNFB method can still be a viable option. However, for applications requiring high sensitivity, high throughput, or sequential analysis, more modern techniques such as Edman degradation (using phenylisothiocyanate) or mass spectrometry-based methods are superior.[5] The exploration of novel reagents like this compound would require significant research and development to validate their utility and performance in peptide analysis.
References
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. quora.com [quora.com]
Performance of different catalysts in 3,5-Dinitrobenzaldehyde reactions
For Researchers, Scientists, and Drug Development Professionals
The catalytic reduction of 3,5-dinitrobenzaldehyde is a critical transformation in synthetic chemistry, yielding valuable intermediates such as 3-amino-5-nitrobenzaldehyde and 3,5-diaminobenzaldehyde, which are precursors for various pharmaceuticals and specialty chemicals. The choice of catalyst is paramount in controlling the selectivity and efficiency of this reaction, dictating whether the reduction proceeds to the mono-amino or di-amino product. This guide provides a comparative overview of the performance of different catalysts in the hydrogenation of this compound, supported by generalized experimental data and protocols.
Performance Comparison of Catalysts
The selection of a suitable catalyst for the hydrogenation of this compound depends on the desired product. Noble metal catalysts, particularly palladium and platinum, are highly effective for the reduction of nitro groups. Raney Nickel, a non-precious metal catalyst, also demonstrates significant activity. The selectivity of the reaction towards the partially reduced 3-amino-5-nitrobenzaldehyde or the fully reduced 3,5-diaminobenzaldehyde is influenced by the catalyst type, solvent, and reaction conditions.
Disclaimer: Direct, side-by-side comparative studies for the catalytic hydrogenation of this compound are not extensively available in the public domain. The following table summarizes the expected performance of common catalysts based on their general reactivity towards dinitroaromatic compounds. The presented values are illustrative and may vary depending on the specific experimental conditions.
| Catalyst | Support | Typical Loading (w/w%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Predominant Product | Conversion (%) | Selectivity (%) | Reaction Time (h) |
| Palladium on Carbon (Pd/C) | Activated Carbon | 5-10% | 1-5 | 25-80 | Methanol, Ethanol | 3,5-Diaminobenzaldehyde | >95 | >90 | 2-6 |
| Platinum on Carbon (Pt/C) | Activated Carbon | 5% | 1-5 | 25-80 | Ethanol, Acetic Acid | 3,5-Diaminobenzaldehyde | >95 | >90 | 2-6 |
| Raney Nickel | - | - | 10-50 | 50-150 | Ethanol, Methanol | 3,5-Diaminobenzaldehyde | >90 | >85 | 4-10 |
| Ruthenium on Carbon (Ru/C) | Activated Carbon | 5% | 10-50 | 80-150 | Ethanol | 3,5-Diaminobenzaldehyde | High | Moderate-High | 4-8 |
| Iron (Fe) Powder | - | - | - | 50-100 | Acetic Acid/Ethanol | 3-Amino-5-nitrobenzaldehyde | Moderate | Moderate-High | 6-12 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the catalytic hydrogenation of dinitroaromatic compounds, which can be adapted for this compound.
General Protocol for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the reduction of a nitroaromatic compound using Pd/C as the catalyst and hydrogen gas.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Hydrogen gas source
-
Filter aid (e.g., Celite)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
-
Charging the Reactor: In an inert atmosphere (e.g., under nitrogen or argon), add this compound to the vessel, followed by the solvent (e.g., methanol). Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas 3-5 times to remove air. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the mixture vigorously at the desired temperature (e.g., 25-50°C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst is pyrophoric and should be handled with care, especially when dry.[1] The filter cake should be kept wet with solvent or water.
-
Isolation: The filtrate containing the product can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
General Protocol for Catalytic Hydrogenation using Raney Nickel
This protocol describes a typical procedure for the reduction of a nitroaromatic compound using Raney Nickel.[2]
Materials:
-
This compound
-
Raney Nickel (as a slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogenation apparatus
Procedure:
-
Reactor Setup: Add the this compound and solvent to the hydrogenation reactor.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Ran.ey Nickel slurry to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired level (e.g., 10-50 atm). Heat the reaction mixture to the target temperature (e.g., 50-150°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction until completion. After cooling and venting the hydrogen, the Raney Nickel can be carefully filtered off. Caution: Raney Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.[2]
-
Product Isolation: The product is isolated from the filtrate by solvent evaporation and subsequent purification.
Visualizing the Process
Diagrams can provide a clear and concise understanding of complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for catalyst screening and a plausible reaction pathway for the hydrogenation of this compound.
The reduction of the two nitro groups is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated.[3][4] The selective hydrogenation to 3-amino-5-nitrobenzaldehyde requires careful control of the catalyst and reaction conditions to stop the reaction at the intermediate stage. More vigorous conditions and less selective catalysts tend to lead to the formation of the fully reduced 3,5-diaminobenzaldehyde.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Aminoglycoside Quantification: A Spectrophotometric Approach Versus LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a classic spectrophotometric method for the determination of the aminoglycoside antibiotic, kanamycin (B1662678), with the modern, high-sensitivity Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) technique.
This comparison aims to equip laboratory professionals with the necessary information to select the most appropriate analytical method for their specific needs, considering factors such as instrumentation availability, sample throughput requirements, and the desired level of sensitivity and selectivity. While the initial query specified a 3,5-Dinitrobenzaldehyde-based method, literature points towards the use of other chromogenic reagents for the colorimetric analysis of aminoglycosides. This guide focuses on a validated spectrophotometric method using ascorbic acid for the quantification of kanamycin and compares it with a comprehensive LC-MS/MS method applicable to a range of aminoglycosides.
Data Presentation: A Head-to-Head Comparison
The performance of analytical methods is best assessed through a direct comparison of their key validation parameters. The following tables summarize the quantitative data for both the spectrophotometric and LC-MS/MS methods for the analysis of aminoglycoside antibiotics.
Table 1: Performance Characteristics of a Spectrophotometric Method for Kanamycin Analysis. [1][2]
| Validation Parameter | Performance Metric |
| Analyte | Kanamycin |
| Method | Spectrophotometry (Ascorbic Acid) |
| Linearity Range | 40 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 8.58 µg/mL (at 390 nm), 9.6 µg/mL (at 530 nm) |
| Limit of Quantification (LOQ) | 32.15 µg/mL (at 390 nm), 28.6 µg/mL (at 530 nm) |
| Accuracy (% Recovery) | 100.09 ± 0.28% (at 390 nm), 99.98 ± 0.88% (at 530 nm) |
| Precision (% RSD) | 0.38 - 2.30% |
Table 2: Performance Characteristics of an LC-MS/MS Method for Aminoglycoside Analysis. [3]
| Validation Parameter | Performance Metric |
| Analytes | Streptomycin, Dihydrostreptomycin, Spectinomycin, Apramycin, Kanamycin, Paromomycin, Gentamicin, Neomycin |
| Method | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) |
| Linearity | Established around Maximum Residue Limits (MRLs) |
| Correlation Coefficient (r²) | Not explicitly stated, but method fulfilled EC Decision 2002/657/EC requirements |
| Decision Limit (CCα) & Detection Capability (CCβ) | Fulfilled requirements of Commission Decision 2002/657/EC |
| Accuracy (% Recovery) | 94 - 103% |
| Precision (Relative Repeatability, RSDr) | 3.6 - 9.7% |
| Precision (Within-laboratory Reproducibility, RSDwR) | 4.6 - 10.0% |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. Below are the methodologies for the spectrophotometric analysis of kanamycin and the LC-MS/MS analysis of multiple aminoglycosides.
Spectrophotometric Method for Kanamycin using Ascorbic Acid[1][2]
This method is based on the reaction of the primary amino groups of kanamycin with ascorbic acid in an organic solvent to form a colored product that can be quantified using a spectrophotometer.
1. Preparation of Solutions:
-
Kanamycin Stock Solution (4000 µg/mL): Accurately weigh 40 mg of kanamycin standard and dissolve it in 10 mL of distilled water.
-
Ascorbic Acid Solution (0.2% w/v): Prepare a fresh solution of 0.2% ascorbic acid in Dimethyl Sulfoxide (DMSO).
2. Calibration Curve Construction:
-
Create a series of dilutions from the kanamycin stock solution to obtain final concentrations ranging from 40 to 200 µg/mL.
-
To 0.5 mL of each dilution, add 2 mL of the freshly prepared ascorbic acid solution.
-
Complete the volume to 10 mL with DMSO.
-
Heat the solutions in a boiling water bath for 40 minutes.
-
After cooling to room temperature, measure the absorbance at 390 nm and 530 nm against a reagent blank.
-
Plot the absorbance versus concentration to construct the calibration curve.
3. Sample Analysis:
-
Prepare the sample solution containing kanamycin to fall within the linear range of the calibration curve.
-
Follow the same procedure as for the calibration curve construction (derivatization and absorbance measurement).
-
Determine the concentration of kanamycin in the sample from the calibration curve.
LC-MS/MS Method for Multiple Aminoglycosides[4]
This method provides a highly sensitive and selective approach for the simultaneous determination of several aminoglycoside residues in various matrices.
1. Sample Extraction:
-
Homogenize the sample (e.g., milk, muscle, kidney).
-
Extract the aminoglycosides using a trichloroacetic acid solution.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition an appropriate SPE cartridge.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the aminoglycosides from the cartridge.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of these polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each aminoglycoside, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
Use a matrix-matched calibration curve with an internal standard (e.g., tobramycin) for accurate quantification.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the spectrophotometric method and a conceptual representation of the LC-MS/MS analytical process.
References
A Comparative Guide to Benzoyl Chloride and 3,5-Dinitrobenzoyl Chloride for Analyte Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of target molecules is paramount. Many analytes, particularly those lacking a strong chromophore or having high polarity, present challenges for modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides an objective comparison of two common derivatizing agents: benzoyl chloride and its dinitro-substituted analogue, 3,5-dinitrobenzoyl chloride.
Both benzoyl chloride and 3,5-dinitrobenzoyl chloride react with nucleophilic functional groups, primarily primary and secondary amines and hydroxyl groups, to form stable amide and ester derivatives, respectively. This process, known as benzoylation, enhances the analytical performance of target molecules in several ways. The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to improved retention and separation on reversed-phase HPLC columns.[1] Furthermore, the benzoyl moiety can improve ionization efficiency in mass spectrometry.[1]
The key difference between the two reagents lies in the two nitro groups on the benzene (B151609) ring of 3,5-dinitrobenzoyl chloride. These electron-withdrawing groups significantly impact the reagent's reactivity and the properties of the resulting derivatives.[2] This guide will delve into these differences, providing experimental data and protocols to aid in the selection of the most appropriate derivatizing agent for your specific application.
Performance Comparison: Benzoyl Chloride vs. 3,5-Dinitrobenzoyl Chloride
The choice between benzoyl chloride and 3,5-dinitrobenzoyl chloride depends on the specific analytical challenge, including the nature of the analyte, the required sensitivity, and the available detection methods. The following table summarizes key performance parameters based on experimental data from various studies. It is important to note that a direct side-by-side comparison for all parameters under identical conditions is not always available in the literature; therefore, the presented data is a compilation from different sources.
| Parameter | Benzoyl Chloride | 3,5-Dinitrobenzoyl Chloride | Key Advantages and Considerations |
| Reactivity | High | Very High | The electron-withdrawing nitro groups on 3,5-dinitrobenzoyl chloride make the carbonyl carbon more electrophilic, leading to faster reaction times and potentially allowing for milder reaction conditions.[3] |
| Reaction Time | Typically < 1 to 5 minutes at room temperature.[4][5] | Approximately 3 minutes at room temperature.[6] | Both reagents offer rapid derivatization, making them suitable for high-throughput applications. |
| Typical Analytes | Primary and secondary amines, phenols, thiols, and some alcohols.[7] | Primary and secondary amines, and alcohols.[8] | Both are versatile, but 3,5-dinitrobenzoyl chloride is particularly favored for analytes requiring enhanced UV detection. |
| Detection Methods | Primarily LC-MS/MS.[7] | HPLC-UV, LC-MS.[2][6] | The dinitrobenzoyl derivatives have strong UV absorbance, making 3,5-dinitrobenzoyl chloride ideal for laboratories equipped with UV detectors.[2] |
| Limits of Detection (LODs) | pM to nM range for many neurochemicals by LC-MS/MS.[7] | 124-864 µg/L for biogenic amines by HPLC-UV.[6] | Benzoyl chloride, when coupled with sensitive MS detection, can achieve very low detection limits. The LODs for 3,5-dinitrobenzoyl chloride are highly dependent on the analyte's molar absorptivity. |
| Chiral Separations | Not typically used for this purpose. | Widely used for the derivatization of racemic mixtures to form diastereomers that can be separated on achiral stationary phases.[9] | The rigid structure and potential for multiple interactions of the 3,5-dinitrobenzoyl group make it an excellent choice for chiral resolution. |
| Internal Standards | ¹³C-labeled benzoyl chloride is commercially available for creating stable isotope-labeled internal standards.[7] | Not as readily available in isotopically labeled forms. | The availability of ¹³C-benzoyl chloride is a significant advantage for quantitative accuracy in MS-based methods. |
| Derivative Stability | Benzoylated products are stable for up to a week at room temperature and for six months at -80°C.[7] | Derivatives are generally stable. | Both reagents produce derivatives suitable for routine analysis without significant degradation. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for both benzoyl chloride and 3,5-dinitrobenzoyl chloride.
Protocol 1: Benzoyl Chloride Derivatization of Neurochemicals for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of neurochemicals in biological samples.[7]
Materials:
-
Sample (e.g., tissue homogenate supernatant, serum)
-
100 mM Sodium Carbonate
-
2% (v/v) Benzoyl Chloride in Acetonitrile (B52724)
-
Internal Standard Mixture
-
Acetonitrile
-
Water
Procedure:
-
Sample Preparation: For protein-containing samples like serum, precipitate proteins by adding 80 µL of ice-cold acetonitrile to 20 µL of the sample. Vortex and centrifuge at 12,100 x g for 10 minutes. Use the supernatant for derivatization.
-
Derivatization: To 20 µL of the sample supernatant, add sequentially:
-
10 µL of 100 mM sodium carbonate.
-
10 µL of 2% (v/v) benzoyl chloride in acetonitrile.
-
10 µL of the internal standard mixture.
-
-
Quenching and Dilution: Add 50 µL of water to the reaction mixture to reduce the organic content.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: 3,5-Dinitrobenzoyl Chloride Derivatization of Biogenic Amines for HPLC-UV Analysis
This protocol is based on a method for the determination of biogenic amines in fermented foods.[6]
Materials:
-
Sample extract
-
1 M Sodium Hydroxide (NaOH)
-
2-Propanol
-
50 mM 3,5-Dinitrobenzoyl Chloride in Acetonitrile
-
2 M Hydrochloric Acid (HCl)
Procedure:
-
Derivatization:
-
Place the sample in a suitable reaction vessel.
-
Add 1 M NaOH to achieve a basic pH.
-
Add 2-propanol.
-
Add 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile.
-
Allow the reaction to proceed for 3 minutes at room temperature.
-
-
Termination: Stop the reaction by adding 2 M HCl.
-
Analysis: The derivatized sample can then be analyzed by HPLC with UV detection at 260 nm.
Visualizing the Workflow and Selection Process
To further clarify the derivatization process and the decision-making involved in choosing a reagent, the following diagrams are provided.
Caption: General experimental workflow for derivatization.
Caption: Logical guide for selecting the appropriate derivatizing agent.
Conclusion
Both benzoyl chloride and 3,5-dinitrobenzoyl chloride are highly effective derivatizing agents for amines and alcohols, significantly improving their analytical determination.
-
Benzoyl chloride is an excellent choice for LC-MS/MS applications, especially when high sensitivity and the use of stable isotope-labeled internal standards are required. Its rapid reaction kinetics and the stability of its derivatives make it a robust tool for targeted metabolomics and other quantitative studies.
-
3,5-Dinitrobenzoyl chloride stands out for applications involving UV detection due to the strong chromophoric properties of its derivatives.[2] Its enhanced reactivity can be advantageous for certain analytes. Furthermore, it is a well-established reagent for the successful chiral separation of racemic compounds.[9]
The selection between these two reagents should be based on a careful consideration of the analyte's properties, the available analytical instrumentation, and the specific goals of the study. The protocols and data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of derivatization in your analytical workflow.
References
- 1. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 9. Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Creatinine Assays: 3,5-Dinitrobenzoic Acid Method vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise measurement of creatinine (B1669602), a key biomarker for renal function, is paramount in clinical diagnostics and drug development. While the classic Jaffe and enzymatic assays have been the mainstay for creatinine determination, the 3,5-dinitrobenzoic acid (DNBA) method offers a compelling alternative with distinct advantages. This guide provides an objective comparison of the accuracy and precision of the DNBA assay against the Jaffe and enzymatic methods, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of the three creatinine assays.
| Performance Metric | 3,5-Dinitrobenzoic Acid (DNBA) Assay | Jaffe Reaction Assay | Enzymatic Assay |
| Principle | Colorimetric reaction in an alkaline medium forming a colored complex. | Reaction of creatinine with picric acid in an alkaline solution to form a reddish-orange Janovski complex.[1] | A multi-step enzymatic cascade involving creatininase, creatinase, and sarcosine (B1681465) oxidase, ultimately producing a detectable colored or fluorescent product.[2][3] |
| Accuracy (Bias) | Generally high accuracy with good recovery (98-102%). Less susceptible to interference from common pseudo-creatinine chromogens.[4] | Prone to positive bias due to interference from non-creatinine chromogens such as glucose, proteins, and certain drugs.[5][6] | High accuracy with minimal interference from common endogenous and exogenous substances.[2][6] |
| Intra-assay Precision (CV%) | Typically < 5% | Can range from < 4% to higher values depending on the specific protocol and instrumentation.[6][7] | Generally < 3% |
| Inter-assay Precision (CV%) | Typically < 10% | Can range from < 5% to over 10% depending on standardization across labs.[6][8] | Generally < 5% |
| Common Interferences | Less interference from pseudo-creatinine chromogens compared to the Jaffe method.[4] | Glucose, ascorbic acid, pyruvate, acetoacetate, proteins, cephalosporins.[5] | Minimal; some assays may be affected by extremely high levels of bilirubin (B190676) or certain drugs.[2] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the fundamental protocols for each assay.
3,5-Dinitrobenzoic Acid (DNBA) Assay Protocol
This method is based on the reaction of creatinine with 3,5-dinitrobenzoic acid in an alkaline solution to produce a colored product.
Reagents:
-
Creatinine Stock Standard (1 g/L): Dissolve 1 g of creatinine in 1 L of 0.1 N HCl.
-
Working Standards: Prepare a series of dilutions from the stock standard.
-
3,5-Dinitrobenzoic Acid Reagent: Dissolve 2 g of 3,5-dinitrobenzoic acid in 100 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Sodium Hydroxide (NaOH) Solution (0.75 N): Dissolve 30 g of NaOH in 1 L of deionized water.
Procedure:
-
Sample Preparation: Deproteinize serum samples by adding a tungstic acid solution.
-
Reaction Mixture: To 1.0 mL of the deproteinized sample, standard, or blank, add 2.0 mL of the 3,5-dinitrobenzoic acid reagent.
-
Initiate Reaction: Add 1.0 mL of 0.75 N NaOH and mix thoroughly.
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting colored complex at 520 nm using a spectrophotometer.
-
Calculation: Determine the creatinine concentration from a standard curve.
Jaffe Reaction Assay Protocol
The Jaffe method relies on the reaction between creatinine and picric acid in an alkaline environment.
Reagents:
-
Picric Acid Solution (Saturated): Dissolve picric acid in deionized water until saturation.
-
Sodium Hydroxide (NaOH) Solution (10% w/v): Dissolve 100 g of NaOH in 1 L of deionized water.
-
Working Alkaline Picrate (B76445) Reagent: Mix 5 parts of saturated picric acid solution with 1 part of 10% NaOH solution immediately before use.
Procedure:
-
Sample Preparation: Prepare a protein-free filtrate of the serum sample.
-
Reaction Mixture: In a test tube, combine 2.0 mL of the protein-free filtrate with 1.0 mL of the working alkaline picrate reagent.
-
Incubation: Incubate the mixture at room temperature for 15 minutes.
-
Measurement: Read the absorbance of the orange-red colored complex at 520 nm.
-
Calculation: Calculate the creatinine concentration by comparing the absorbance to that of a known standard.
Enzymatic Creatinine Assay Protocol
This assay utilizes a series of enzymatic reactions for the specific determination of creatinine.
Reagents:
-
Reagent 1 (R1): Buffer solution containing creatinase, sarcosine oxidase, and ascorbate (B8700270) oxidase.
-
Reagent 2 (R2): Buffer solution containing creatininase, peroxidase, 4-aminoantipyrine (B1666024) (4-AAP), and a chromogen.
-
Creatinine Calibrator: A solution of known creatinine concentration.
Procedure:
-
Initial Reaction: Mix the sample with Reagent 1 and incubate to eliminate endogenous creatine (B1669601) and other interfering substances.
-
Second Reaction: Add Reagent 2 to the mixture. Creatininase converts creatinine to creatine. Creatinase then acts on the newly formed creatine to produce sarcosine, which is oxidized by sarcosine oxidase to generate hydrogen peroxide (H₂O₂).
-
Color Development: The H₂O₂ reacts with a chromogen in the presence of peroxidase to produce a colored product.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 546 nm).
-
Calculation: The creatinine concentration is directly proportional to the change in absorbance and is calculated against a calibrator.[3][9]
Visualizing the Chemistry and Workflow
The following diagrams illustrate the chemical reactions and experimental workflows for each creatinine assay.
Figure 1: Chemical reaction pathways for creatinine assays.
Figure 2: Simplified experimental workflows for creatinine assays.
Conclusion
The choice of a creatinine assay depends on the specific requirements of the research or clinical setting. The 3,5-dinitrobenzoic acid method emerges as a robust and reliable alternative to the traditional Jaffe reaction, offering improved specificity and reduced interference from common chromogens. While the enzymatic method provides the highest specificity and is less prone to interference, the DNBA assay presents a cost-effective option with comparable accuracy for many applications. The Jaffe method , despite its historical significance and low cost, is hampered by its susceptibility to a wide range of interferences, which can lead to inaccuracies, particularly in complex biological matrices. For researchers and professionals in drug development, where precision and accuracy are critical, both the DNBA and enzymatic assays represent superior choices over the classic Jaffe method.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. diazyme.com [diazyme.com]
- 3. labtest.com.br [labtest.com.br]
- 4. [A kinetic method for the direct determination of creatinine in serum with 3,5-dinitrobenzoic acid without deproteinization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. saudijournals.com [saudijournals.com]
- 8. Impact of standardized calibration on the inter-assay variation of 14 automated assays for the measurement of creatinine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
A Comparative Guide to the Selectivity of 3,5-Dinitrobenzaldehyde for Primary vs. Secondary Amines in Drug Development and Scientific Research
For researchers, scientists, and drug development professionals, the precise and selective derivatization of primary and secondary amines is a critical step in numerous analytical and synthetic workflows. 3,5-Dinitrobenzaldehyde emerges as a reagent of interest due to the enhanced electrophilicity of its carbonyl carbon, a direct consequence of the strong electron-withdrawing nature of its two nitro groups.[1][2] This guide provides an objective comparison of the reactivity of this compound with primary and secondary amines, supported by theoretical principles and available experimental data for analogous reactions. We further compare its performance with alternative derivatizing agents and provide detailed experimental protocols for context.
The Reaction Landscape: Imine vs. Enamine Formation
The reaction of an aldehyde with an amine is a cornerstone of organic chemistry. With primary amines, aldehydes undergo a nucleophilic addition followed by dehydration to form a Schiff base, a compound containing a carbon-nitrogen double bond (an imine).[3][4] In contrast, the reaction with a secondary amine proceeds through a similar initial addition but, lacking a second proton on the nitrogen, results in the formation of an enamine, characterized by a carbon-carbon double bond adjacent to the nitrogen atom.[3][5]
The heightened reactivity of this compound is attributed to the potent inductive and resonance electron-withdrawing effects of the two nitro groups.[6] These groups significantly increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by amines.[1][2]
Selectivity of this compound: A Theoretical and Indirect Assessment
Electronic Effects: Both primary and secondary amines are nucleophilic. Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups. This would suggest a faster initial reaction with this compound.
Steric Hindrance: The rate-determining step in imine and enamine formation can be influenced by steric hindrance.[7][8][9] The approach of the amine to the electrophilic carbonyl carbon is sensitive to the bulk of the substituents on both reactants. Secondary amines, with two organic substituents, are sterically more hindered than primary amines. This steric clash can be exacerbated by the planar structure of the benzaldehyde (B42025) derivative. For bulky amines, this steric hindrance can significantly slow down the reaction rate, potentially favoring the reaction with less hindered primary amines.
Reaction Mechanism and Stability: The formation of a stable, conjugated Schiff base from a primary amine is often a thermodynamically favored process, especially with aromatic aldehydes.[4] Enamines, while readily formed, can be less stable than their imine counterparts.[10]
Based on these principles, it is plausible that while the initial nucleophilic attack might be faster with less hindered secondary amines, the overall reaction rate and product yield could favor primary amines, especially if either the amine or the aldehyde is sterically demanding. The enhanced electrophilicity of this compound would likely accelerate both reactions, but the inherent steric differences between primary and secondary amines remain a key determinant of selectivity.
Performance Comparison with Alternative Derivatizing Agents
Several other reagents are commonly used for the derivatization of amines for analytical purposes, particularly for chromatography. A comparison of their key characteristics is presented below.
| Reagent | Amine Selectivity | Detection Method | Key Advantages | Key Disadvantages |
| This compound | Likely favors primary amines under certain conditions, but reacts with both. | UV-Vis | Enhanced reactivity of aldehyde. | Lack of extensive studies on selectivity; potential for side reactions. |
| o-Phthalaldehyde (OPA) | Selective for primary amines in the presence of a thiol.[11][12] | Fluorescence | High sensitivity; rapid reaction at room temperature.[11] | Derivatives can be unstable.[11] |
| Dansyl Chloride | Reacts with both primary and secondary amines.[11] | Fluorescence, UV-Vis | Forms stable derivatives; widely used. | Long reaction times; can also react with phenols. |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Reacts with both primary and secondary amines.[11] | Fluorescence, UV-Vis | Rapid reaction; forms stable derivatives.[11] | Can be less selective than OPA. |
| 2,4-Dinitrofluorobenzene (DNFB) | Reacts with both primary and secondary amines.[11] | UV-Vis | Forms stable derivatives. | Slower reaction rates compared to others. |
Experimental Protocols
General Protocol for Derivatization with this compound for HPLC Analysis
Reagents:
-
This compound solution (e.g., 10 mM in a suitable organic solvent like acetonitrile (B52724) or methanol)
-
Amine standard solutions (primary and secondary, e.g., 1 mM in the same solvent)
-
Acid catalyst (e.g., glacial acetic acid)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient)
Procedure:
-
In a clean vial, mix 100 µL of the amine standard solution with 100 µL of the this compound solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 µL).
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., room temperature or slightly elevated, 40-60°C) for a specific time (e.g., 30-60 minutes). The optimal time and temperature would need to be determined experimentally.
-
Stop the reaction by adding a quenching agent or by dilution with the mobile phase.
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
Monitor the formation of the derivative product at a suitable wavelength (e.g., around 254 nm or a wavelength where the derivative shows maximum absorbance).
-
Quantify the product peak area to determine the extent of the reaction.
To compare the selectivity, this procedure would be carried out in parallel for a primary and a secondary amine, and the reaction rates or product yields would be compared. A competitive experiment, where both a primary and a secondary amine are present in the same reaction mixture, could also be performed to directly assess the preferential reactivity of this compound.
Visualizing the Reaction Pathways
The distinct reaction pathways of this compound with primary and secondary amines can be visualized as follows:
Experimental Workflow for Selectivity Analysis
A typical workflow for determining the selectivity of this compound is outlined below.
Conclusion
This compound is a highly reactive aldehyde that holds promise as a derivatizing agent for amines. While a definitive quantitative comparison of its selectivity for primary versus secondary amines is not well-documented, a consideration of electronic and steric effects suggests a nuanced reactivity profile. For sterically unhindered amines, the greater nucleophilicity of secondary amines may lead to faster initial reaction rates. However, for bulkier substrates, steric hindrance is likely to dominate, favoring the derivatization of primary amines.
In practical applications, especially in complex matrices encountered in drug development, the choice of derivatizing agent will depend on the specific analytical challenge. For selective analysis of primary amines, reagents like OPA offer a clear advantage. When derivatization of both amine types is required, or when leveraging the strong chromophoric properties of the dinitrophenyl group is desired, this compound presents a viable option, though careful optimization of reaction conditions would be necessary to control and understand its selectivity. Further empirical studies are warranted to fully elucidate the quantitative selectivity of this reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,5-Dinitrobenzaldehyde
For Immediate Reference: Treat 3,5-Dinitrobenzaldehyde as Hazardous Waste
Researchers and professionals in drug development must handle this compound with stringent safety protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment. Proper disposal is not just a matter of best practice but a regulatory necessity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. Based on data for closely related nitroaromatic compounds, it is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation or damage.[1] Therefore, all handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dust is generated, a particulate respirator may be necessary.
In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up using non-sparking tools and placed into a suitable, sealed container for disposal.[2][3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. It should never be disposed of down the drain or in regular trash.
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions. It is incompatible with strong oxidizing agents.[3]
-
Containerization: Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container. The container must be in good condition to prevent leaks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area. Ensure it is stored away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.[2] Adhere to all local, regional, and national environmental regulations for hazardous waste disposal.[2][3]
Quantitative Data for Disposal and Handling
While specific quantitative limits for the disposal of this compound are determined by local regulations, the following table summarizes key identifiers and hazard information.
| Parameter | Value |
| CAS Number | 14193-18-1 |
| Molecular Formula | C₇H₄N₂O₅ |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] |
Experimental Protocols
The primary "experimental protocol" for the disposal of this compound is the waste management procedure itself. No specific chemical neutralization or deactivation protocols are recommended for laboratory settings due to the risks involved. The standard and safest methodology is professional disposal. This involves treating the substance as hazardous waste, ensuring it is properly segregated, contained, labeled, and transferred to a certified hazardous waste disposal facility in compliance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial identification to final disposition.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dinitrobenzaldehyde
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 3,5-Dinitrobenzaldehyde (CAS No: 14193-18-1). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in research and development settings.
This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a corrosive and irritant, necessitating the use of appropriate personal protective equipment (PPE) and adherence to strict safety procedures to prevent contact with skin, eyes, and the respiratory system.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄N₂O₅[1][2][3] |
| Molecular Weight | 196.12 g/mol [1][2][3] |
| Appearance | Brown to yellow crystalline powder/solid[4][5] |
| Melting Point | 68.00 - 71.00 °C / 154.4 - 159.8 °F[5] |
| Boiling Point | 190 °C / 374 °F @ 10 mmHg[5] |
Essential Personal Protective Equipment (PPE)
A systematic approach to personal safety is paramount when working with this compound. The following PPE is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses with side shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5][6] |
| Face Protection | Face Shield | Recommended when there is a risk of splashing or dust generation.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling.[4] |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide a barrier against accidental contact.[4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhaling dust.[4] |
Experimental Protocol: Safe Handling Procedure
A step-by-step operational plan must be followed to ensure the safe handling of this compound.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
-
Wear all required PPE as specified in the table above.
-
Avoid all personal contact, including inhalation of dust.[7]
-
Carefully transfer the desired amount of the chemical using a spatula or other appropriate tool, minimizing the creation of dust clouds.
-
Keep the container tightly closed when not in use.[4]
3. Post-Experiment:
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Clean the work area and any equipment used, collecting all residues for proper disposal.
-
Remove and properly dispose of contaminated PPE as hazardous waste.
Emergency First Aid Measures
Immediate action is vital in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists.[6][8][9] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill and Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Spill Response:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Remove all ignition sources.[7]
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless compatibility is known.
-
Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]
Safe Handling Workflow for this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. This compound | C7H4N2O5 | CID 1712303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14193-18-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
